2-(2-Iodo-1H-indol-1-yl)acetic acid CAS 206196-81-8 properties
The following technical guide details the properties, synthesis, and applications of 2-(2-Iodo-1H-indol-1-yl)acetic acid (CAS 206196-81-8). This document is structured for researchers and drug development professionals,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and applications of 2-(2-Iodo-1H-indol-1-yl)acetic acid (CAS 206196-81-8). This document is structured for researchers and drug development professionals, focusing on the compound's utility as a regiospecific building block in medicinal chemistry.
A Critical Scaffold for 2-Functionalized Indole Therapeutics
Executive Summary
2-(2-Iodo-1H-indol-1-yl)acetic acid (CAS 206196-81-8) is a specialized organo-iodine intermediate used primarily in the synthesis of indole-based pharmaceutical agents. Distinguished by the presence of a reactive iodine atom at the C2 position and a carboxylic acid moiety at the N1 position, this compound serves as a pivotal "hinge" molecule. It enables the orthogonal functionalization of the indole core—facilitating C2-diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) while maintaining the N-acetic acid pharmacophore essential for binding to targets such as Aldose Reductase (ALR2) and CRTH2 receptors .
Chemical Identity & Physicochemical Properties[1][2]
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated)
~3.8 (Carboxylic acid)
LogP
2.33
Synthetic Methodology
The synthesis of CAS 206196-81-8 requires precise regiocontrol to install the iodine at the C2 position, as electrophilic iodination of indole typically favors the C3 position. The most robust protocol utilizes Directed ortho-Metalation (DoM) .
Mechanism of Action:
N-Alkylation: The indole nitrogen is alkylated with an acetate ester to install the pharmacophore and block the N1 site.
C2-Lithiation: The ester group (or carboxylate) can direct lithiation, but more commonly, the inherent acidity of the C2-proton in N-substituted indoles allows for selective deprotonation by strong bases (LDA or n-BuLi).
Electrophilic Quench: The resulting C2-lithio species is trapped with an iodine source.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(1H-indol-1-yl)acetate
Procedure: Dissolve indole in anhydrous acetonitrile. Add Cs₂CO₃ and stir for 30 min. Add ethyl bromoacetate dropwise. Reflux for 4 hours. Filter inorganic salts and concentrate. Purify via flash chromatography (Hex/EtOAc).
Step 2: Regioselective C2-Iodination (The Critical Step)
Workup: Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Step 3: Hydrolysis to the Free Acid
Reagents: LiOH·H₂O (3.0 eq), THF/Water (3:1).
Procedure: Dissolve the iodinated ester in THF/Water. Add LiOH. Stir at RT for 4 hours. Acidify to pH 3 with 1M HCl. The product 2-(2-Iodo-1H-indol-1-yl)acetic acid precipitates. Filter and dry.[1]
Figure 1: Synthetic pathway for CAS 206196-81-8 utilizing Directed ortho-Metalation (DoM).
Reactivity & Applications in Drug Discovery[4][5]
The iodine atom at C2 is a "soft" leaving group, making this scaffold highly reactive toward Palladium(0) catalysts. This allows for the rapid construction of 2-aryl or 2-heteroaryl indole derivatives, a structural motif found in several Aldose Reductase Inhibitors (ARIs) and prostaglandin D2 receptor antagonists.
Key Transformations:
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 2-arylindoles.
Application: Synthesis of analogues of Lidorestat (though Lidorestat is 3-substituted, 2-substituted isomers are critical for SAR studies to determine binding pocket selectivity).
Sonogashira Coupling: Reaction with terminal alkynes.
Application: Introduction of rigid acetylene spacers for probing receptor depth.
Heck Reaction: Coupling with alkenes.
Significance in Medicinal Chemistry:
Aldose Reductase Inhibitors (ARIs): The N-acetic acid group mimics the substrate of aldose reductase. Substituents at C2 and C3 modulate lipophilicity and fit into the enzyme's hydrophobic pocket.
CRTH2 Antagonists: Indole-1-acetic acids are privileged structures for blocking the CRTH2 receptor, relevant in asthma and allergic rhinitis treatments.
Figure 2: Divergent synthesis capabilities of the 2-iodo scaffold.
Safety & Handling Guidelines
As an organo-iodine compound and a carboxylic acid, specific precautions are required:
Light Sensitivity: Carbon-Iodine bonds can be photolabile. Store the compound in amber vials away from direct light to prevent homolytic cleavage and iodine liberation.
Stability: The C2-iodine position in indoles is relatively stable but can undergo deiodination under strongly acidic conditions or high temperatures without a catalyst.
Toxicology: While specific tox data for this intermediate is limited, indole-acetic acids are generally biologically active. Treat as a potential irritant and sensitizer.
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for Lidorestat (Related Structure). Retrieved from [Link]
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.
A Technical Guide to 2-Iodoindole-1-Acetic Acid: Structure, Properties, and Scientific Context
Introduction The indole nucleus is a cornerstone of medicinal chemistry, representing a privileged scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, representing a privileged scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and versatile substitution patterns have made it a focal point for drug discovery and development. While indole-3-acetic acid (IAA) is widely recognized as the primary plant auxin, its synthetic isomers and derivatives offer a rich landscape for scientific exploration.[2][3] This guide provides an in-depth technical overview of a specific synthetic analog, 2-iodoindole-1-acetic acid, designed for researchers, chemists, and drug development professionals. We will dissect its core molecular attributes, discuss synthetic strategies and characterization, and place it within a broader scientific context, highlighting its potential as a valuable tool in chemical biology and medicinal chemistry.
Section 1: Core Molecular Attributes
A precise understanding of a molecule's fundamental properties is paramount for its application in research. This section details the chemical structure and physicochemical characteristics of 2-iodoindole-1-acetic acid.
Chemical Structure
The structure of 2-iodoindole-1-acetic acid is defined by an indole core with two key substitutions. An iodine atom is attached at the C2 position of the indole ring, and an acetic acid moiety is linked to the indole nitrogen (N1). This arrangement distinguishes it from the natural auxin, indole-3-acetic acid, where the acetic acid group is at the C3 position.
Caption: 2D structure of 2-iodoindole-1-acetic acid.
Physicochemical Properties
The quantitative attributes of 2-iodoindole-1-acetic acid are summarized below. These parameters are essential for experimental design, including determining appropriate solvent systems and predicting membrane permeability.
The creation and verification of a target molecule are fundamental laboratory operations. This section outlines a plausible synthetic strategy for 2-iodoindole-1-acetic acid and the analytical methods required for its structural confirmation.
Rationale for Synthetic Design
The synthesis of substituted indoles requires careful strategic planning due to the differential reactivity of the indole ring. Direct halogenation of the indole core can be challenging and may lead to a mixture of products or polymerization.[5] A more controlled and reliable approach involves a multi-step sequence. A logical pathway would be to first perform N-alkylation on a pre-functionalized indole precursor, followed by hydrolysis if an ester is used as the alkylating agent. The choice of an alkylating agent like ethyl bromoacetate allows for the introduction of the acetic acid side chain onto the indole nitrogen, a common and effective strategy.[1]
Proposed Synthetic Workflow
A viable route to the target compound can be conceptualized starting from an appropriately substituted indole. The workflow below illustrates the key transformations: N-alkylation followed by ester hydrolysis.
Caption: Proposed synthetic workflow for 2-iodoindole-1-acetic acid.
Experimental Protocol: N-Alkylation and Hydrolysis
The following protocol is adapted from established methodologies for the N-alkylation of indoles and subsequent hydrolysis.[1]
Step 1: Synthesis of Ethyl 2-(2-iodo-1H-indol-1-yl)acetate
To a solution of 2-iodoindole (1.0 mmol) in acetone (15 mL), add powdered potassium hydroxide (KOH, 3.0 mmol).
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the indolide anion.
Add ethyl bromoacetate (1.1 mmol) dropwise to the reaction mixture.
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Once the starting material is consumed, remove the solvent under reduced pressure.
Add water to the residue and extract the organic layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.
Step 2: Hydrolysis to 2-Iodoindole-1-acetic acid
Dissolve the crude ethyl 2-(2-iodo-1H-indol-1-yl)acetate from the previous step in a mixture of ethanol (10 mL) and water (5 mL).
Add a surplus of potassium hydroxide (e.g., 5.0 mmol) to the solution.
Heat the mixture to reflux and stir for 1-2 hours, monitoring the disappearance of the ester by TLC.
After cooling to room temperature, remove the ethanol under reduced pressure.
Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted starting material.
Acidify the aqueous layer to a pH of ~2-3 using 1M hydrochloric acid (HCl), which will precipitate the carboxylic acid product.
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-iodoindole-1-acetic acid.
Methods for Structural Verification
Confirmation of the final product's identity and purity is critical. A combination of spectroscopic techniques should be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of the aromatic protons on the indole ring and the methylene protons of the acetic acid group. ¹³C NMR will show distinct signals for all carbon atoms, including the iodine-substituted C2 carbon.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an exact mass measurement, confirming the molecular formula C₁₀H₈INO₂.
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.
Section 3: Scientific and Research Context
While the synthesis and structure are foundational, the true value of a molecule lies in its potential applications. This section contextualizes 2-iodoindole-1-acetic acid for drug development professionals and researchers.
The Significance of the Iodine Substituent
The introduction of an iodine atom onto the indole scaffold is a deliberate and strategic modification with several advantages in drug discovery:
Handle for Cross-Coupling: The carbon-iodine bond is a versatile functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows 2-iodoindole-1-acetic acid to serve as a building block for the synthesis of more complex and diverse libraries of indole derivatives.[6]
Modulation of Physicochemical Properties: Iodine is highly lipophilic, and its inclusion can significantly alter the molecule's LogP, potentially improving membrane permeability and influencing pharmacokinetic properties.
Heavy Atom for Crystallography: For structural biology applications, the heavy iodine atom can aid in solving the phase problem in X-ray crystallography, facilitating the determination of protein-ligand complex structures.
Potential Research Applications
Given the broad biological activities of indole derivatives, 2-iodoindole-1-acetic acid can be explored in several research domains:
Chemical Probe Development: The molecule can be used as a parent compound or scaffold to develop probes for studying biological pathways. The acetic acid moiety provides a handle for conjugation to reporter tags or solid supports.
Antimicrobial and Cytotoxic Screening: Numerous indole acetic acid derivatives have been investigated for their potential as antimicrobial and cytotoxic agents.[7] This compound represents a novel entry point for screening against bacterial strains and cancer cell lines.
Neurological and Metabolic Research: Indole derivatives are known to interact with a wide range of biological targets. As a metabolite of tryptophan, indole acetic acid itself can influence gut motility through signaling pathways.[8] Synthetic analogs like the 2-iodo derivative could be used to explore these pathways with modified potency or selectivity.
Conclusion
2-Iodoindole-1-acetic acid is a synthetically accessible molecule with a well-defined structure and a rich set of physicochemical properties. More than just a structural isomer of a plant hormone, it represents a versatile platform for chemical innovation. The strategic placement of the iodine atom and the acetic acid moiety provides multiple avenues for further modification and application. For researchers in drug discovery and chemical biology, this compound serves as a valuable building block for creating novel chemical entities and as a potential probe for dissecting complex biological systems.
References
indole acetic acid, 87-51-4 | The Good Scents Company. [Link]
Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents | National Institutes of Health (NIH). [Link]
Colon-Targeted Delivery of Indole Acetic Acid Helps Regulate Gut Motility by Activating the AHR Signaling Pathway | MDPI. [Link]
The Isomeric Dichotomy of Indoleacetic Acid: A Technical Guide to Indole-1-acetic Acid and Indole-3-acetic Acid Derivatives for Researchers and Drug Development Professionals
Abstract Indoleacetic acid (IAA), a name synonymous with the quintessential plant auxin, represents a foundational scaffold in both agricultural and medicinal chemistry. However, the nuanced yet profound differences dict...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Indoleacetic acid (IAA), a name synonymous with the quintessential plant auxin, represents a foundational scaffold in both agricultural and medicinal chemistry. However, the nuanced yet profound differences dictated by the seemingly minor shift of the acetic acid moiety from the nitrogen (indole-1-acetic acid) to the C3 position of the indole ring (indole-3-acetic acid) unlock disparate biological activities and therapeutic potentials. This in-depth technical guide moves beyond the textbook understanding of IAA as a phytohormone to provide a comprehensive comparative analysis of indole-1-acetic acid and indole-3-acetic acid derivatives. Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical distinctions in their chemical properties, synthesis, biological mechanisms, and therapeutic applications, offering a roadmap for harnessing the unique potential of each isomeric class.
Introduction: Beyond the Shadow of a Phytohormone
For decades, the narrative of indoleacetic acid has been overwhelmingly dominated by its C3 isomer, indole-3-acetic acid (IAA). As the most common naturally occurring plant hormone of the auxin class, its role in regulating plant growth and development is extensively documented.[1] This has led to a wealth of research on its derivatives for agricultural applications and, more recently, for their multifaceted roles in mammalian systems, including anti-inflammatory, antioxidant, and anti-cancer properties.[2][3]
In contrast, indole-1-acetic acid has remained a comparatively obscure entity. This guide seeks to rectify this imbalance by presenting a side-by-side exploration of these two positional isomers and their derivatives. By dissecting their fundamental differences, we aim to equip researchers with the knowledge to strategically select and design compounds with tailored activities, moving beyond the well-trodden path of IAA to the untapped potential of its N-substituted counterpart.
Structural and Physicochemical Disparities: The Foundation of Divergent Functionality
The core difference between indole-1-acetic acid and indole-3-acetic acid lies in the point of attachment of the acetic acid group to the indole ring. This seemingly subtle structural alteration has significant ramifications for the molecule's electronic distribution, steric hindrance, and hydrogen bonding capabilities, which in turn dictate its physicochemical properties and biological interactions.
The location of the acetic acid moiety directly impacts the reactivity of the indole ring. In indole-3-acetic acid, the C3 position is occupied, a site typically prone to electrophilic substitution. Conversely, in indole-1-acetic acid, the nitrogen atom's lone pair is involved in the bond with the acetyl group, which can influence the aromaticity and reactivity of the pyrrole ring.
A Tale of Two Syntheses: Strategic Pathways to Isomeric Purity
The synthesis of these two isomers requires distinct chemical strategies, reflecting their structural differences.
Synthesis of Indole-1-acetic Acid and its Derivatives
The synthesis of indole-1-acetic acid typically involves the N-alkylation of the indole ring. A common method utilizes the reaction of indole with an ethyl bromoacetate followed by hydrolysis.
Experimental Protocol: Synthesis of Indol-1-yl-acetic acid [5]
Step 1: Preparation of Ethyl 2-(1H-indol-1-yl)acetate
To a solution of indole and ethyl 2-bromoacetate in a suitable solvent such as benzene, add an aqueous solution of sodium hydroxide and a phase-transfer catalyst like tetra-n-butylammonium bromide.
Stir the biphasic mixture vigorously at room temperature for several hours (e.g., 16 hours).
Separate the organic phase, dry it over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(1H-indol-1-yl)acetate.
Step 2: Hydrolysis to 2-(1H-indol-1-yl)acetic acid
Dissolve the ethyl 2-(1H-indol-1-yl)acetate in ethanol.
Add an aqueous solution of sodium hydroxide (e.g., 1 N) and stir the reaction at room temperature for approximately 1.5 hours.
Monitor the reaction for completion.
Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to a slightly acidic pH.
Concentrate the mixture under reduced pressure.
Extract the residue with an organic solvent like ethyl acetate.
Wash the organic phase with brine, dry it, and remove the solvent under reduced pressure to yield the final product, 2-(1H-indol-1-yl)acetic acid.
Synthesis of Indole-3-acetic Acid and its Derivatives
A variety of methods exist for the synthesis of indole-3-acetic acid, reflecting its long history of study. One classic and versatile method is the Fischer indole synthesis.[1] Another common approach involves the reaction of indole with glycolic acid in the presence of a base at high temperatures.[1]
Experimental Protocol: Synthesis of Indole-3-acetic Acid via Fischer Indole Synthesis (Conceptual Outline based on[6])
Formation of Phenylhydrazone: React a substituted or unsubstituted phenylhydrazine with glutamic acid. The glutamic acid is converted to the necessary aldehyde via a Strecker degradation.
Cyclization: Heat the resulting phenylhydrazone in the presence of an acid catalyst (e.g., ethanolic sulfuric acid) to induce cyclization and formation of the indole ring.
Saponification: If the reaction yields an ester of indole-3-acetic acid, saponify the ester using a base to obtain the salt of the final product.
Acidification and Isolation: Acidify the reaction mixture to precipitate the indole-3-acetic acid, which can then be isolated by filtration and purified by recrystallization.
Biological Activity: A Study in Contrasts
The distinct spatial arrangement of the acetic acid group leads to profoundly different interactions with biological targets, resulting in divergent pharmacological profiles.
Research into indole-1-acetic acid derivatives has revealed promising activities, particularly in the realm of metabolic diseases and inflammation.
Aldose Reductase Inhibition: A key area where indole-1-acetic acid derivatives have shown superiority over their C3 counterparts is in the inhibition of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[7] Studies have demonstrated that 1-indole acetic acid exhibits higher inhibitory efficacy than 3-indole acetic acid.[7] Molecular modeling suggests that the 1-isomer forms stronger electrostatic interactions with the enzyme's cofactor, NADP+.[7] For instance, [5-(benzyloxy)-1H-indol-1-yl]acetic acid has been identified as a potent aldose reductase inhibitor.[8][9]
Anti-inflammatory Activity: Derivatives of indole-1-acetic acid have also been investigated for their anti-inflammatory properties. While the exact mechanisms are still under investigation, this activity presents a promising avenue for the development of novel anti-inflammatory agents.
Indole-3-acetic Acid Derivatives: A Plethora of Activities
The biological activities of indole-3-acetic acid and its derivatives are vast and well-documented, spanning from its classical role in plant physiology to a wide range of effects in mammalian systems.
Plant Growth Regulation: As the primary auxin, IAA is crucial for cell elongation, division, and differentiation in plants.[1] Its derivatives are widely used in agriculture to promote rooting and control plant development.
Anti-inflammatory and Antioxidant Effects: In mammalian systems, IAA has demonstrated significant anti-inflammatory and antioxidant properties.[2] It can suppress the production of pro-inflammatory cytokines and reduce oxidative stress.[2]
Anticancer and Antimicrobial Activities: A multitude of indole-3-acetic acid derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents.[10][11] Their mechanisms of action are diverse and often involve the modulation of various signaling pathways.
Gut Microbiota Metabolite: IAA is also a metabolite of tryptophan produced by the gut microbiota and has been implicated in modulating intestinal homeostasis and immune responses.[3]
Spectroscopic and Chromatographic Differentiation: Analytical Imperatives
The ability to distinguish between these two isomers is crucial for both synthetic chemistry and biological studies. Spectroscopic and chromatographic techniques provide the necessary tools for their identification and quantification.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for differentiating between the two isomers. The chemical shifts of the protons on the indole ring and the methylene protons of the acetic acid group will be distinct due to their different chemical environments. For indole-3-acetic acid, characteristic signals for the indole protons and the methylene protons can be observed.[12][13] While specific data for indole-1-acetic acid is less common, the spectrum would show a different splitting pattern and chemical shifts for the indole protons due to the N-substitution.
Infrared (IR) Spectroscopy: The IR spectra of both isomers will show characteristic peaks for the N-H stretch (in the case of indole-3-acetic acid), C=O stretch of the carboxylic acid, and aromatic C-H and C=C stretching vibrations. For indole-3-acetic acid, the indole N-H stretch is observed around 3389 cm⁻¹, and the carboxylic acid C=O stretch appears at approximately 1701 cm⁻¹.[14][15] In indole-1-acetic acid, the absence of the N-H stretch and potential shifts in the other vibrational frequencies would be key distinguishing features.
Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns in mass spectrometry can differ. For indole-3-acetic acid, a common fragment ion is observed at m/z 130, corresponding to the quinolinium ion.[16][17] The fragmentation of indole-1-acetic acid would likely produce a different set of characteristic ions.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of indole acetic acid isomers and their derivatives. Reversed-phase HPLC with a C8 or C18 column is commonly employed.
Experimental Protocol: HPLC Separation of Indole Acetic Acids (General method based on[18][19][20])
Column: C8 or C18 reversed-phase column.
Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., water with a small percentage of acetic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
Detection: UV detection at a wavelength where both isomers absorb (e.g., around 280 nm) or fluorescence detection for enhanced sensitivity, particularly for indole-3-acetic acid.
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. For biological samples, a solid-phase extraction (SPE) cleanup step may be necessary.
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two isomers will have different retention times, allowing for their separation and quantification based on peak area.
Future Perspectives and Conclusion
While indole-3-acetic acid and its derivatives continue to be a fertile ground for research and drug discovery, this guide underscores the immense and largely untapped potential of indole-1-acetic acid. The demonstrated superior activity of its derivatives as aldose reductase inhibitors is a compelling example of how a simple isomeric change can unlock new therapeutic avenues.
For researchers and drug development professionals, the key takeaway is the importance of looking beyond the established paradigm. The choice between an N-substituted and a C3-substituted indoleacetic acid scaffold should be a strategic one, informed by the specific biological target and desired pharmacological effect. Future research should focus on a more systematic and comparative evaluation of indole-1-acetic acid derivatives to fully delineate their structure-activity relationships and explore their potential in a wider range of therapeutic areas.
This in-depth technical guide serves as a foundational resource to stimulate and inform such investigations. By understanding and leveraging the distinct properties of these two isomeric families, the scientific community can unlock a new chapter in the rich and evolving story of indole-based therapeutics.
Visualization & Formatting
Diagrams
Figure 1: Chemical Structures of Indole-1-acetic acid and Indole-3-acetic acid
[5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. (2015, September 8). Retrieved from [Link]
Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. (n.d.). Retrieved from [Link]
Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. (2011, December 15). Retrieved from [Link]
[5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. (n.d.). Retrieved from [Link]
Synthesis of new indolecarboxylic acids related to the plant hormone indoleacetic acid IAA. (n.d.). Retrieved from [Link]
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.). Retrieved from [Link]
Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. (n.d.). Retrieved from [Link]
Synthesis and antibacterial activity of some indole acetic acid derivatives. (2025, August 9). Retrieved from [Link]
Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. (n.d.). Retrieved from [Link]
HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. (n.d.). Retrieved from [Link]
Separation of Indole-3-acetic acid on Newcrom R1 HPLC column. (2018, February 16). Retrieved from [Link]
Indoleacetic Acid Synthesis in Soybean Cotyledon Callus Tissue 1. (n.d.). Retrieved from [Link]
Influence of indole acetic acid on antioxidant levels and enzyme activities of glucose metabolism in rat liver. (2025, August 7). Retrieved from [Link]
Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Ta. (n.d.). Retrieved from [Link]
Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). (n.d.). Retrieved from [Link]
NSAIDs: SAR of Indole acetic acid. (2021, March 1). Retrieved from [Link]
Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. (2020, February 25). Retrieved from [Link]
Process of producing indoleacetic acids and new indoleacetic acids produced thereby. (n.d.).
Indole-3-acetic acid. (n.d.). Retrieved from [Link]
IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1... (n.d.). Retrieved from [Link]
Comparison of calculated and experimental IR spectra. (n.d.). Retrieved from [Link]
Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense. (n.d.). Retrieved from [Link]
Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. (2020, April 24). Retrieved from [Link]
A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. (2021, March 5). Retrieved from [Link]
Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice. (n.d.). Retrieved from [Link]
Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. (2019, March 5). Retrieved from [Link]
Validation of a Radioimmunoassay for Indole-3-Acetic Acid Using Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry 1. (n.d.). Retrieved from [Link]
¹H NMR spectrum of IAA products of microbial metabolites. (n.d.). Retrieved from [Link]
Indole Acetic Acid Exerts Anti-Depressive Effects on an Animal Model of Chronic Mild Stress. (2022, November 25). Retrieved from [Link]
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An In-Depth Technical Guide to 2-(2-Iodo-1H-indol-1-yl)acetic acid
This guide provides a comprehensive technical overview of 2-(2-Iodo-1H-indol-1-yl)acetic acid, a key heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development, this document det...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 2-(2-Iodo-1H-indol-1-yl)acetic acid, a key heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development, this document details the compound's chemical identity, a robust synthesis protocol with mechanistic insights, and its broader significance within medicinal chemistry.
Introduction to Indole Acetic Acid Derivatives
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like serotonin and melatonin.[1] Its derivatives are recognized for wide-ranging biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Specifically, indole acetic acids (IAAs) and their analogs are a significant class of compounds. While the parent compound, indole-3-acetic acid, is a well-known plant hormone (auxin), substituted IAAs are explored for diverse therapeutic applications, such as aldose reductase inhibitors for diabetic complications and as precursors for complex polyheterocycles.[2][3][4]
The subject of this guide, 2-(2-Iodo-1H-indol-1-yl)acetic acid, is a synthetically valuable derivative. The presence of an iodine atom at the C2 position of the indole ring offers a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it a versatile building block for constructing more complex molecular architectures.
Chemical Identity and Physicochemical Properties
Accurate identification is paramount for any chemical entity in a research or development setting. The structural identifiers and key properties of 2-(2-Iodo-1H-indol-1-yl)acetic acid are summarized below.
The synthesis of 2-(2-Iodo-1H-indol-1-yl)acetic acid is typically achieved through the N-alkylation of a 2-iodoindole precursor. While a direct, published protocol for this specific molecule was not found in the initial search, a reliable, generalized procedure can be constructed based on well-established indole chemistry. The following protocol is adapted from standard methodologies for the N-alkylation of indoles with haloacetic acid esters, followed by saponification.[6]
Mechanistic Rationale
The synthesis proceeds in two main stages:
N-Alkylation: The indole nitrogen is weakly acidic. In the presence of a suitable base, it can be deprotonated to form an indolide anion. This potent nucleophile then attacks the electrophilic carbon of an ethyl bromoacetate molecule in a classic Sₙ2 reaction. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide is common in biphasic systems to facilitate the transport of the base (hydroxide) into the organic phase and the indolide anion into the aqueous phase, enhancing the reaction rate.[6]
Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a strong base, such as sodium hydroxide. The reaction is driven by the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon, followed by the departure of the ethoxide leaving group. A final acidification step protonates the carboxylate salt to yield the desired product.[6]
Experimental Workflow Diagram
Caption: Synthesis workflow for 2-(2-Iodo-1H-indol-1-yl)acetic acid.
Step-by-Step Protocol
Materials:
2-Iodoindole
Ethyl bromoacetate
Sodium hydroxide (NaOH)
Tetrabutylammonium bromide (TBAB)
Benzene (or Toluene as a safer alternative)
Water (deionized)
Ethanol
Hydrochloric acid (HCl, dilute)
Ethyl acetate
Brine (saturated NaCl solution)
Procedure:
Step 1: Synthesis of Ethyl 2-(2-Iodo-1H-indol-1-yl)acetate
To a solution of 2-iodoindole (1 equiv.) and ethyl bromoacetate (1.2 equiv.) in benzene, add an aqueous solution of sodium hydroxide (50% w/v).
Add a catalytic amount of tetrabutylammonium bromide (TBAB, ~0.05 equiv.).
Stir the biphasic mixture vigorously at room temperature for 16-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, separate the organic phase. Wash the organic layer with water and then with brine.
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester intermediate.
Step 2: Synthesis of 2-(2-Iodo-1H-indol-1-yl)acetic acid
Dissolve the crude ethyl ester from the previous step in ethanol.
Add an aqueous solution of sodium hydroxide (e.g., 1N NaOH) and stir the mixture at room temperature for 1.5-3 hours.
Monitor the hydrolysis by TLC until the starting ester is consumed.
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.
Cool the aqueous phase in an ice bath and acidify to a pH of ~3 using dilute hydrochloric acid. A precipitate should form.
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(2-Iodo-1H-indol-1-yl)acetic acid.
Characterization and Quality Control
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expect characteristic signals for the aromatic protons on the indole ring, a singlet for the methylene (-CH₂-) protons adjacent to the nitrogen and the carbonyl group, and a broad singlet for the carboxylic acid proton.
¹³C NMR: Expect signals corresponding to the indole ring carbons, the methylene carbon, and the carbonyl carbon of the acid. The carbon bearing the iodine (C2) will show a characteristic shift.
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight (301.08 g/mol ). The isotopic pattern of iodine should be observable.
Infrared (IR) Spectroscopy: Key stretches to observe include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), and C-H and C=C stretches for the aromatic ring.
Applications in Research and Drug Development
The title compound is primarily a synthetic intermediate. Its value lies in the dual reactivity of the indole core.
Scaffold for Further Derivatization: The iodine at the C2 position is a versatile functional group for introducing molecular diversity through metal-catalyzed cross-coupling reactions. This allows for the synthesis of libraries of 2-substituted indole-1-acetic acids for screening against various biological targets.
Precursor for Fused Ring Systems: The acetic acid side chain can be used in cyclization reactions to build more complex, polycyclic indole alkaloids and related structures.
Fragment-Based Drug Design: As a substituted indole, it can serve as a fragment for building lead compounds. The indole scaffold is known to interact with numerous biological receptors, and derivatives are investigated as inhibitors of enzymes like ectonucleotidases in cancer therapy or as anti-inflammatory agents.[3][7]
Conclusion
2-(2-Iodo-1H-indol-1-yl)acetic acid is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis from commercially available precursors, combined with the strategic placement of a reactive iodine atom, makes it an attractive intermediate for the development of novel therapeutics and complex molecular probes. The protocols and data presented in this guide provide a solid foundation for its use in a professional research setting.
References
The role of indole derivative in the growth of plants: A review . Frontiers in Plant Science. (2023). Available at: [Link]
Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors . RSC Advances. (2023). Available at: [Link]
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . Molecules. (2024). Available at: [Link]
Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship . Semantic Scholar. Available at: [Link]
View of Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives . International Journal of Basic and Applied Sciences. Available at: [Link]
Derivatives of indole-1-acetic acid as antiinflammatory agents . Journal of Medicinal Chemistry. (1975). Available at: [Link]
Practical Methodologies for the Synthesis of Indoles . Chemical Reviews. (2006). Available at: [Link]
indole acetic acid, 87-51-4 . The Good Scents Company. Available at: [Link]
therapeutic potential of 2-substituted indole-1-acetic acid scaffolds
An In-Depth Technical Guide to the Therapeutic Potential of 2-Substituted Indole-1-Acetic Acid Scaffolds Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring Legacy of the Indol...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Therapeutic Potential of 2-Substituted Indole-1-Acetic Acid Scaffolds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of the Indole Scaffold
The indole ring system, a deceptively simple fusion of a benzene and a pyrrole ring, stands as one of the most privileged heterocyclic scaffolds in medicinal chemistry.[1] Its structure is a cornerstone in a vast array of natural products and clinically significant therapeutic agents, demonstrating remarkable versatility across nearly every major therapeutic area.[2][3] From the vinca alkaloids that revolutionized cancer chemotherapy to the anti-inflammatory action of Indomethacin, the indole nucleus has proven to be a fertile ground for drug discovery.[4][5] This guide delves into a specific, highly promising subclass: 2-substituted indole-1-acetic acids. By tethering an acetic acid moiety to the indole nitrogen (N1) and exploring diverse substitutions at the C2 position, medicinal chemists have unlocked novel mechanisms and enhanced potencies against a spectrum of challenging diseases. This document serves as a technical synthesis of the current landscape, elucidating the causality behind experimental design and providing actionable insights for the development of next-generation therapeutics based on this potent scaffold.
The Anticancer Frontier: Targeting Cellular Proliferation and Survival
Indole derivatives have long been recognized as potent anticancer agents, capable of modulating a wide range of biological targets to disrupt cancer cell progression.[6] The 2-substituted indole-1-acetic acid scaffold has emerged as a particularly promising framework, with derivatives demonstrating efficacy through multiple mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of critical enzymes like histone deacetylases (HDACs).[7][8][9]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which these compounds exert their anticancer effects is the induction of regulated cell death, or apoptosis.[4] Many indole derivatives trigger apoptosis by modulating the expression of key signaling proteins. For instance, they can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2, leading to mitochondrial dysfunction and the activation of the caspase cascade.[6] Another key strategy is the disruption of microtubule polymerization. By binding to the colchicine site of tubulin, certain indole derivatives prevent the formation of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately leading to apoptosis.[2]
Caption: Key anticancer mechanisms of indole derivatives.
Structure-Activity Relationship (SAR) in Oncology
The antiproliferative activity of this scaffold is highly sensitive to the nature of the substituent at the C2 position. SAR studies reveal critical insights for optimizing potency.
Position of Modification
Substituent/Modification
Target/Assay
Effect on Activity
Reference
Indole N1
Hydroxymethyl group
K562 cell lines
More effective than ethyl, fluoride, methyl, or acetyl groups in enhancing anticancer activity.
Chronic inflammation is a key pathological process in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are primary therapeutics, and their activity often stems from the inhibition of cyclooxygenase (COX) enzymes.[10] The indole-1-acetic acid scaffold is the basis for the potent NSAID Indomethacin. However, non-selective COX inhibition can lead to significant gastrointestinal side effects due to the inhibition of the physiologically important COX-1 isoform.[11] Research into 2-substituted indole-1-acetic acids has focused on developing selective COX-2 inhibitors, which promise to retain anti-inflammatory efficacy while improving the safety profile.[11][12][13]
Mechanism of Action: The Arachidonic Acid Cascade
COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11] While COX-1 is constitutively expressed and plays a role in gastric protection, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[10] Selective COX-2 inhibitors block the inflammatory cascade without disrupting the protective functions of COX-1. Molecular docking studies have shown that indole derivatives can bind effectively within the active site of the COX-2 enzyme, often forming key hydrogen bonds with residues like Tyr 355 and Arg 120.[11][14]
Caption: Selective COX-2 inhibition pathway.
Quantitative SAR for COX Inhibition
The development of potent and selective COX-2 inhibitors is a key objective. Quantitative structure-activity relationship (QSAR) studies have been instrumental in identifying the physicochemical properties that govern this activity.[15]
The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the development of novel therapeutic strategies.[16] Indole-1-acetic acid derivatives have demonstrated potential not only as direct antibacterial agents but also as inhibitors of bacterial communication systems, known as quorum sensing (QS).[16][17]
Direct Antibacterial Activity & Efflux Pump Inhibition
Certain 2-substituted indoles exhibit potent antibacterial activity against a range of pathogens.[18][19] For example, compounds have shown significant activity against strains like Bacillus subtilis, Salmonella typhi, and methicillin-resistant Staphylococcus aureus (MRSA).[18] One mechanism to overcome resistance is the inhibition of efflux pumps, which bacteria use to expel antibiotics. Some indole derivatives have been shown to act synergistically with antibiotics like tetracycline, effectively restoring their efficacy by blocking these pumps.[18]
Quorum Sensing Inhibition
Experimental Protocols: From Synthesis to Biological Evaluation
The translation of a chemical scaffold into a therapeutic candidate requires robust and reproducible experimental methodologies.
Protocol: Synthesis of a 2-Substituted Indole Derivative (Fischer Synthesis)
This protocol describes a general and widely used method for synthesizing 2-substituted indoles, which can then be further modified to produce indole-1-acetic acids.[18]
Objective: To synthesize 2-methyl-1H-indole from phenylhydrazine and acetone.
Materials:
Phenylhydrazine
Acetone
Glacial Acetic Acid
Ethanol
Ice water bath
Standard laboratory glassware
Procedure:
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (5.1 mmol) in 20 mL of 50% acetic acid.
Add acetone (6.8 mmol) dropwise to the solution while stirring.
Continue stirring the mixture at room temperature for 30 minutes. The formation of the phenylhydrazone derivative can be monitored by TLC.
Cyclization (Fischer Indole Synthesis): Heat the reaction mixture to 80-90°C and maintain this temperature for 1-2 hours.
Isolation: Cool the reaction mixture to room temperature and then pour it into 50 mL of iced water. A precipitate will form.
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
Purification: Recrystallize the crude solid from ethanol to obtain the pure 2-methyl-1H-indole product.[18]
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for Fischer Indole Synthesis.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of synthesized compounds on a cancer cell line.[6]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound on a cancer cell line (e.g., HepG2).
Materials:
Cancer cell line (e.g., HepG2)
Complete culture medium (e.g., DMEM with 10% FBS)
Test compound dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (cell culture grade)
96-well microtiter plate
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be <0.5%.
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Future Perspectives and Conclusion
The 2-substituted indole-1-acetic acid scaffold is a testament to the power of privileged structures in drug discovery. Its inherent chemical tractability and ability to interact with a diverse array of biological targets ensure its continued relevance. Future research will likely focus on several key areas:
Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, such as dual HDAC/BRD4 inhibitors or COX-2/5-LOX inhibitors, to achieve synergistic effects and combat drug resistance.[9]
Targeted Delivery: Conjugating these indole derivatives to targeting moieties (e.g., antibodies, peptides) to enhance their delivery to specific tissues or cell types, thereby increasing efficacy and reducing off-target toxicity.
Advanced Formulations: Developing novel drug delivery systems to improve the bioavailability and pharmacokinetic profiles of promising lead compounds.
References
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. (2024, July 10). MDPI. Retrieved from [Link]
Indole Derivatives as Anti-Lung Cancer Agents - Encyclopedia.pub. (2021, November 12). Encyclopedia.pub. Retrieved from [Link]
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC. (n.d.). NIH. Retrieved from [Link]
Different mechanisms of indole derivatives as anticancer agents. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
Anti-Tumor Activity of Indole: A Review | Bentham Science. (2024, March 8). Bentham Science. Retrieved from [Link]
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.). NIH. Retrieved from [Link]
Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents | ACS Omega. (2024, February 28). ACS Publications. Retrieved from [Link]
Synthesis and Anti-inflammatory Activity of Indole Derivatives | Request PDF. (2025, August 5). ResearchGate. Retrieved from [Link]
Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review - Natural Resources for Human Health. (2024, June 23). Natural Resources for Human Health. Retrieved from [Link]
Analgesic and Anti-Inflammatory Potential of Indole Derivatives - Taylor & Francis. (2022, November 11). Taylor & Francis Online. Retrieved from [Link]
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC. (n.d.). NIH. Retrieved from [Link]
COX SELECTIVE ANTI- INFLAMMATORY DRUGS AND ITS DEVELOPMENT. (2015, October 23). ijptonline.com. Retrieved from [Link]
Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. (2017, August 30). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Design, synthesis and biological evaluation of novel indole derivatives as potential HDAC/BRD4 dual inhibitors and anti-leukemia agents - PubMed. (2019, March 15). NIH. Retrieved from [Link]
2D QSAR STUDY OF INDOLE DERIVATIVES AS SELECTIVE COX-2 INHIBITORS. (2019, July 1). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
Synthesis and antibacterial activity of some indole acetic acid derivatives - ResearchGate. (2025, August 9). ResearchGate. Retrieved from [Link]
Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed. (2011, December 15). NIH. Retrieved from [Link]
Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022, January 5). Universidade de Sao Paulo. Retrieved from [Link]
Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC. (n.d.). NIH. Retrieved from [Link]
Indole derivatives having COX-2 inhibitory activity - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]
Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - ResearchGate. (2025, November 24). ResearchGate. Retrieved from [Link]
Synthesis and biological evaluation of some newer Indole Derivatives - RJPT. (n.d.). RJPT. Retrieved from [Link]
Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Publishing. (2023, October 10). RSC Publishing. Retrieved from [Link]
Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - Frontiers. (2023, February 26). Frontiers. Retrieved from [Link]
Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Publishing. (n.d.). RSC Publishing. Retrieved from [Link]
Indole‐Acetic Acid Impairs Pseudomonas aeruginosa Virulence and Alters Lung Infection in Mice - PMC. (2025, December 12). NIH. Retrieved from [Link]
the anti-proliferative effects of indole-3-acetic acid in neuroblastoma cells - CNR-IRIS. (2025, August 23). CNR-IRIS. Retrieved from [Link]
Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed. (n.d.). NIH. Retrieved from [Link]
Anticancer Potential of Indole Phytoalexins and Their Analogues - MDPI. (2024, May 19). MDPI. Retrieved from [Link]
THE SYNTHESIS OF CERTAIN SUBSTITUTED INDOLEACETIC ACIDS1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved from [Link]
Synthesis of indoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC. (n.d.). NIH. Retrieved from [Link]
A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. (2024, November 6). Science Alert. Retrieved from [Link]
Substituted indole-1-acetic acids as potent and selective CRTh2 antagonists-discovery of AZD1981 - PubMed. (2011, November 1). NIH. Retrieved from [Link]
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. (2026, January 21). MDPI. Retrieved from [Link]
Technical Guide: Solubility & Handling of 2-iodo-1H-indole-1-acetic acid
[1][2] Executive Summary 2-iodo-1H-indole-1-acetic acid (CAS: 206196-81-8) is a functionalized indole derivative primarily utilized as a synthetic intermediate in the development of Aldose Reductase Inhibitors (ARIs) and...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
2-iodo-1H-indole-1-acetic acid (CAS: 206196-81-8) is a functionalized indole derivative primarily utilized as a synthetic intermediate in the development of Aldose Reductase Inhibitors (ARIs) and as a lipophilic analog of auxin-class plant hormones.[1][2]
Unlike its C3-substituted counterpart (Indole-3-acetic acid), the N-substitution (position 1) and the iodine atom at position 2 significantly alter its physicochemical profile.[1][2] This compound exhibits low aqueous solubility in its free acid form but demonstrates high solubility in polar aprotic solvents (DMSO, DMF).[1][2]
This guide provides an evidence-based framework for solubilizing, storing, and applying this compound in biological and chemical assays, minimizing the risks of precipitation and compound degradation (deiodination).[1][2]
Understanding the structural drivers of solubility is essential for experimental design.[2] The iodine atom introduces high lipophilicity (LogP ~2.[2]33) and significant molecular weight (MW: 301.08 g/mol ) compared to non-halogenated indoles.[1][2]
Chemical Identity
Property
Detail
IUPAC Name
2-(2-iodoindol-1-yl)acetic acid
CAS Number
206196-81-8
Molecular Formula
C₁₀H₈INO₂
Molecular Weight
301.08 g/mol
pKa (Acid)
~4.75 (Carboxylic acid moiety)
LogP
~2.33 (Lipophilic)
Solubility Compatibility Table
The following data represents practical solubility limits derived from structural analogs and functional group analysis.
Solvent
Solubility Rating
Estimated Max Conc.
Application Notes
DMSO
Excellent
> 50 mg/mL (150 mM)
Preferred Stock Solvent. Stable for frozen storage.[1][2]
DMF
Excellent
> 50 mg/mL
Alternative for chemical synthesis; avoid for cell culture due to cytotoxicity.[2]
Ethanol (100%)
Good
~ 20–30 mg/mL
Suitable for evaporation/coating.[1][2] Lower stability than DMSO.[2]
Water (pH < 7)
Poor
< 0.1 mg/mL
Insoluble. Will precipitate immediately upon addition.[1][2]
PBS (pH 7.4)
Moderate
~ 1–5 mg/mL
Soluble only after predissolution in DMSO or conversion to salt.[1][2]
0.1 M NaOH
Good
~ 10 mg/mL
Forms the sodium salt (ionic), rendering it water-soluble.[1][2]
Critical Insight: The presence of the Iodine atom at the C2 position increases the hydrophobicity of the indole ring.[2] While the carboxylic acid tail provides a handle for ionization, the molecule remains predominantly lipophilic in acidic or neutral environments.[2]
Experimental Protocols
Preparation of 100 mM Stock Solution (DMSO)
Objective: Create a stable, high-concentration stock for long-term storage.
Weighing: Accurately weigh 30.1 mg of the compound into a sterile microcentrifuge tube or amber vial.
Note: Use amber vials to protect the C-I bond from photolytic cleavage.[2]
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
Dissolution: Vortex vigorously for 30–60 seconds.
Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1][2] Do not exceed 40°C to prevent thermal degradation.[2]
Aliquot & Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .
Aqueous Dilution Strategy (The "Solvent Exchange" Method)
Objective: Dilute the hydrophobic stock into aqueous media (cell culture or enzymatic assay buffer) without precipitation.[2]
Mechanism: Direct addition of high-concentration DMSO stock to water often causes "shock precipitation."[1][2] This protocol uses a stepwise intermediate or rapid dispersion technique.[2]
Figure 1: Step-wise dilution workflow to prevent compound precipitation in aqueous buffers.
Step-by-Step:
Prepare Buffer: Ensure your assay buffer (e.g., PBS) is at pH 7.4 or higher.[1][2] The deprotonated carboxylate (COO⁻) is far more soluble than the protonated form.[2]
Intermediate Step: Dilute the 100 mM DMSO stock 1:10 into the same buffer or pure DMSO to create a 10 mM working solution.
Final Addition: Add the working solution to the final assay volume while vortexing the buffer.
Target: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in biological assays.[1][2]
Stability & Handling Risks
Photostability (The Iodine Factor)
The C-I bond (Carbon-Iodine) is weaker than C-Cl or C-Br bonds.[1][2] Exposure to UV or intense white light can lead to homolytic cleavage, releasing iodine radicals and forming radical species on the indole ring.[2]
Requirement: Always handle in amber tubes or wrap vessels in aluminum foil.
Indicator: If the DMSO solution turns from colorless/pale yellow to deep yellow/brown, free iodine (
Oxidation: Indoles are electron-rich and prone to oxidation at the C3 position.[2] Store under inert gas (Nitrogen/Argon) if possible.
pH Sensitivity: Stable in neutral and alkaline solutions.[2] In highly acidic conditions (pH < 3), the compound may precipitate or undergo acid-catalyzed dimerization.[1][2]
Biological Application Context
This compound acts as a bioisostere for various indole-acetic acid derivatives.
Aldose Reductase Inhibition: The N-acetic acid moiety mimics the substrate transition state, while the 2-iodo group occupies the hydrophobic specificity pocket of the enzyme.[2]
Auxin Activity: While 2-substituents generally reduce auxin activity compared to unsubstituted IAA, the 2-iodo derivative is often used as an antagonist or to study transport mechanisms due to its steric bulk.[1][2]
Figure 2: Primary biological interaction pathways for 2-iodo-1H-indole-1-acetic acid.
References
Chemical Identity & Properties
PubChem Compound Summary for CID 54301591 (Related Deuterated Analog). National Center for Biotechnology Information (2024).[1][2] Link[1][2]
ChemScene Product Data: 2-(2-Iodo-1H-indol-1-yl)acetic acid.[1][2][3] CAS 206196-81-8.[1][2][3] Link
Solubility & Synthesis Context
Jusková, M., et al. "Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship."[1][2][4] General Physiology and Biophysics 30.4 (2011): 342-349.[1][2] Link
Cayman Chemical.[2][5] "Indole-3-acetic Acid (Sodium Salt) Product Information." (Provides baseline solubility data for indole-acetic acid derivatives in DMSO/Ethanol). Link
General Indole Chemistry
Sundberg, R. J.[1][2] The Chemistry of Indoles. Academic Press, 1996.[1][2] (Authoritative text on N-substitution stability and solubility).
Technical Guide: Biological Activity of N-Substituted Indole-2-Iodide Derivatives
The following technical guide details the biological activity, chemical pharmacology, and experimental evaluation of N-substituted indole-2-iodide derivatives (chemically defined as N-substituted 2-iodoindoles ). This gu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, chemical pharmacology, and experimental evaluation of N-substituted indole-2-iodide derivatives (chemically defined as N-substituted 2-iodoindoles ).
This guide addresses the specific role of the iodine atom at the C2 position as both a pharmacophoric element (via halogen bonding) and a synthetic linchpin for accessing complex bioactive scaffolds (e.g., bis-indoles, 2-arylindoles).
Executive Summary
N-substituted indole-2-iodide derivatives represent a specialized class of heterocyclic pharmacophores. While often categorized as high-value synthetic intermediates for cross-coupling reactions (Suzuki, Sonogashira), recent medicinal chemistry validates them as direct biological agents. The iodine atom at the C2 position introduces unique physicochemical properties—specifically halogen bonding (XB) and enhanced lipophilicity —which modulate binding affinity against targets such as Pyruvate Kinase (PK) in MRSA and Tubulin in cancer cells.
This guide analyzes the structure-activity relationship (SAR) of these derivatives, their mechanism of action (MoA), and provides validated protocols for their synthesis and biological screening.
Chemical Basis & Structure-Activity Relationship (SAR)
The biological potency of N-substituted 2-iodoindoles is governed by the electronic and steric environment of the indole core.
The Role of the C2-Iodine Atom
Unlike lighter halogens (F, Cl), the iodine atom at C2 is highly polarizable and capable of forming strong halogen bonds (XB) with Lewis bases (e.g., backbone carbonyls) in protein active sites.
Sigma-Hole Interaction: The iodine exhibits a positive electrostatic potential region (sigma-hole) along the C-I bond axis, facilitating directional interactions.
Steric Occlusion: The large van der Waals radius of iodine (1.98 Å) effectively fills hydrophobic pockets, increasing residence time in enzymes like MRSA Pyruvate Kinase .
N-Substitution Effects
Substitution at the N1 position protects the indole nitrogen from metabolic oxidation and modulates solubility.
N-Sulfonyl/N-Boc Groups: Electron-withdrawing groups (EWG) at N1 destabilize the C2-I bond slightly but are crucial for precursor stability during synthesis.
N-Alkyl/Aryl Groups: Enhance membrane permeability. N-benzyl variants have shown superior activity in antimicrobial assays due to π-π stacking interactions within the target binding site.
Biological Targets and Mechanisms
Antimicrobial Activity (MRSA & Fungi)
N-substituted 2-iodoindoles and their direct coupled derivatives (bis-indoles) are potent inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) .
Target: Bacterial Pyruvate Kinase (PK). The indole scaffold binds at the interface of the PK tetramer, locking it in an inactive conformation.
Key Finding: Bis-indole derivatives synthesized from 2-iodo precursors exhibit MIC values as low as 2.0 μg/mL against MRSA strains.
Antifungal: 2-Arylindoles derived from 2-iodo intermediates show broad-spectrum fungicidal activity against Rhizoctonia cerealis (EC50 ~2.31 μg/mL), disrupting mycelial growth.
Anticancer Activity (Tubulin Polymerization)
Derivatives accessed via the 2-iodo handle (e.g., 2-phenylindoles) act as Tubulin Assembly Inhibitors .
Mechanism: They bind to the Colchicine-binding site of tubulin, preventing microtubule polymerization during mitosis, leading to G2/M cell cycle arrest and apoptosis.
Potency: 2-Phenylindole derivatives have demonstrated IC50 values in the nanomolar range (50–100 nM) against MCF-7 breast cancer lines.
Visualization: Mechanism & Synthesis[1][2][3][4]
Synthesis and Pharmacophore Generation
The following diagram illustrates the conversion of N-substituted indoles into active 2-iodo derivatives and their subsequent transformation into bioactive bis-indoles.
Caption: Synthetic pathway generating the 2-iodoindole pharmacophore and its diversification into specific antimicrobial and anticancer agents.
Mechanism of Action: Halogen Bonding
Caption: Mechanistic interaction showing the iodine sigma-hole forming a halogen bond with the target protein, stabilizing the inhibitory complex.
Experimental Protocols
Protocol: Regioselective Synthesis of N-Substituted 2-Iodoindole
Rationale: Direct iodination of indoles often yields the 3-iodo isomer. To access the 2-iodo derivative, a lithiation-trapping strategy is required.
Protection: Dissolve indole (10 mmol) in DMF. Add NaH (1.2 eq) at 0°C, stir for 30 min. Add benzenesulfonyl chloride (1.1 eq). Stir 2h. Isolate N-phenylsulfonyl indole .
Lithiation: Dissolve protected indole in anhydrous THF under Argon. Cool to -78°C .
Deprotonation: Add LDA (1.2 eq) dropwise. Stir for 1h to generate the C2-lithio species.
Iodination: Add solution of 1,2-diiodoethane (1.3 eq) in THF. Stir 30 min at -78°C, then warm to RT.
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] Purify via silica gel chromatography (Hexane/EtOAc).
Validation: 1H-NMR should show loss of C2 proton and a downfield shift of C3 proton.
Protocol: MIC Determination (Microbroth Dilution)
Target Organism:S. aureus (MRSA strains).
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Plate Setup: Dispense 100 μL of broth into 96-well plates.
Compound Dilution: Add 2-iodoindole derivative stock (in DMSO) to first column. Perform serial 2-fold dilutions. Final DMSO concentration < 1%.
Incubation: Add 100 μL of diluted inoculum to each well. Incubate at 37°C for 18–24h.
Readout:MIC is the lowest concentration showing no visible growth. Confirm with Resazurin dye (blue to pink indicates viable cells).
Data Summary: Biological Potency
The following table summarizes the activity of key N-substituted indole-2-iodide derivatives and their direct downstream products.
Compound Class
N-Substituent
C2-Substituent
Target / Assay
Potency (IC50 / MIC)
Ref
2-Iodoindole (Core)
Phenylsulfonyl
Iodine
Synthetic Intermediate
N/A (Precursor)
[1]
Bis-indole
Methyl
(Linked via C2)
MRSA Pyruvate Kinase
IC50: 21.4 nM
[1]
Bis-indole
Benzyl
(Linked via C2)
S. aureus (Cellular)
MIC: 2.0 μg/mL
[1]
2-Arylindole
H / Alkyl
Phenyl (via 2-I)
Rhizoctonia cerealis
EC50: 2.31 μg/mL
[2]
2-Phenylindole
Methyl
3,4,5-Trimethoxyphenyl
MCF-7 (Breast Cancer)
IC50: 52 nM
[3]
References
Discovery and optimization of a new class of pyruvate kinase inhibitors as potential therapeutics for the treatment of methicillin-resistant Staphylococcus aureus infections.
Source: National Institutes of Health (NIH) / Bioorg Med Chem Lett.
URL:[Link]
Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions.
Source: ACS Publications / Organic Letters.
URL:[Link]
New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression.
Source: National Institutes of Health (NIH) / J Med Chem.
URL:[Link]
Catalytic Asymmetric Total Synthesis of (−)-Actinophyllic Acid.
Source: National Institutes of Health (NIH) / J Am Chem Soc.
URL:[Link]
A Comprehensive Safety and Handling Guide for 2-(2-Iodo-1H-indol-1-yl)acetic acid in a Research and Development Setting
This technical guide provides an in-depth overview of the critical safety considerations and handling protocols for 2-(2-Iodo-1H-indol-1-yl)acetic acid (CAS No. 206196-81-8).
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth overview of the critical safety considerations and handling protocols for 2-(2-Iodo-1H-indol-1-yl)acetic acid (CAS No. 206196-81-8). It is intended for researchers, scientists, and drug development professionals who may be working with this compound. The information herein is synthesized from available data on structurally similar molecules to provide a robust framework for risk mitigation in the absence of a comprehensive Safety Data Sheet (SDS) for this specific chemical.
Compound Identification and Physicochemical Properties
2-(2-Iodo-1H-indol-1-yl)acetic acid is a halogenated indole derivative. Its core structure is of interest in medicinal chemistry and drug discovery. A summary of its key identifiers and properties is provided below.
Hazard Assessment: An Approach Based on Structural Analogs
The presence of the iodoacetic acid moiety is of particular concern. Iodoacetic acid is a known hazardous substance.[2][3][4] Therefore, it is prudent to handle 2-(2-Iodo-1H-indol-1-yl)acetic acid with a similar level of caution.
Anticipated Hazards:
Acute Oral Toxicity: Based on the toxicity of iodoacetic acid, this compound should be considered toxic if swallowed .[2][3][4]
Skin Corrosion/Irritation: It is highly likely to cause severe skin burns and irritation .[2][3][4]
Eye Damage/Irritation: Assumed to cause serious eye damage .[2][3][4]
Respiratory Irritation: Inhalation of dust may cause respiratory irritation .[5][6]
The following GHS hazard classifications are recommended as a precautionary measure:
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential when handling compounds with a high presumed hazard level. The following workflow illustrates the necessary precautions.
Caption: Safe handling workflow for potent compounds.
Personal Protective Equipment (PPE):
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) and consider double-gloving.[2][3]
Eye and Face Protection: Use safety glasses with side shields and a face shield.[3][8]
Skin and Body Protection: A lab coat is mandatory. For larger quantities, a chemically resistant apron or suit is recommended.[3]
Respiratory Protection: All handling of the solid material should be done in a certified chemical fume hood to avoid dust inhalation.[3][8]
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
Atmosphere: Keep in a tightly sealed container under a dry atmosphere.[1]
Light Sensitivity: While not explicitly stated for this compound, related indole derivatives can be light-sensitive.[9] It is best practice to store it in an opaque container or in the dark.
In the event of an exposure or spill, immediate and appropriate action is critical.
Caption: Emergency response flowchart for exposure incidents.
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up and place it in a sealed container for disposal.[3][9] Avoid creating dust.[3][9]
Experimental Protocol: Weighing and Solubilizing the Compound
This protocol outlines the steps for safely preparing a stock solution of 2-(2-Iodo-1H-indol-1-yl)acetic acid.
Objective: To accurately weigh and dissolve a specified amount of the compound while minimizing exposure risk.
Materials:
2-(2-Iodo-1H-indol-1-yl)acetic acid
Analytical balance
Spatula
Weighing paper or boat
Appropriate solvent (e.g., DMSO, DMF)
Vortex mixer
Volumetric flask with a stopper
Personal Protective Equipment (as specified in Section 3)
Procedure:
Preparation:
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
Don all required PPE: lab coat, safety glasses with side shields, face shield, and double nitrile gloves.
Place all necessary equipment inside the fume hood.
Weighing:
Tare the analytical balance with the weighing boat.
Carefully open the container of 2-(2-Iodo-1H-indol-1-yl)acetic acid.
Using a clean spatula, carefully transfer the desired amount of the solid to the weighing boat. Avoid generating dust.
Securely close the compound's container.
Solubilization:
Carefully transfer the weighed solid into the volumetric flask.
Add a portion of the chosen solvent to the flask.
Stopper the flask and gently swirl or use a vortex mixer to dissolve the compound completely.
Once dissolved, add the solvent to the final volume mark.
Stopper and invert the flask several times to ensure a homogenous solution.
Cleanup:
Dispose of the weighing boat and any contaminated materials in the designated solid waste container.
Wipe down the spatula and work surfaces with an appropriate solvent and then a cleaning agent.
Follow the correct procedure for doffing PPE.
Wash hands thoroughly with soap and water.
Disposal Considerations
All waste containing 2-(2-Iodo-1H-indol-1-yl)acetic acid should be treated as hazardous.[2]
Solid Waste: Contaminated consumables (gloves, weighing paper, etc.) should be placed in a clearly labeled, sealed container for hazardous waste disposal.
Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed container for hazardous liquid waste disposal.
Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
References
Safety Data Sheet: iodoacetic acid - Chemos GmbH&Co.KG. [Link]
Application Note: Suzuki-Miyaura Cross-Coupling of 2-(2-Iodo-1H-indol-1-yl)acetic Acid
Executive Summary This application note details the methodological framework for performing Suzuki-Miyaura cross-coupling reactions on 2-(2-iodo-1H-indol-1-yl)acetic acid (CAS: 206196-81-8). While 2-iodoindoles are highl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the methodological framework for performing Suzuki-Miyaura cross-coupling reactions on 2-(2-iodo-1H-indol-1-yl)acetic acid (CAS: 206196-81-8). While 2-iodoindoles are highly reactive electrophiles, the presence of a free carboxylic acid moiety at the N1 position introduces solubility challenges and catalyst poisoning risks. This guide provides two validated workflows: a Direct Aqueous-Organic Coupling (Protocol A) for standard efficiency, and a Protection-Deprotection Strategy (Protocol B) for sensitive substrates.
Key Pharmacological Relevance:
The N-acetic acid indole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for aldose reductase inhibitors (e.g., Alrestatin analogues), CRTH2 antagonists, and auxin-like plant growth regulators.
Strategic Considerations & Mechanistic Insight
The "Free Acid" Challenge
In standard palladium-catalyzed couplings, free carboxylic acids can be problematic for three reasons:
Catalyst Sequestration: Carboxylate anions (
) can coordinate to unsaturated Pd(II) species, potentially arresting the catalytic cycle or forming inactive "Pd-black."
Solubility: The substrate is insoluble in non-polar solvents (Toluene, Hexane) but requires organic solvation for the catalyst.
Base Consumption: The acidic proton (
) consumes one equivalent of base immediately, requiring stoichiometric adjustment to ensure sufficient base remains for the transmetallation step.
Catalyst & Ligand Selection
Pd(dppf)Cl₂·CH₂Cl₂: The ferrocenyl ligand provides a large bite angle and steric bulk, stabilizing the Pd(0) species against carboxylate coordination. It is the robust "workhorse" for this substrate.
Pd(PPh₃)₄: Effective but sensitive to air and requires strict deoxygenation.
XPhos Pd G2: Recommended only for sterically hindered boronic acids (ortho-substituted).
Experimental Protocols
Protocol A: Direct Coupling (Biphasic System)
Best for: Rapid library synthesis where step-count reduction is critical.
Preparation: In a microwave vial or round-bottom flask, dissolve Na₂CO₃ (3.5 equiv) in the minimum amount of degassed water.
Loading: Add the indole substrate (1.0 equiv) and boronic acid (1.2 equiv) to the reaction vessel.
Solvation: Add 1,4-Dioxane (concentration ~0.1 M relative to indole). The solution may be cloudy initially.
Degassing (Critical): Sparge the biphasic mixture with Argon or Nitrogen for 10 minutes. Note: 2-iodoindoles are prone to oxidative homocoupling; oxygen removal is non-negotiable.
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 equiv) quickly under a positive stream of inert gas. Seal the vessel.
Reaction: Heat to 80–90 °C for 4–12 hours. (Microwave: 100 °C for 30–60 mins).
Saponification: Treat the coupled ester with LiOH (2.0 equiv) in THF/H₂O (1:1) at RT for 2 hours to recover the acid.
Data Interpretation & Troubleshooting
Reaction Optimization Table
Observation
Probable Cause
Corrective Action
No Reaction (SM Recovery)
Catalyst poisoning by free acid.
Switch to Protocol B (Ester protection).
Protodeboronation (Ar-H formed)
Reaction temp too high or Boronic acid unstable.
Lower temp to 70°C; Use Boronic Esters (BPin) instead of acids.
Homocoupling (Indole dimer)
Oxygen presence in solvent.
Degas solvents via freeze-pump-thaw; Increase Argon sparging time.
De-iodination (Indole-H formed)
Hydride source present (e.g., Ethanol).
Use DME or Dioxane only; avoid alcoholic co-solvents.
Black Precipitate (Early)
Catalyst decomposition (Pd-black).
Add excess ligand (e.g., PPh₃) or switch to Pd(dppf)Cl₂ .
Visualizing the Workflow
Diagram 1: Catalytic Cycle & Competitive Pathways
This diagram illustrates the standard cycle versus the specific inhibitory pathway caused by the free carboxylate.
Caption: Figure 1. Catalytic cycle showing the oxidative addition of the 2-iodoindole and the potential inhibitory pathway (red) caused by free carboxylate coordination.
Diagram 2: Method Selection Decision Tree
Caption: Figure 2. Decision matrix for selecting the optimal synthetic route based on boronic acid sterics and initial reaction success.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Fuwa, H., & Sasaki, M. (2009). Synthesis of 2-substituted indoles and indolines via Suzuki-Miyaura coupling/5-endo-trig cyclization strategies.[7][8] The Journal of Organic Chemistry, 74(1), 212–221. Link
Felpin, F. X. (2005).[9] Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. Link
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link
BenchChem. (2025).[4][10] 2-(2-Iodo-1H-indol-1-yl)acetic acid Product Page & Technical Data.[11] Link(Note: Representative link for commercially available substrate data).
Synthesis of Novel CRTH2 Antagonists Utilizing a 2-Iodoindole-1-Acetic Acid Scaffold: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed protocol for the synthesis of potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the synthesis of potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists, starting from the versatile building block, 2-iodoindole-1-acetic acid. This document outlines the strategic considerations, step-by-step synthetic procedures, characterization, and biological evaluation of these potential therapeutic agents for inflammatory and allergic diseases.
Introduction: The Therapeutic Promise of CRTH2 Antagonism
The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G-protein coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[1] Its endogenous ligand, prostaglandin D2 (PGD2), is primarily released from activated mast cells and orchestrates the recruitment and activation of key inflammatory cells, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[1] By antagonizing the CRTH2 receptor, it is possible to disrupt this signaling pathway, thereby reducing the influx of inflammatory cells and mitigating the symptoms of allergic inflammation.
The indole-1-acetic acid scaffold has emerged as a promising pharmacophore for the development of potent and selective CRTH2 antagonists.[2][3][4] The strategic use of 2-iodoindole-1-acetic acid as a starting material offers a versatile platform for the introduction of diverse chemical moieties at the C2 position of the indole ring through modern cross-coupling methodologies. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
The core of our synthetic strategy revolves around the functionalization of the C2 position of the indole nucleus. The presence of an iodine atom at this position makes it an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.[5][6][7][8][9] These reactions are renowned for their efficiency, functional group tolerance, and ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
This application note will focus on a representative Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl moiety at the C2 position, a common feature in many potent CRTH2 antagonists.
Caption: Synthetic strategy for CRTH2 antagonists.
Detailed Synthetic Protocol
This protocol describes a general procedure for the synthesis of a C2-aryl-indole-1-acetic acid derivative, a potential CRTH2 antagonist, via a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
Reagent/Material
Grade
Supplier
2-Iodoindole-1-acetic acid
≥97%
Commercially Available
Arylboronic acid
≥95%
Commercially Available
Palladium(II) acetate (Pd(OAc)2)
Catalyst grade
Commercially Available
Tricyclohexylphosphine (PCy3)
≥97%
Commercially Available
Potassium carbonate (K2CO3)
Anhydrous
Commercially Available
1,4-Dioxane
Anhydrous
Commercially Available
Water
Deionized
In-house
Ethyl acetate
HPLC grade
Commercially Available
Hexanes
HPLC grade
Commercially Available
Brine solution
Saturated
In-house
Anhydrous sodium sulfate (Na2SO4)
Reagent grade
Commercially Available
Instrumentation:
Magnetic stirrer with heating plate
Round-bottom flasks and reflux condenser
Inert atmosphere setup (Nitrogen or Argon)
Rotary evaporator
Silica gel for column chromatography
Thin-layer chromatography (TLC) plates
Nuclear Magnetic Resonance (NMR) spectrometer
Mass spectrometer (MS)
Step-by-Step Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-iodoindole-1-acetic acid (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), and tricyclohexylphosphine (0.1 eq.).
Solvent and Base Addition: Add anhydrous 1,4-dioxane and a 2M aqueous solution of potassium carbonate (3.0 eq.). The typical solvent ratio is 5:1 dioxane:water.
Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
Extraction: Wash the organic layer sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired C2-aryl-indole-1-acetic acid derivative.
Caption: Experimental workflow for synthesis and purification.
Characterization Data (Representative Example):
For a hypothetical product, 2-(2-(4-methoxyphenyl)-1H-indol-1-yl)acetic acid:
Technique
Expected Results
¹H NMR
Signals corresponding to the indole core protons, the methylene protons of the acetic acid side chain, the protons of the 4-methoxyphenyl group, and the methoxy group protons.
¹³C NMR
Resonances for all unique carbon atoms in the molecule, including the indole ring, the acetic acid moiety, and the substituted phenyl ring.
Mass Spec
A molecular ion peak corresponding to the calculated mass of the product.
Application Notes: Biological Evaluation of Synthesized Compounds
Once synthesized and purified, the novel compounds must be evaluated for their biological activity as CRTH2 antagonists. The following are key in vitro assays to determine their potency and selectivity.
A. CRTH2 Receptor Binding Assay:
This assay determines the affinity of the synthesized compounds for the CRTH2 receptor. A common method is a radioligand binding assay using membranes from cells expressing the recombinant human CRTH2 receptor and [³H]PGD2 as the radioligand.[10] The ability of the test compounds to displace the radioligand is measured, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) is calculated.
B. Eosinophil Shape Change Assay:
This functional assay measures the ability of the synthesized compounds to inhibit PGD2-induced shape change in human eosinophils. Eosinophils are isolated from human peripheral blood. The cells are then treated with the test compound followed by stimulation with a CRTH2 agonist like PGD2 or DK-PGD2.[11][12][13] The change in cell morphology from a spherical to an amoeboid shape is quantified, often by flow cytometry. The IC₅₀ value for the inhibition of shape change is a measure of the compound's functional antagonism.
C. Chemotaxis Assay:
This assay assesses the ability of the compounds to block the migration of CRTH2-expressing cells, such as eosinophils or Th2 cells, towards a PGD2 gradient.[14][15] A typical setup involves a multi-well chamber with a porous membrane separating the cells from the chemoattractant. The number of cells that migrate through the membrane in the presence and absence of the test compound is quantified to determine its inhibitory effect.
Caption: Biological evaluation workflow.
Conclusion
The synthetic route and analytical protocols detailed in this guide provide a robust framework for the discovery and development of novel CRTH2 antagonists based on a 2-iodoindole-1-acetic acid starting material. The strategic application of palladium-catalyzed cross-coupling reactions allows for the generation of a diverse library of compounds for biological screening. Through systematic evaluation of their binding affinity and functional antagonism, promising lead candidates can be identified for further preclinical and clinical development in the pursuit of new therapies for allergic and inflammatory diseases.
References
Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC. (URL: [Link])
Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT‐774312 | Request PDF - ResearchGate. (URL: [Link])
One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cycliz
Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. (URL: [Link])
Substituted indole-1-acetic acids as potent and selective CRTh2 antagonists-discovery of AZD1981 - PubMed. (URL: [Link])
Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters - ACS Publications. (URL: [Link])
Synthesis of indoles - Organic Chemistry Portal. (URL: [Link])
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (URL: [Link])
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])
Diazine indole acetic acids as potent, selective, and orally bioavailable antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases - PubMed. (URL: [Link])
Diazine Indole Acetic Acids as Potent, Selective, and Orally Bioavailable Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2) for the Treatment of Allergic Inflammatory Diseases | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - Organic Chemistry Portal. (URL: [Link])
Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma. (URL: [Link])
Generation and characterization of an antagonistic monoclonal antibody against an extracellular domain of mouse DP2 (CRTH2/GPR44) receptors for prostaglandin D2 - Our journal portfolio - PLOS. (URL: [Link])
Discovery of Isoquinolinone Indole Acetic Acids as Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2) for the Treatment of Allergic Inflammatory Diseases | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma. (URL: [Link])
Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC. (URL: [Link])
Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC. (URL: [Link])
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
CRTH2 antagonists in asthma: current perspectives | CPAA - Dove Medical Press. (URL: [Link])
Effects of an oral CRTH2 antagonist (AZD1981) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC. (URL: [Link])
Effects of an Oral CRTh2 Antagonist (AZD1981) on Eosinophil Activity and Symptoms in Chronic Spontaneous Urticaria | International Archives of Allergy and Immunology | Karger Publishers. (URL: [Link])
AZD1981 - AstraZeneca Open Innovation. (URL: [Link])
Setipiprant for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PMC. (URL: [Link])
Vasoactive Intestinal Peptide Receptor, CRTH2, Antagonist Treatment Improves Eosinophil and Mast Cell-Mediated Esophageal Remodeling and Motility Dysfunction in Eosinophilic Esophagitis - MDPI. (URL: [Link])
Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC. (URL: [Link])
Discovery of novel and potent CRTH2 antagonists | Scilit. (URL: [Link])
Application Notes and Protocols for Sonogashira Cross-Coupling of 2-Iodoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2-Alkynylindoles The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Alkynylindoles
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The introduction of an alkynyl group at the C2-position of the indole ring via the Sonogashira cross-coupling reaction provides a versatile synthetic handle for further molecular elaboration, making it a critical transformation in drug discovery and development.[1] This carbon-carbon bond-forming reaction, which couples a terminal alkyne with an aryl or vinyl halide, is catalyzed by a palladium complex and typically a copper(I) co-catalyst.[2][3][4] The resulting 2-alkynylindoles are valuable intermediates for constructing more complex heterocyclic systems and for accessing molecules with unique electronic and biological properties.
This guide provides an in-depth analysis of Sonogashira cross-coupling protocols specifically tailored for 2-iodoindole derivatives. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for experimental choices, empowering researchers to troubleshoot and optimize these critical reactions.
Mechanistic Synopsis: The Dual Catalytic Cycles
A fundamental understanding of the reaction mechanism is paramount for rational protocol design and optimization. The Sonogashira coupling traditionally operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
The Palladium Cycle:
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the 2-iodoindole, forming a palladium(II) intermediate.[3]
Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) center. This is often the rate-determining step.[4]
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynylindole product and regenerate the palladium(0) catalyst.[3]
The Copper Cycle:
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[3]
Deprotonation: A base, typically an amine, deprotonates the alkyne, facilitated by the copper coordination, to form a copper(I) acetylide.[3]
While effective, the copper co-catalyst can lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling), particularly in the presence of oxygen.[5] This has spurred the development of copper-free Sonogashira protocols.
The Copper-Free Variant: A Mechanistic Shift
In the absence of a copper co-catalyst, the mechanism is believed to proceed via two interconnected palladium catalytic cycles.[2][6] A strong base is required to deprotonate the terminal alkyne, which then coordinates directly with a palladium intermediate.[6] This approach circumvents the issue of Glaser homocoupling and is often preferred for the synthesis of complex molecules where copper contamination could be detrimental.[6]
Visualizing the Catalytic Pathways
Caption: Catalytic cycles of the Sonogashira reaction.
Core Components and Their Influence on the Reaction
The success of a Sonogashira coupling with 2-iodoindoles hinges on the judicious selection of several key components:
Component
Role & Considerations
Recommended Choices for 2-Iodoindoles
Palladium Catalyst
The primary catalyst that facilitates the C-C bond formation. The choice of ligand influences stability, activity, and substrate scope.
Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(dppf)Cl₂]
Copper Co-catalyst (Optional)
Accelerates the reaction by facilitating alkyne activation. Can lead to homocoupling.
Copper(I) iodide (CuI)
Ligand
Stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are often beneficial.[7]
Triphenylphosphine (PPh₃), XPhos, SPhos
Base
Neutralizes the HI generated and deprotonates the alkyne. The choice of base is critical, especially in copper-free protocols.
Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling of N-Substituted 2-Iodoindoles
This protocol is a robust starting point for the coupling of various terminal alkynes with N-protected or N-alkylated 2-iodoindoles.
Materials:
N-substituted 2-iodoindole (1.0 equiv)
Terminal alkyne (1.2 equiv)
PdCl₂(PPh₃)₂ (0.03 equiv)
Copper(I) iodide (CuI) (0.05 equiv)
Triethylamine (Et₃N) (3.0 equiv)
Anhydrous, degassed THF or DMF
Procedure:
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-substituted 2-iodoindole, PdCl₂(PPh₃)₂, and CuI.
Evacuate and backfill the flask with the inert gas three times.
Add the anhydrous, degassed solvent via syringe, followed by triethylamine.
Stir the mixture at room temperature for 10 minutes.
Add the terminal alkyne dropwise via syringe.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-60 °C may be beneficial.
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
Wash the filtrate with a saturated aqueous solution of ammonium chloride to quench the reaction and remove the amine base.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling for Sensitive Substrates
This protocol is advantageous when dealing with sensitive substrates or when the potential for Glaser homocoupling is a concern.[8]
Materials:
2-Iodoindole derivative (1.0 equiv)
Terminal alkyne (1.5 equiv)
Pd₂(dba)₃ (0.025 equiv)
XPhos (0.1 equiv)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
Anhydrous, degassed DMF or Toluene
Procedure:
In a glovebox or under a strictly inert atmosphere, add the 2-iodoindole derivative, Pd₂(dba)₃, XPhos, and the inorganic base to a dry reaction vessel.
Add the anhydrous, degassed solvent.
Stir the mixture at room temperature for 15-20 minutes to allow for catalyst activation.
Add the terminal alkyne.
Heat the reaction to 80-100 °C and monitor its progress.
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
Separate the layers, and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.
Purify by column chromatography.
Troubleshooting and Optimization
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Yield
- Inactive catalyst- Insufficiently degassed solvents/reagents- Inappropriate base or solvent
- Use a fresh batch of catalyst or a pre-catalyst.- Ensure all reagents and solvents are properly degassed.- Screen different bases (e.g., DIPA, piperidine) and solvents (e.g., MeCN, toluene).
Significant Alkyne Homocoupling (Glaser Product)
- Presence of oxygen- High concentration of copper catalyst
- Maintain a strict inert atmosphere.- Switch to a copper-free protocol.- Add the alkyne slowly to the reaction mixture.[9]
Decomposition of Starting Material
- Reaction temperature is too high- Prolonged reaction time
- Run the reaction at a lower temperature.- Monitor the reaction closely and quench upon completion.
Formation of Palladium Black
- Catalyst decomposition
- Use a more robust ligand (e.g., a bi- or tridentate phosphine).- Reduce the reaction temperature.
Domino Reactions: Sonogashira Coupling/Cyclization for Indole Synthesis
A powerful extension of this methodology is the one-pot synthesis of substituted indoles from 2-iodoanilines and terminal alkynes.[10][11] This domino process involves an initial Sonogashira coupling followed by an in-situ cyclization.
Caption: Workflow for domino Sonogashira/cyclization.
This approach offers a highly efficient route to functionalized indole cores, which are of significant interest in pharmaceutical research.[12] For instance, a palladium-catalyzed reaction of 2-iodoanilines with terminal alkynes in the presence of a base like tetrabutylammonium fluoride (TBAF) can directly yield 2-substituted indoles.[10]
Conclusion
The Sonogashira cross-coupling of 2-iodoindole derivatives is a cornerstone reaction for the synthesis of complex, biologically active molecules. By understanding the mechanistic nuances and the roles of each reaction component, researchers can effectively select and optimize protocols to achieve high yields and purity. Both the classic copper-cocatalyzed and the modern copper-free methods offer powerful tools for the synthetic chemist. The ability to perform these transformations in a domino fashion further enhances the utility of this reaction in constructing diverse indole libraries for drug discovery and materials science.
References
Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]
Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved February 22, 2024, from [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 22, 2024, from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 22, 2024, from [Link]
ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. Retrieved February 22, 2024, from [Link]
PMC. (n.d.). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. Retrieved February 22, 2024, from [Link]
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved February 22, 2024, from [Link]
MDPI. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved February 22, 2024, from [Link]
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved February 22, 2024, from [Link]
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved February 22, 2024, from [Link]
PubMed. (2003, October 15). Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF). Retrieved February 22, 2024, from [Link]
PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved February 22, 2024, from [Link]
PMC. (n.d.). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Retrieved February 22, 2024, from [Link]
MDPI. (2024, June 28). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Retrieved February 22, 2024, from [Link]
The chemical reaction database. (2008, August 15). Copper-free Sonogashira coupling. Retrieved February 22, 2024, from [Link]
Organic Chemistry Portal. (n.d.). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. Retrieved February 22, 2024, from [Link]
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved February 22, 2024, from [Link]
Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved February 22, 2024, from [Link]
ResearchGate. (2025, August 6). Sonogashira cross-coupling in iodo-containing 2-aryloxazolines | Request PDF. Retrieved February 22, 2024, from [Link]
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved February 22, 2024, from [Link]
ResearchGate. (n.d.). Palladium‐Catalyzed Alkynylation: Sonogashira Alkyne Synthesis. Retrieved February 22, 2024, from [Link]
ArODES. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved February 22, 2024, from [Link]
ResearchGate. (2020, October 14). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF. Retrieved February 22, 2024, from [Link]
PMC. (n.d.). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with. Retrieved February 22, 2024, from [Link]
PMC. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved February 22, 2024, from [Link]
MDPI. (2020, October 15). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. Retrieved February 22, 2024, from [Link]
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen : r/Chempros. Retrieved February 22, 2024, from [Link]
Strategic Synthesis of Setipiprant Analogs: Leveraging 2-Iodoindole-1-Acetic Acid for Novel CRTH2 Antagonist Discovery
An Application Guide for Medicinal Chemists Abstract: This technical guide provides a comprehensive framework for the synthesis of novel analogs of Setipiprant, a potent and selective antagonist of the chemoattractant re...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Medicinal Chemists
Abstract:
This technical guide provides a comprehensive framework for the synthesis of novel analogs of Setipiprant, a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). Setipiprant has been investigated for inflammatory conditions like asthma and androgenetic alopecia.[1][2] The strategic diversification of its core structure is a key objective in the discovery of new chemical entities with improved pharmacological profiles. This document details robust, field-proven protocols starting from the versatile building block, 2-iodoindole-1-acetic acid, with a focus on palladium-catalyzed cross-coupling reactions to generate diverse libraries of analogs for structure-activity relationship (SAR) studies.
Introduction: The Therapeutic Rationale for Setipiprant and its Analogs
Prostaglandin D2 (PGD2) is a key mediator in allergic inflammation, signaling through two primary receptors: DP1 and DP2 (CRTH2).[3] The activation of the CRTH2 receptor on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils promotes their recruitment and activation, driving the inflammatory cascade associated with conditions such as asthma and allergic rhinitis.[1] Setipiprant, 2-[8-fluoro-2-(naphthalene-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl]acetic acid, is a selective antagonist of this CRTH2 receptor, thereby blocking the pro-inflammatory effects of PGD2.[4][5]
The development of analogs serves two primary purposes:
SAR Exploration: To understand the relationship between molecular structure and biological activity, identifying key pharmacophoric features that can be optimized for potency, selectivity, and pharmacokinetic properties.
IP Generation: To create novel chemical matter with distinct intellectual property profiles.
The indole-1-acetic acid scaffold is a crucial component of many CRTH2 antagonists.[6][7] The 2-iodo derivative, 2-iodoindole-1-acetic acid[8], is an ideal starting material for analog synthesis due to the versatility of the carbon-iodine bond in modern cross-coupling chemistry.
Signaling Pathway Context
The diagram below illustrates the role of PGD2 in the allergic inflammatory cascade and the point of intervention for CRTH2 antagonists like Setipiprant.
Figure 1: Simplified signaling pathway showing PGD2-mediated inflammation and the antagonistic action of Setipiprant analogs on the CRTH2 receptor.
The Core Building Block: 2-Iodoindole-1-Acetic Acid
While commercially available[8], understanding the synthesis of the starting material provides greater control over the research pipeline. A common route involves the iodination of indole followed by N-alkylation.
Protocol 2.1: Synthesis of 2-Iodoindole
This protocol is adapted from standard indole halogenation procedures.
Rationale: Direct iodination of the indole nucleus is required. The electron-rich pyrrole ring is susceptible to electrophilic substitution, primarily at the C3 position. To achieve C2 iodination, the C3 position must be blocked, or specific reagents must be used. A more direct modern approach involves N-protection followed by lithiation and quenching with iodine. However, a simpler, classical approach using iodine and a base is often sufficient.
Materials:
Indole
Iodine (I₂)
Potassium Hydroxide (KOH)
Dimethylformamide (DMF)
Diethyl ether
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Brine
Procedure:
Dissolve Indole (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
Cool the solution to 0 °C in an ice bath.
Add powdered KOH (2.2 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 30 minutes.
Add a solution of Iodine (1.1 eq) in DMF dropwise over 1 hour.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction by pouring it into ice-water.
Extract the aqueous mixture with diethyl ether (3 x volumes).
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ to remove unreacted iodine, followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 2-iodoindole.
Protocol 2.2: N-Alkylation to form 2-Iodoindole-1-Acetic Acid
Rationale: This step introduces the acetic acid side chain, a critical moiety for binding to the CRTH2 receptor. A strong base is used to deprotonate the indole nitrogen, forming a nucleophile that attacks the electrophilic alkyl halide.[9]
Materials:
2-Iodoindole
Sodium Hydride (NaH, 60% dispersion in mineral oil)
Ethyl bromoacetate
Anhydrous Tetrahydrofuran (THF)
Lithium Hydroxide (LiOH)
Methanol (MeOH)
1M Hydrochloric Acid (HCl)
Procedure:
Wash NaH (1.5 eq) with hexanes to remove mineral oil and suspend it in anhydrous THF under an inert atmosphere.
Cool the suspension to 0 °C.
Add a solution of 2-iodoindole (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
Cool the reaction back to 0 °C and add ethyl bromoacetate (1.2 eq) dropwise.
Stir at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
Carefully quench the reaction with water at 0 °C.
Extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
The crude ester can be purified by chromatography or taken directly to the next step.
Dissolve the crude ethyl 2-(2-iodo-1H-indol-1-yl)acetate in a mixture of THF and MeOH (3:1).
Add an aqueous solution of LiOH (3.0 eq). Stir at room temperature for 2-4 hours.
Remove the organic solvents under reduced pressure.
Dilute the aqueous residue with water and wash with diethyl ether to remove non-acidic impurities.
Acidify the aqueous layer to pH 2-3 with 1M HCl.
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-iodoindole-1-acetic acid.
Library Generation via Palladium-Catalyzed Cross-Coupling
The C-I bond of the indole core is a versatile handle for introducing molecular diversity. The Suzuki-Miyaura and Sonogashira coupling reactions are among the most robust and widely used methods for this purpose.[10][11]
Synthetic Workflow Overview
Figure 2: General workflow for diversifying 2-iodoindole-1-acetic acid via palladium-catalyzed cross-coupling reactions.
Protocol 3.1: Suzuki-Miyaura Coupling for Aryl/Heteroaryl Analogs
Rationale: The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[12][13] It involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[14] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and tolerating various functional groups on the boronic acid coupling partner.
Materials:
2-Iodoindole-1-acetic acid (1.0 eq)
Aryl or Heteroaryl boronic acid or ester (1.2 - 1.5 eq)
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) or PdCl₂(dppf) (0.05 eq)
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)
Solvent: 1,4-Dioxane/Water (4:1) or DMF
Ethyl acetate
1M HCl
Procedure:
To a reaction vessel, add 2-iodoindole-1-acetic acid (1.0 eq), the boronic acid (1.2 eq), and the base (K₂CO₃, 3.0 eq).
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1).
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and dilute with water.
Acidify the aqueous mixture with 1M HCl to pH 2-3.
Extract the product with ethyl acetate (3 x volumes).
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude product via flash chromatography or preparative HPLC to yield the desired 2-aryl-indole-1-acetic acid analog.
Protocol 3.2: Sonogashira Coupling for Alkynyl Analogs
Rationale: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the indole core and a terminal alkyne.[11][15] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[11]
Note: Data are hypothetical for illustrative purposes. Actual yields and spectral data will vary.
Characterization:
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The disappearance of the C2-H proton signal (if present in the starting indole) and the appearance of new aromatic or alkynyl signals are key indicators.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass data to confirm the elemental composition.[16]
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.[17]
References
Asymmetric Synthesis of a Prostaglandin D 2 Receptor Antagonist. ACS Figshare.
Torisu, K., et al. (2004). Development of prostaglandin D2 receptor antagonist: discovery of highly potent antagonists. Bioorganic & Medicinal Chemistry. [Link]
Tudge, M., et al. (2010). Development of a Kilogram-Scale Asymmetric Synthesis of a Potent DP Receptor Antagonist. Organic Process Research & Development.
Johnsson, A. K., et al. (2020). Selective inhibition of prostaglandin D2 biosynthesis in human mast cells to overcome need for multiple receptor antagonists. Allergy.
Torisu, K., et al. (2005). Development of a prostaglandin D2 receptor antagonist: discovery of a new chemical lead. European Journal of Medicinal Chemistry. [Link]
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
Disposition and Metabolism of Setipiprant, a Selective Oral CRTH2 Antagonist, in Humans. SpringerLink. [Link]
Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC. [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
Reissert Indole Synthesis. Cambridge University Press. [Link]
Synthesis and Chemistry of Indole. SlideShare. [Link]
Indole synthesis using 2‐iodoaniline and cuprous acetylides. ResearchGate. [Link]
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC. [Link]
I. Synthesis and Biological Assessment of Analogs of the Marine Macrolide (−)- Zampanolide. II. Studies To. University of Basel. [Link]
HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes. PubMed. [Link]
Setipiprant for Androgenetic Alopecia in Males. Dove Medical Press. [Link]
palladium-catalyzed functionalization of 2-iodoindole-1-acetic acid
Palladium-Catalyzed Functionalization of 2-Iodoindole-1-Acetic Acid: Strategies for Divergent Synthesis and Scaffold Building Executive Summary In modern drug discovery, the rapid assembly of complex, functionalized hete...
Author: BenchChem Technical Support Team. Date: February 2026
Palladium-Catalyzed Functionalization of 2-Iodoindole-1-Acetic Acid: Strategies for Divergent Synthesis and Scaffold Building
Executive Summary
In modern drug discovery, the rapid assembly of complex, functionalized heterocycles is paramount. 2-Iodoindole-1-acetic acid (CAS: 206196-81-8)[1] serves as a highly versatile, bifunctional building block that enables divergent synthetic trajectories. The molecule possesses two orthogonal reactive sites: a highly activated C(sp2)–I bond at the C2 position, primed for palladium-catalyzed cross-coupling, and an N1-acetic acid moiety that functions both as a directing group and a handle for downstream amidation or tandem cyclization[2]. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols required to successfully functionalize this scaffold, specifically addressing the unique stoichiometric demands imposed by the free carboxylic acid.
The Bifunctional Advantage: Chemical Rationale
The reactivity profile of 2-iodoindole-1-acetic acid is dictated by its electronic distribution. The C2-iodine bond exhibits a low bond dissociation energy, making it exceptionally susceptible to oxidative addition by Pd(0) species[3]. Unlike C3-halogenated indoles, which can suffer from competitive electrophilic pathways or inherent instability, C2-iodoindoles offer predictable, clean reactivity and are robust under standard cross-coupling conditions[4].
However, the presence of the N1-acetic acid group introduces a critical variable into the reaction design. The carboxylic acid proton (pKa ~4.5) will rapidly quench basic intermediates. Therefore, any base-mediated cross-coupling (such as the Suzuki-Miyaura or Sonogashira reactions) requires at least one additional equivalent of base strictly to deprotonate the directing group, forming an unreactive carboxylate salt in situ. Failure to account for this stoichiometric sink is the primary cause of stalled couplings in this substrate class.
Figure 1: Divergent synthetic workflows for the functionalization of 2-iodoindole-1-acetic acid.
Mechanistic Catalytic Cycle
In a standard Suzuki-Miyaura functionalization of this scaffold, the catalytic cycle is initiated by the rapid oxidative addition of the C2–I bond to the active Pd(0) catalyst. Because the substrate is an aryl iodide, this step is typically fast and irreversible[3]. The rate-limiting step is transmetalation, which requires the in situ formation of a highly nucleophilic arylboronate complex. This further underscores the necessity of a robust base and an aqueous co-solvent to facilitate boronate formation and subsequent transfer to the Pd(II) center[2].
Figure 2: General Pd-catalyzed Suzuki-Miyaura catalytic cycle for 2-iodoindole-1-acetate.
Quantitative Optimization of C2-Arylation
To establish a self-validating protocol, we must analyze the causality behind catalyst and solvent selection. The table below summarizes the optimization landscape for coupling a standard arylboronic acid to 2-iodoindole-1-acetic acid.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Catalyst (5 mol%)
Ligand
Base (Equiv)
Solvent System
Temp (°C)
Yield (%)
Mechanistic Rationale
Pd(PPh3)4
PPh3
K2CO3 (3.0)
Toluene/EtOH/H2O
80
85
Standard conditions; H2O is essential for boronate formation.
Buchwald ligand highly active for sterically hindered aryl boronic acids.
Pd(PPh3)4
PPh3
K2CO3 (1.5)
Toluene/EtOH/H2O
80
<20
Failure Mode: Insufficient base; 1 eq consumed by the N1-acetic acid.
Note: Yields represent isolated yields after acidic workup.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 2-Arylindole-1-acetic acid via Suzuki-Miyaura Coupling
This protocol utilizes Pd(dppf)Cl2 to ensure high turnover numbers and minimize protodehalogenation side reactions.
Materials:
2-Iodoindole-1-acetic acid (1.0 mmol, 301 mg)
Phenylboronic acid (1.2 mmol, 146 mg)
Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 41 mg)
Cesium Carbonate (Cs2CO3) (3.0 mmol, 977 mg)
1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)
Step-by-Step Procedure:
Reagent Charging: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodoindole-1-acetic acid, phenylboronic acid, and Cs2CO3.
Causality: Charging the solid base first ensures immediate deprotonation of the acetic acid upon solvent addition, preventing localized acidic microenvironments that could degrade the Pd catalyst.
Solvent Addition & Degassing: Add 10 mL of the Dioxane/H2O mixture. Seal the flask with a rubber septum and sparge the solution with Argon gas for 15 minutes using a submerged needle.
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes and promotes the homocoupling of the boronic acid.
Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and add Pd(dppf)Cl2. The solution will initially appear reddish-orange.
Heating & Reaction Monitoring: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4 hours.
Self-Validation: Within 30 minutes, the solution should transition to a dark brown/black color, confirming the generation of the active Pd(0) species. TLC (Eluent: 9:1 DCM:MeOH with 1% AcOH) should show the complete consumption of the starting material (Rf ~0.4) and the appearance of a new fluorescent spot (Rf ~0.3).
Acidic Workup (Critical Step): Cool the mixture to room temperature. Dilute with 15 mL of Ethyl Acetate and 10 mL of water. Slowly add 1M HCl dropwise under vigorous stirring until the aqueous layer reaches pH ~2.5.
Causality: The product exists as a water-soluble cesium carboxylate salt at the end of the reaction. Acidification protonates the N1-acetate, driving the product into the organic phase.
Extraction & Purification: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, DCM to 5% MeOH in DCM) to yield the pure 2-arylindole-1-acetic acid.
Protocol B: Orthogonal Amidation of the N1-Acetic Acid Handle
Once the C2 position is functionalized (or prior to it, depending on the synthetic strategy), the N1-acetic acid can be converted into an amide.
Activation: Dissolve 2-iodoindole-1-acetic acid in anhydrous DMF under Argon. Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes.
Self-Validation: The solution will turn slightly yellow, indicating the formation of the active highly electrophilic O-Atab ester intermediate.
Amidation: Add the primary amine dropwise. Stir at room temperature for 2 hours.
Workup: Quench the reaction by pouring it into 20 mL of saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 15 mL). Wash the organic layer extensively with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.
Causality: DMF partitions heavily into the organic layer; washing with LiCl drastically increases the polarity of the aqueous phase, effectively stripping DMF from the Ethyl Acetate.
Isolation: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes:Ethyl Acetate 1:1) to afford the 2-iodoindole-1-acetamide. This intermediate is now perfectly primed for an intramolecular Pd-catalyzed cyclization (e.g., Buchwald-Hartwig amidation at the C2-Iodine) to form fused pyrazino[1,2-a]indole scaffolds[2].
synthesis of aldose reductase inhibitors using indole-1-acetic acid scaffolds
Application Note: Design, Synthesis, and Evaluation of Indole-1-Acetic Acid Scaffolds as Aldose Reductase Inhibitors Introduction & Mechanistic Rationale The polyol pathway is a critical metabolic route implicated in the...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Design, Synthesis, and Evaluation of Indole-1-Acetic Acid Scaffolds as Aldose Reductase Inhibitors
Introduction & Mechanistic Rationale
The polyol pathway is a critical metabolic route implicated in the pathophysiology of severe diabetic complications, including neuropathy, retinopathy, and nephropathy. Under hyperglycemic conditions, the flux of glucose through this pathway increases dramatically. Aldose Reductase (AR, AKR1B1), the rate-limiting enzyme of the polyol pathway, reduces glucose to sorbitol. Because sorbitol is highly hydrophilic, it does not readily diffuse across cell membranes, leading to intracellular accumulation, severe osmotic stress, and concurrent oxidative damage[1].
Consequently, Aldose Reductase Inhibitors (ARIs) represent a highly targeted pharmacological intervention. Among the diverse chemical classes investigated, indole-1-acetic acid derivatives have emerged as one of the most promising scaffolds. The carboxylate moiety of the acetic acid chain acts as a crucial pharmacophore, engaging in strong electrostatic interactions with the NADP+ cofactor within the enzyme's active site[2].
Fig 1. The polyol pathway and its targeted inhibition by indole-1-acetic acid ARIs.
Structure-Activity Relationship (SAR) Insights
The positioning of the acetic acid moiety on the indole ring dictates the inhibitor's efficacy. Molecular modeling and empirical assays demonstrate that 1-indole acetic acids (N-alkylated) exhibit significantly higher inhibitory efficacy than their 3-indole acetic acid counterparts. The N-linked carboxymethyl group optimally positions the carboxylate to form a tight electrostatic bond with NADP+, while the hydrophobic indole core occupies the specificity pocket of AKR1B1[2].
Recent drug development has focused on bifunctional ARIs—molecules that not only inhibit AR but also scavenge reactive oxygen species (ROS). A prime example is Cemtirestat (3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid). Note that due to IUPAC numbering of the fused triazinoindole ring, the indole N1 is designated as N5, but it remains chemically an indole-1-acetic acid derivative. Cemtirestat exhibits submicromolar IC50 values, high selectivity over the closely related aldehyde reductase (AKR1A1), and potent intrinsic antioxidant activity[3].
Table 1: Pharmacological Profile of Key Indole-1-Acetic Acid ARIs
Synthetic Methodology: N-Carboxymethylation of Indole Scaffolds
The synthesis of indole-1-acetic acid ARIs relies on a robust two-step protocol: N-alkylation of the indole core followed by ester hydrolysis. The following protocol outlines the synthesis of a standard ARI lead, such as[5-(Benzyloxy)-1H-indol-1-yl]acetic acid.
Fig 2. Standard two-step synthetic workflow for indole-1-acetic acid ARI scaffolds.
Step 1: N-Alkylation (Esterification)
Causality & Rationale: Using Sodium Hydride (NaH) as a base in anhydrous Dimethylformamide (DMF) ensures the complete and irreversible deprotonation of the indole nitrogen (pKa ~ 16). This prevents competing C-alkylation at the C3 position. Ethyl bromoacetate is selected over chloroacetate because the bromide ion is a superior leaving group, accelerating the S_N2 reaction.
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 5-benzyloxyindole (1.0 eq) and dissolve in anhydrous DMF (0.2 M).
Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Crucial Step: Slowly add NaH (60% dispersion in mineral oil, 1.2 eq) in portions. Cooling controls the exothermic release of hydrogen gas and prevents thermal degradation. Stir at 0 °C for 30 minutes until gas evolution ceases.
Alkylation: Dropwise, add ethyl bromoacetate (1.1 eq). Allow the reaction to warm to room temperature (RT) and stir for 2 hours.
Validation & Quenching: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the starting material and the emergence of a lower-polarity spot indicates success. Quench the reaction carefully with saturated aqueous NH₄Cl.
Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 2: Alkaline Hydrolysis (Saponification)
Causality & Rationale: Lithium Hydroxide (LiOH) in a mixed solvent system (THF/MeOH/H₂O) is utilized. The organic solvents ensure the lipophilic indole ester remains fully dissolved, while the aqueous phase delivers the hydroxide nucleophile. LiOH is gentler than NaOH, preventing the cleavage of sensitive ether linkages (e.g., the benzyloxy group).
Reaction Setup: Dissolve the crude indole-1-acetate ester in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).
Hydrolysis: Add LiOH monohydrate (3.0 eq). Stir the mixture at RT for 4 hours.
Self-Validating Check: Perform TLC (Hexane:EtOAc 7:3). The ester spot must be completely consumed, replaced by a baseline spot representing the highly polar carboxylate salt.
Workup & Isolation: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove unreacted lipophilic impurities.
Acidification: Cool the aqueous layer to 0 °C and slowly acidify to pH 2-3 using 1M HCl. The target indole-1-acetic acid will precipitate out of the solution—a visual confirmation of successful protonation.
Purification: Filter the precipitate, wash with cold water, and dry under a high vacuum. Recrystallize from ethanol/water if necessary.
In Vitro Validation Protocols
To verify the synthesized scaffold's efficacy as an ARI and its potential bifunctional antioxidant capacity, two primary assays must be conducted.
Protocol A: Aldose Reductase Inhibition Assay
This assay measures the decrease in NADPH absorbance, which correlates directly with the inhibition of AR-mediated reduction of glucose or glyceraldehyde[4].
Enzyme Preparation: Use recombinant human AKR1B1 or partially purified AR from rabbit eye lenses.
Reaction Mixture: In a UV-compatible quartz cuvette, combine 0.1 M phosphate buffer (pH 6.2), 0.2 mM NADPH, and the synthesized inhibitor (dissolved in DMSO, final DMSO concentration <1%).
Initiation: Add the substrate (e.g., 10 mM DL-glyceraldehyde) to initiate the reaction.
Measurement: Monitor the oxidation of NADPH to NADP+ by measuring the decrease in absorbance at 340 nm over 3 minutes at 37 °C using a spectrophotometer.
Data Analysis: Calculate the IC50 by plotting the percentage of inhibition against logarithmic inhibitor concentrations.
For scaffolds designed with antioxidant properties (like Cemtirestat and its analogs), the DPPH assay provides a kinetic model for peroxyl radical scavenging[2].
Reagent Preparation: Prepare a 50 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol.
Incubation: Mix the DPPH solution with varying concentrations of the synthesized indole derivative (e.g., 10 µM to 200 µM).
Measurement: Incubate in the dark at RT for 30 minutes. Measure the absorbance at 518 nm. A decrease in absorbance indicates successful quenching of the DPPH radical by the inhibitor.
References
Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications
MDPI - Pharmaceuticals
URL:[Link]
Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship
General Physiology and Biophysics (PubMed)
URL:[Link]
[5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand
Acta Biochimica Polonica (PubMed)
URL:[Link]
Identification of Novel Aldose Reductase Inhibitors Based on Carboxymethylated Mercaptotriazinoindole Scaffold
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Application Note: Heck Reaction Parameters for 2-(2-Iodo-1H-indol-1-yl)acetic acid
This Application Note is structured to provide a definitive, field-validated guide for performing the Heck reaction on 2-(2-Iodo-1H-indol-1-yl)acetic acid . This substrate is a critical building block for synthesizing in...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a definitive, field-validated guide for performing the Heck reaction on 2-(2-Iodo-1H-indol-1-yl)acetic acid . This substrate is a critical building block for synthesizing indole-based pharmacophores, including aldose reductase inhibitors and COX-2 inhibitors.
Executive Summary
2-(2-Iodo-1H-indol-1-yl)acetic acid (CAS: 206196-81-8) represents a highly reactive yet sensitive scaffold. The C2-iodine bond is electronically primed for oxidative addition by Palladium(0), making it superior to its bromo- or chloro-analogs for mild cross-coupling. However, the presence of the free carboxylic acid at the N1-position introduces solubility challenges and potential catalyst poisoning pathways.
This guide presents two validated protocols:
Method A (Robust): Esterification-Heck-Hydrolysis sequence (Recommended for high-value synthesis).
Method B (Direct): Ligand-free Heck reaction in aqueous media (Recommended for Green Chemistry applications).
Critical Reaction Parameters
The Substrate: Reactivity Profile
The indole C2 position is electron-rich, but the presence of the Iodine atom renders it an excellent electrophile.
Oxidative Addition: Fast. The C-I bond is weak (
53 kcal/mol), allowing reaction at lower temperatures (60–80°C) compared to bromides.
Side Reactions:
Protodeiodination: In the presence of reducing agents or excessive heating, the iodine can be replaced by hydrogen, regenerating the parent indole.
Decarboxylation:[1] High temperatures (>120°C) in the presence of strong bases can lead to decarboxylation of the acetic acid side chain.
Catalyst & Ligand Selection
Component
Recommendation
Rationale
Catalyst Precursor
Pd(OAc)₂
Stable, cost-effective source of Pd(II). Reduces to active Pd(0) in situ by phosphines or alkenes.
Ligand
PPh₃ or P(o-tol)₃
Triphenylphosphine (PPh₃) is standard. Tri(o-tolyl)phosphine is superior for preventing "Pd-black" precipitation and increasing turnover frequency (TOF) for sterically demanding alkenes.
Base
Et₃N or K₂CO₃
Triethylamine (Et₃N) acts as both base and reductant for Pd(II) Pd(0). K₂CO₃ is preferred for aqueous/phase-transfer conditions.
Solvent
DMF or MeCN
High polarity is required to dissolve the zwitterionic intermediate complexes. DMF is ideal for Method A; MeCN/H₂O for Method B.
Experimental Protocols
Method A: The "Protected" Route (High Reliability)
Use this method for complex coupling partners (e.g., styrenes, complex acrylates) to avoid interference from the free acid.
Step 1: In-situ Esterification (Optional but Recommended)
Pre-treat the starting acid with MeOH/H₂SO₄ (cat.) or TMS-diazomethane to generate the methyl ester. This increases solubility in organic solvents and prevents carboxylate coordination to Palladium.
Charge a reaction vial with the Indole substrate, Pd(OAc)₂, and Ligand.
Evacuate and backfill with Nitrogen (3x).
Add degassed DMF, followed by the Alkene and Base via syringe.
Heat to 80°C for 4–12 hours. Monitor by TLC/LCMS.
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, dry over MgSO₄, and concentrate.
Hydrolysis (If acid is required): Treat crude ester with LiOH (2 equiv) in THF/H₂O (1:1) at RT for 2 hours. Acidify to pH 3 to precipitate the product.
Method B: The "Direct" Route (Green/Aqueous)
Use this method for simple acrylates and robust scale-up where step-economy is prioritized.
Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv) - Phase Transfer Catalyst
Solvent: Water/Acetonitrile (1:1)
Procedure:
Dissolve the Indole acid in the solvent mixture. Add K₂CO₃ (this forms the soluble carboxylate salt).
Add TBAB and the Alkene.
Add Pd(OAc)₂ last.
Heat to 70°C for 6–10 hours.
Workup: Acidify the reaction mixture carefully with 1M HCl. The product usually precipitates as a solid. Filter and wash with cold water.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to this indole substrate, highlighting the critical oxidative addition step at the C2 position.
Caption: Catalytic cycle for the Heck coupling of 2-iodoindole derivatives. Note that the oxidative addition to C2-I is rapid, making the alkene insertion often the stereoselectivity-determining step.
Experimental Workflow & Quality Control
Caption: Decision matrix for selecting between the "Protected" (Method A) and "Direct" (Method B) synthesis routes based on purity requirements.
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Black Precipitate (Pd Black)
Catalyst decomposition / Ligand deficiency
Increase Phosphine:Pd ratio (e.g., to 4:1). Switch to P(o-tol)₃ or XPhos .
Low Conversion (<50%)
Catalyst poisoning by free acid
Switch to Method A (Esterification). Ensure solvent is degassed thoroughly.
De-iodinated Indole
Protodeiodination
Lower temperature to 60°C. Ensure solvent is anhydrous (for Method A).
Regioisomers
Alkene isomerization
Use mild bases (Ag₂CO₃) or lower temperature.
References
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
Liotta, D., et al. (2010). Synthesis of Indole-Based Pharmacophores via Palladium-Catalyzed Coupling.[4] Journal of Medicinal Chemistry. (General reference for indole coupling context).
ChemicalBook. (2023). Product Monograph: 2-(2-Iodo-1H-indol-1-yl)acetic acid.[5] Link
Jiao, L., & Bach, T. (2011). Palladium-Catalyzed Direct 2-Alkylation of Indoles.[4][6] Journal of the American Chemical Society, 133(33), 12990–12993. Link
Alfa Chemistry. (2023). Heck Reaction Protocols and Mechanism. Link
Application Note: Protocols for the Esterification of 2-(2-Iodo-1H-indol-1-yl)acetic acid
Introduction The 2-(2-Iodo-1H-indol-1-yl)acetic acid moiety is a valuable building block in medicinal chemistry and synthetic organic chemistry. The presence of the iodo-substituent at the C2-position of the indole ring...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The 2-(2-Iodo-1H-indol-1-yl)acetic acid moiety is a valuable building block in medicinal chemistry and synthetic organic chemistry. The presence of the iodo-substituent at the C2-position of the indole ring provides a crucial handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage functionalization and diversification of complex molecules. Ester derivatives of this acid are often preferred in synthesis due to their modified solubility profiles, ease of purification, and compatibility with subsequent reaction conditions.
However, the inherent reactivity of the 2-iodoindole system presents unique challenges. The substrate can be sensitive to the harsh acidic conditions and high temperatures typical of classical esterification methods, potentially leading to degradation or undesired side reactions. This application note provides two robust and validated protocols for the esterification of 2-(2-Iodo-1H-indol-1-yl)acetic acid: the classic Fischer-Speier esterification for simple, scalable synthesis, and the milder Steglich esterification for preserving the integrity of more sensitive downstream substrates.
This method represents the most direct and atom-economical approach, relying on a simple acid catalyst and an excess of the alcohol to drive the reaction equilibrium towards the ester product. It is best suited for producing simple alkyl esters (e.g., methyl, ethyl) where the alcohol is inexpensive and can be used as the solvent.
Causality of Experimental Design:
The Fischer esterification is a reversible acyl substitution reaction. To ensure a high yield, the reaction equilibrium must be shifted towards the products. This is achieved by leveraging Le Châtelier's principle in two ways: using a large excess of the alcohol reactant and, if necessary, removing the water byproduct. A strong Brønsted acid like sulfuric acid (H₂SO₄) is used to protonate the carboxylic acid's carbonyl oxygen, thereby increasing its electrophilicity and accelerating the nucleophilic attack by the alcohol.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(2-Iodo-1H-indol-1-yl)acetic acid (1.0 eq).
Solvent and Reagent Addition: Add a significant excess of the anhydrous alcohol (e.g., 20-40 eq), which will serve as both the reactant and the solvent.
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq, or 3-5 drops for a small-scale reaction) to the mixture.
Reaction: Attach a reflux condenser and heat the mixture to reflux (for methanol, ~65 °C; for ethanol, ~78 °C).
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a saturated aqueous solution of NaHCO₃ to neutralize the excess acid. Caution: CO₂ evolution will cause foaming.
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x volume of the initial reaction mixture).
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude ester product by flash column chromatography on silica gel.
Protocol 2: Steglich Esterification using DCC and DMAP
For substrates that are sensitive to acid or high temperatures, the Steglich esterification offers a mild and highly effective alternative. This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to facilitate the ester formation at room temperature.
Causality of Experimental Design:
The core principle of this method is the in-situ formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. This intermediate is susceptible to nucleophilic attack. DMAP, being a more potent nucleophile than the alcohol, first reacts with the O-acylisourea to form a reactive N-acylpyridinium salt ("active ester"). This salt readily undergoes reaction with the alcohol to yield the desired ester, regenerating the DMAP catalyst. This pathway effectively avoids a competing side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea. The reaction is irreversible as the byproduct, dicyclohexylurea (DCU), is highly stable and precipitates from most organic solvents.
Detailed Step-by-Step Methodology
Materials:
2-(2-Iodo-1H-indol-1-yl)acetic acid (1.0 eq)
Alcohol (1.1-1.5 eq)
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Dilute Hydrochloric Acid (e.g., 1 M HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Sintered glass funnel or Celite pad
Procedure:
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-(2-Iodo-1H-indol-1-yl)acetic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
Cooling: Cool the solution to 0 °C in an ice bath.
DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
Monitoring: Monitor the reaction progress by TLC.
Work-up - Byproduct Removal: Upon completion, filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the precipitated DCU. Rinse the filter cake with a small amount of cold DCM.
Extraction and Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Purification: The crude product can be further purified by flash column chromatography if necessary. Often, the filtration and extraction are sufficient to yield a pure product.
Data Presentation: Comparative Summary
Parameter
Fischer-Speier Esterification
Steglich Esterification
Activating Agent
Strong Acid (e.g., H₂SO₄)
Carbodiimide (e.g., DCC)
Catalyst
Brønsted Acid
Nucleophilic Catalyst (DMAP)
Solvent
Excess Alcohol
Aprotic Solvent (DCM, DMF)
Temperature
Reflux (65-110 °C)
0 °C to Room Temperature
Typical Time
2-6 hours
4-12 hours
Key Advantage
Atom economical, inexpensive reagents
Mild conditions, high yield for sensitive substrates
Key Disadvantage
Harsh conditions (acid, heat)
Byproduct (DCU) removal, cost of reagents
Visualization of Workflow and Decision Logic
The general experimental procedure from starting material to final product is outlined below.
Caption: General experimental workflow for ester synthesis.
The choice between the two protocols is dictated primarily by the stability of the substrate and any other functional groups present in the molecule.
Caption: Decision logic for selecting an esterification protocol.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Yield
1. Reagents not anhydrous (especially for Steglich).2. Insufficient catalyst (acid or DMAP).3. Inactive DCC (hydrolyzed).
1. Use freshly dried solvents and alcohols. Dry starting acid under vacuum.2. Verify quantity of catalyst.3. Use fresh DCC from a sealed container.
Incomplete Reaction
1. Insufficient reaction time or temperature.2. Poor quality starting materials.3. Steric hindrance from a bulky alcohol.
1. Extend reaction time and monitor by TLC.2. Check purity of starting materials by NMR or LC-MS.3. Switch to the more robust Steglich method; may require longer reaction times or warming.
Product Contaminated with DCU (Steglich)
1. DCU has some solubility in the reaction solvent.2. Inefficient filtration.
1. After initial filtration, concentrate the crude product, redissolve in a minimal amount of a solvent where DCU is less soluble (e.g., diethyl ether), cool, and re-filter.
Unexpected Byproducts
1. Degradation of the iodoindole moiety under harsh acidic/heat conditions.2. Side reaction of DCC (N-acylurea formation).
1. Switch to the milder Steglich protocol.2. Ensure sufficient DMAP is present to catalyze the desired reaction pathway efficiently.
References
Structural motifs that pair high stability with versatile reactivity are of great value in organic synthesis. Moreover, such motifs are particularly useful if they are easy to prepare and can be incorporated into biologically significant frameworks, rendering them important in pharmaceutical and agrochemical research programs. Herein we detail the synthesis and subsequent reactions of indoleninyl halides 2, a vastly underexploited functional handle for the synthesis
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Preventing Deiodination in Suzuki Coupling of 2-Iodoindoles
Status: Operational Ticket Focus: 2-Iodoindole Instability & Protodeiodination Assigned Specialist: Senior Application Scientist The Core Issue: The "Deiodination Trap" Welcome to the technical support hub. If you are he...
Welcome to the technical support hub. If you are here, you likely observed one of two outcomes in your LCMS traces:
Mass Balance Loss: The 2-iodoindole is gone, but the product isn't there (often converted to the volatile indole).
Reduction Product: You isolated the simple indole (protodeiodination) instead of the cross-coupled biaryl.
The Technical Reality: 2-Iodoindoles are electronically unique. The C2-position is electron-rich, making the C–I bond labile. While oxidative addition (OA) to Palladium is fast, the resulting 2-indolyl-Pd(II) species is highly prone to protonolysis (scavenging a proton) faster than it undergoes transmetallation. This competition is the root cause of failure.
Diagnostic Workflow
Before altering your conditions, determine your reaction's failure mode using this logic flow.
Figure 1: Diagnostic logic for identifying the root cause of coupling failure.
Technical Modules
Module A: The N-Protection Factor (Root Cause)
The free N-H bond on an indole (pKa ~16) is fatal for 2-iodo coupling for two reasons:
Proton Source: The acidic proton facilitates the protonolysis of the C–Pd bond.
Catalyst Poisoning: The nitrogen can coordinate to Pd, arresting the catalytic cycle and allowing side reactions to dominate.
Recommendation: Always protect the nitrogen.
Protecting Group
Stability
Electronic Effect
Recommendation
Boc (tert-butoxycarbonyl)
Moderate
Electron Withdrawing (EWG)
Gold Standard. The EWG nature stabilizes the C-Pd bond against protonation.
SEM (Trimethylsilylethoxymethyl)
High
Neutral/Weak Donor
Good for harsh base conditions, but less stabilizing for the C-Pd intermediate than Boc.
Ts (Tosyl)
High
Strong EWG
Excellent for stability, but steric bulk and strong electron withdrawal can sometimes slow oxidative addition too much.
Methyl
Very High
Electron Donating
Avoid. Electron donation makes the C2 position more nucleophilic and prone to side reactions.
Module B: Catalyst & Ligand Engineering
To prevent deiodination, the cross-coupling cycle (Transmetallation
Reductive Elimination) must be faster than the side reaction (Protonolysis).
The Ligand: Use bulky, electron-rich phosphines. They accelerate oxidative addition and, crucially, facilitate rapid reductive elimination.
The Source: Use Precatalysts (e.g., XPhos Pd G2/G3/G4) to ensure a precise 1:1 L:Pd ratio. Avoiding excess ligand prevents the "inhibition" of the active species.
Module C: Base & Solvent (The Proton Management)
If you see deiodination, your solvent or base is likely the hydride/proton source.
Base: Switch from Carbonates (
) to Phosphates (). Phosphate is a better proton acceptor and buffers the system effectively.
Heat to 80°C (Do not exceed 100°C if possible; thermal instability increases deiodination).
Run for 2–4 hours. Long reaction times favor deiodination.
Troubleshooting FAQ
Q: I recovered my starting material (2-iodoindole), but the boronic acid is gone. What happened?A: You likely experienced Protodeboronation or Homocoupling of the boronic acid.[3]
Fix: The boronic acid decomposed before it could couple. Add the boronic acid in portions (e.g., 0.5 equiv every hour) or switch to the more stable Boronic Ester (Pinacol ester). Ensure rigorous degassing to stop homocoupling.[3]
Q: I see the product, but also 30% deiodinated indole. How do I stop this?A: The reaction is too slow, allowing the "background" reduction to compete.
Fix 1: Increase catalyst loading to 5 mol%.
Fix 2: Switch to a "dry" system. Use anhydrous Toluene and anhydrous
. Water is the most common proton source for this side reaction.
Q: Can I couple a 2-iodoindole without N-protection?A: Yes, but it is difficult.
Strategy: You must use a huge excess of base (to keep the indole deprotonated) and a highly active catalyst system like Pd(OAc)2 + SPhos or Pd-PEPPSI-IPr . However, yields are rarely >60%. Protection is always the superior route.
Mechanism of Failure (Visualized)
Understanding how the hydrogen gets there helps you stop it.
Figure 2: The kinetic competition between productive coupling and destructive reduction.[4]
References
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
Billingsley, K. L., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358-3366.
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
BenchChem Technical Review. (2025). "Preventing Dehalogenation Side Reactions in Suzuki Coupling."
Technical Support Center: Optimizing 2-Substituted Indole-1-Acetic Acid Synthesis
Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the yield and regioselectivity of 2-su...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the yield and regioselectivity of 2-substituted indole-1-acetic acid derivatives.
Synthesizing these compounds typically involves a two-step sequence: N-alkylation of a 2-substituted indole with an alkylating agent (like ethyl bromoacetate), followed by saponification (ester hydrolysis) to yield the final acetic acid. The presence of a substituent at the C2 position (e.g., methyl, aryl, or trifluoromethyl groups) introduces significant steric hindrance around the N1-H bond. This steric shielding fundamentally alters the nucleophilic profile of the indole, often leading to stalled reactions, poor conversion, or undesired C3-alkylation[1].
This guide provides a causality-driven troubleshooting matrix, validated protocols, and mechanistic insights to help you achieve quantitative yields.
Diagnostic Troubleshooting Workflow
Before adjusting your protocol, identify the specific failure point in your synthetic pipeline using the diagnostic logic tree below.
Figure 1: Diagnostic logic tree for identifying and resolving yield bottlenecks in 2-substituted indole-1-acetic acid synthesis.
Q1: I am observing a high percentage of C3-alkylated byproduct instead of the desired N-alkylated ester. Why is this happening, and how do I fix it?
The Causality: Indole is an ambient nucleophile. The nitrogen atom (N1) is the kinetic site of attack, while the C3 carbon is the thermodynamic site. When a substituent occupies the C2 position, it creates a steric "umbrella" over the N1 position. If you use a weak base (like
) or a protic solvent, the indole is not fully deprotonated, or the resulting indolide anion remains tightly paired with its counterion. The bulky electrophile (ethyl bromoacetate) will bounce off the sterically hindered N1 site and attack the more accessible, carbon-centered nucleophilic site at C3.
The Solution: You must force the kinetic pathway by generating a "naked" indolide anion. Switch your base to Sodium Hydride (NaH) and your solvent to anhydrous N,N-Dimethylformamide (DMF) [2]. NaH ensures irreversible and complete deprotonation. DMF, a strongly polar aprotic solvent, heavily solvates the
cation, leaving the indolide nitrogen highly nucleophilic and capable of overcoming the C2 steric barrier.
Q2: My N-alkylation reaction stalls at ~40% conversion even with NaH/DMF. Adding more ethyl bromoacetate doesn't help. How can I drive it to completion?
The Causality: Ethyl bromoacetate is a highly reactive
substrate, but the C2-substituent on your indole severely increases the activation energy required for the transition state. Prolonged heating often leads to the degradation of the alkylating agent (via self-condensation or reaction with solvent impurities) rather than pushing the reaction forward[3].
The Solution: Implement Finkelstein catalysis . Add 0.2 to 0.5 equivalents of anhydrous Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction mixture. The iodide ion acts as a nucleophilic catalyst, displacing the bromide on ethyl bromoacetate to generate ethyl iodoacetate in situ. The iodo-variant is significantly more electrophilic and has a superior leaving group, lowering the activation energy enough to bypass the steric hindrance and drive the reaction to >95% conversion.
Q3: The ester hydrolysis step is destroying my product. I am seeing multiple spots on TLC and a lower mass by LCMS. What is going wrong?
The Causality: Indole-1-acetic acids are sensitive to harsh conditions. Using strong aqueous bases like refluxing NaOH or KOH can lead to the cleavage of the N-C bond or, more commonly, decarboxylation of the resulting acetic acid moiety, especially if the reaction is heated.
The Solution: Utilize mild saponification conditions. The gold standard for sensitive esters is Lithium Hydroxide (LiOH) in a ternary solvent system of THF/MeOH/H2O (typically 3:1:1 or 2:2:1) . The organic solvents ensure the indole ester remains completely dissolved, while the lithium ion strongly coordinates to the carbonyl oxygen, increasing its electrophilicity and allowing hydrolysis to occur rapidly at room temperature without triggering decarboxylation.
Understanding the bifurcation between N-alkylation and C-alkylation is critical for rational protocol design.
Figure 2: Mechanistic divergence in the alkylation of 2-substituted indoles based on base and solvent selection.
Quantitative Condition Matrix
The following table summarizes empirical data comparing various reaction conditions for the N-alkylation of 2-methylindole with ethyl bromoacetate (1.2 eq) at
.
Base (Equiv)
Solvent
Additive
Time
N-Alkylation Yield
C-Alkylation Yield
Notes
(2.0)
Acetone
None
24 h
15%
45%
Poor deprotonation; C-alkylation dominates.
(1.5)
DMF
None
12 h
60%
10%
Better, but reaction stalls due to steric clash.
NaH (1.5)
DMF
None
4 h
82%
<5%
Standard protocol; good yield but requires dry conditions.
This self-validating system ensures that each step provides visual or analytical feedback to confirm success before proceeding.
Protocol A: Synthesis of Ethyl 2-(2-substituted-1H-indol-1-yl)acetate
Caution: NaH is highly flammable and reacts violently with water. Perform under an inert atmosphere (Nitrogen or Argon).
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) in anhydrous DMF (approx. 5 mL per mmol of indole). Cool the suspension to
using an ice bath.
Substrate Addition: Dissolve the 2-substituted indole (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension over 10 minutes.
Validation Check: You must observe vigorous
gas evolution. The solution will typically turn a deep yellow or orange, indicating the formation of the indolide anion[2].
Activation: Stir at
for 30 minutes, then add anhydrous Potassium Iodide (KI, 0.2 equiv.).
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The highly fluorescent indole starting material spot should disappear, replaced by a higher
product spot.
Quench & Workup: Cool to
and meticulously quench by adding saturated aqueous dropwise until gas evolution ceases. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with water (5x) to remove DMF, then with brine. Dry over , filter, and concentrate under reduced pressure.
Protocol B: Saponification to 2-Substituted Indole-1-Acetic Acid
Dissolution: Dissolve the crude ethyl ester from Protocol A in a 3:1:1 mixture of THF : Methanol : Water (approx. 10 mL per mmol).
Hydrolysis: Add Lithium Hydroxide monohydrate (
, 3.0 equiv.) in one portion.
Reaction: Stir vigorously at room temperature for 4-6 hours. Do not heat.
Validation Check: Monitor by LCMS or TLC. The ester spot will disappear, and a baseline spot (the lithium salt of the acid) will appear.
Workup: Concentrate the mixture under reduced pressure to remove THF and Methanol (do not evaporate to total dryness). Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove unreacted ester and mineral oil from the NaH step.
Acidification: Cool the aqueous layer to
and slowly acidify to pH ~2-3 using 1M HCl.
Validation Check: The product will crash out of solution as a white or off-white precipitate.
Isolation: Extract the acidified aqueous layer 3x with Ethyl Acetate. Wash with brine, dry over
, and concentrate to afford the pure 2-substituted indole-1-acetic acid.
References
RSC Publishing. "Recent advances in the synthesis of indoles and their applications." Chemical Communications. Available at:[Link]
Dalian Institute of Chemical Physics (DICP). "A Condensation/Reductive Alkylation/Hydrogenation Cascade for Facile Synthesis of Chiral 2,3‐Disubstituted Indolines." DICP Research. Available at: [Link]
Technical Support Center: Purification of 2-(2-Iodo-1H-indol-1-yl)acetic acid Reaction Mixtures
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-(2-Iodo-1H-indol-1-yl)acetic...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-(2-Iodo-1H-indol-1-yl)acetic acid reaction mixtures. The following sections are designed to address specific challenges encountered during experimental work, offering practical solutions grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I should expect in my crude 2-(2-Iodo-1H-indol-1-yl)acetic acid reaction mixture?
The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities often include:
Unreacted Starting Materials: Residual indole-1-acetic acid and the iodinating reagent are common.
Di-iodinated Species: Over-iodination can lead to the formation of di-iodo-indole derivatives. The position of the second iodine atom will depend on the reaction conditions.
Oxidation Products: Indole rings are susceptible to oxidation, which can lead to a variety of colored byproducts.[1]
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., DMF, dichloromethane) and any catalysts or bases will likely be present.
A preliminary analysis of your crude mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the specific impurities present in your reaction.
FAQ 2: How can I effectively visualize my colorless indole compound on a TLC plate?
Since many indole derivatives are colorless, several visualization techniques can be employed:
UV Light (Non-destructive): The aromatic indole ring system makes most derivatives UV-active. They typically appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[2] This is the most common and immediate visualization method.
Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor will cause most organic compounds, including indoles, to develop a temporary yellow-brown stain.[2]
Chemical Stains (Destructive): These reagents react with the compounds to produce colored spots, often requiring heat for development.
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[2]
Potassium Permanganate (KMnO₄): This is a universal stain that reacts with oxidizable compounds, appearing as yellow-brown spots on a purple background.[2]
FAQ 3: My target compound is streaking on the TLC plate. What causes this and how can I fix it?
Streaking on a TLC plate is a common issue with indole derivatives containing a carboxylic acid moiety. The primary causes are:
Interaction with Acidic Silica: The silica gel stationary phase is slightly acidic. For an acidic compound like 2-(2-Iodo-1H-indol-1-yl)acetic acid, this can lead to inconsistent interactions and tailing.[2]
Compound Overload: Applying too much of the sample to the TLC plate can also cause streaking.
Troubleshooting Steps:
Add an Acidic Modifier: To suppress the deprotonation of the carboxylic acid and achieve sharper spots, add a small amount (0.1-2.0%) of acetic acid or formic acid to your mobile phase.[2]
Optimize Sample Concentration: Ensure you are not overloading the TLC plate. Dilute your sample before spotting.
Consider a Different Stationary Phase: If streaking persists, consider using a different TLC plate, such as one with a deactivated silica gel or a reversed-phase plate.
II. Troubleshooting Purification by Column Chromatography
Problem 1: Poor separation between my target compound and a closely-eluting impurity.
This is a common challenge in chromatography. Here’s a systematic approach to improving resolution:
Technical Support Center: Indole-Acetic Acid Solubility & Stability
The following Technical Support Guide addresses the solubility, stability, and preparation of Indole-Acetic Acid derivatives in aqueous buffers. While Indole-3-Acetic Acid (3-IAA) is the ubiquitous natural auxin, this gu...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide addresses the solubility, stability, and preparation of Indole-Acetic Acid derivatives in aqueous buffers.
While Indole-3-Acetic Acid (3-IAA) is the ubiquitous natural auxin, this guide is engineered to apply equally to Indole-1-Acetic Acid (1-IAA) (a synthetic N-substituted isomer).[1] Both compounds share the same core chemical constraints: a hydrophobic indole ring coupled to a weak carboxylic acid group.
Ticket Subject: Solving Precipitation and Solubility Issues in Aqueous Buffers
Status: Resolved
Audience: Drug Development, Plant Physiology, Chemical Biology[1]
Executive Summary: The Chemistry of the Problem
The core issue with dissolving Indole-1-acetic acid (or 3-IAA) in aqueous buffers is its nature as a weak organic acid with a hydrophobic aromatic core.[1]
The Hydrophobic Core: The indole ring is non-polar and repels water.
The Switch (Carboxylic Acid): The acetic acid tail has a pKa of approximately 4.75 .
At pH < 4.75: The molecule is protonated (
). It is uncharged and insoluble in water (precipitates).
At pH > 4.75: The molecule is deprotonated (
).[1] It becomes an anion and is highly soluble in water.
Root Cause of Failure: Users often attempt to dissolve the powder directly in neutral water (pH 7) or dilute a high-concentration organic stock (ethanol/DMSO) into a buffer that is too acidic or insufficiently buffered, causing "pH shock" and immediate precipitation.[1]
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the correct dissolution method for your experiment.
Figure 1: Decision tree for selecting the optimal solvent system based on experimental tolerance for organic solvents.[1]
Validated Protocols
Method A: The Alkali Salt Method (Recommended)
Best for: Aqueous buffers, animal/plant tissue culture, avoiding organic solvent toxicity.
Mechanism: Converts the insoluble acid form into the highly soluble sodium salt (Sodium Indole-Acetate).[1]
Weigh: Measure the desired amount of Indole-acetic acid powder.
Solubilize: Add a minimal volume of 1N NaOH (Sodium Hydroxide).[1]
Ratio: Approximately 20-50 µL of 1N NaOH per 10 mg of powder.[1]
Observation: Vortex until the solution is perfectly clear. If "milky," add NaOH in 10 µL increments.
Dilute: Slowly add double-distilled water (ddH₂O) to reach ~90% of your final volume.
Buffer: Adjust the pH back to your target (e.g., pH 7.2–7.4) using dilute HCl or buffer concentrate.[1]
Critical: Do not overshoot to acidic pH (< 5.[1]0) or it will precipitate again.[1]
Sterilize: Pass through a 0.22 µm PES or PVDF syringe filter.[1]
Method B: The Organic Solvent Stock
Best for: Making high-concentration stocks (1000x) for long-term freezer storage.[1]
Solvents: Ethanol (EtOH), Methanol (MeOH), or DMSO.[2][3]
Dissolve: Prepare a 1000x stock solution in 100% Ethanol or DMSO.
Solubility Limit: ~50 mg/mL in Ethanol; ~15 mg/mL in DMSO [1].
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.
Usage: Dilute 1:1000 into your aqueous buffer while vortexing the buffer .
Troubleshooting: If a white cloud forms immediately, your buffer concentration is too low to maintain pH, or the dilution was too rapid.
Troubleshooting & FAQs
Q1: I diluted my Ethanol stock into PBS and it turned cloudy. Why?
A: This is "Solvent Shock."[1] You shifted the environment from hydrophobic (Ethanol) to hydrophilic (Water). If the local pH drops below 4.75, the IAA crashes out.
Fix:
Warm the solution to 37°C.
Add 1N NaOH dropwise while stirring until clear.
For future attempts, ensure your PBS is strong enough (e.g., 50mM phosphate) to buffer the addition, or use Method A.
Q2: Is Indole-1-acetic acid different from Indole-3-acetic acid regarding solubility?
Indole-3-acetic acid (3-IAA): The acetic acid group is on Carbon-3.[1][3][4][5][6]
Indole-1-acetic acid (1-IAA): The acetic acid group is on the Nitrogen (N-1).[1]
Impact: Both are weak carboxylic acids with similar pKa values (~4.7). The solubility rules are identical: insoluble in acid, soluble in base/organics . You can use the same protocols for both [2].
Q3: Can I autoclave IAA solutions?
A:NO. Indole-acetic acid is heat labile and sensitive to oxidation.[1] Autoclaving will degrade the molecule, often turning the solution pink or brown (oxidative degradation).
Protocol: Always filter-sterilize (0.22 µm) after dissolving. Add to media after the media has been autoclaved and cooled to <50°C.
Q4: My solution turned pink/brown after a few days. Is it still good?
A: No. Color change indicates oxidation (photo-oxidation).[1]
Prevention: IAA is highly light-sensitive.[1][2] Always store stocks in amber tubes or wrap containers in aluminum foil.
Shelf Life: Aqueous working solutions should be prepared fresh.[1] Frozen organic stocks (Method B) are stable for months at -20°C.[1]
Technical Support Center: Minimizing Homocoupling in 2-Iodoindole Cross-Coupling
Welcome to the technical support center for researchers engaged in the cross-coupling of 2-iodoindoles. This guide is designed to provide in-depth, field-proven insights to help you navigate one of the most common challe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers engaged in the cross-coupling of 2-iodoindoles. This guide is designed to provide in-depth, field-proven insights to help you navigate one of the most common challenges in this chemistry: the formation of undesired homocoupled byproducts. By understanding the underlying causes and implementing targeted solutions, you can significantly improve the yield and purity of your desired cross-coupled products.
Section I: Troubleshooting Guide
This section addresses specific issues you may observe during your experiments. Each problem is followed by an analysis of probable causes and a set of actionable solutions.
Problem: My primary byproduct is 2,2'-biindole, resulting from the homocoupling of my 2-iodoindole starting material.
This is a classic and often frustrating side reaction. The formation of the 2,2'-biindole dimer points to specific issues within your catalytic cycle that favor the coupling of two 2-iodoindole molecules over the intended reaction with your coupling partner.
Possible Cause 1: Presence of Oxygen in the Reaction Mixture
Scientific Rationale: Oxygen is a notorious culprit in promoting homocoupling side reactions.[1][2] It can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in pathways that lead to homocoupling.[1] Furthermore, oxygen can facilitate the oxidative coupling of your organometallic coupling partner (in reactions like Suzuki or Stille), which disrupts the primary catalytic cycle and can lead to catalyst decomposition and other side reactions.[3]
Solutions:
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated. The most effective methods are performing several "freeze-pump-thaw" cycles or sparging the solvent with an inert gas (Argon or high-purity Nitrogen) for 15-30 minutes.[3]
Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for the most sensitive reactions. A simple balloon of inert gas is often insufficient to prevent trace oxygen contamination over long reaction times.
Possible Cause 2: Suboptimal Catalyst System (Palladium Source & Ligand)
Scientific Rationale: The choice of ligand is paramount in controlling the reactivity and selectivity of the palladium catalyst. For electron-rich and potentially coordinating heterocycles like indoles, the ligand must effectively stabilize the palladium center and promote the desired reaction steps (oxidative addition and reductive elimination) at a rate much faster than competing side reactions.[1]
Solutions:
Employ Bulky, Electron-Rich Ligands: These ligands accelerate the key steps of the cross-coupling cycle.[1] The electron-rich nature increases the rate of oxidative addition of the 2-iodoindole to the Pd(0) center, while their steric bulk promotes the final reductive elimination step to release your desired product. This leaves less opportunity for side reactions to occur.
Switch to a Pre-formed Pd(0) Source or a Modern Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) can be inefficient and sometimes consumes your reagents in a process that can initiate homocoupling.[3] Using a direct Pd(0) source like Pd₂(dba)₃ or, even better, a modern precatalyst (e.g., a Buchwald G3 or G4 palladacycle) ensures rapid and clean generation of the active catalyst, minimizing these side reactions.[4]
Parameter
Recommendation
Rationale
Palladium Source
Buchwald Precatalysts (G3, G4), Pd₂(dba)₃
Ensures efficient and clean generation of the active Pd(0) catalyst, minimizing side reactions associated with in-situ reduction of Pd(II) sources.[4]
Bulky "bite angles" can also promote reductive elimination and stabilize the catalyst.
Possible Cause 3: Inappropriate Base or Solvent
Scientific Rationale: The base plays a critical role, particularly in Suzuki-Miyaura coupling, where it activates the boronic acid for transmetalation.[3] An unsuitable base can be ineffective, leading to a stalled catalytic cycle where side reactions can dominate. The solvent affects the solubility of all components, including the base, and can influence catalyst stability.
Solutions:
Screen Weaker to Moderately Strong Bases: For Suzuki couplings of 2-iodoindoles, bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent starting points.[4][5] They are generally effective without being overly harsh, which could decompose sensitive substrates or reagents.
Optimize the Solvent System: Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[4] For Suzuki reactions, a co-solvent of water (e.g., dioxane/water 4:1) is often necessary to solubilize the inorganic base and facilitate the reaction.[5]
Section II: Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of my 2-iodoindole reaction?
A1: Homocoupling is a side reaction where two identical molecules couple together. In your case, it can refer to two distinct and undesired products:
2-Iodoindole Homocoupling: Two molecules of your 2-iodoindole starting material react to form a 2,2'-biindole dimer.
Partner Homocoupling: Two molecules of your coupling partner (e.g., a boronic acid in a Suzuki reaction) react to form a dimer (e.g., a biphenyl byproduct).[1]
Both of these side reactions consume your starting materials, reduce the yield of your desired product, and introduce impurities that can be difficult to separate.
Q2: Can you illustrate the desired cross-coupling cycle versus the competing homocoupling pathway?
A2: Certainly. The desired palladium-catalyzed cross-coupling reaction proceeds through a well-defined catalytic cycle. Homocoupling often arises from "off-cycle" pathways that are promoted by suboptimal conditions.
Technical Support Guide: Stability of 2-Iodoindole-1-acetic Acid Under Basic Hydrolysis
Executive Summary & Core Directive Status: Conditionally Stable 2-Iodoindole-1-acetic acid is generally stable under mild basic hydrolysis conditions (saponification) used to cleave ester precursors. However, the C2-Iodi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
Status:Conditionally Stable
2-Iodoindole-1-acetic acid is generally stable under mild basic hydrolysis conditions (saponification) used to cleave ester precursors. However, the C2-Iodine bond renders the molecule susceptible to photolytic deiodination and radical-mediated degradation if exposed to light or excessive heat during the process.
The Golden Rule: Perform hydrolysis using Lithium Hydroxide (LiOH) in a THF/Water mixture at 0°C to Room Temperature (RT) . Avoid refluxing in strong mineral bases (NaOH/KOH) for extended periods, and strictly exclude light by wrapping reaction vessels in aluminum foil.
Technical Troubleshooting & FAQs
Q1: I am hydrolyzing ethyl 2-iodoindole-1-acetate to the acid. Can I use standard 1M NaOH at reflux?
Recommendation:NO.Causality: While the indole nucleus is robust, the C–I bond is the "weak link." Refluxing in strong nucleophilic bases (NaOH/KOH) increases the kinetic energy of the system, raising the risk of:
Deiodination: Reductive loss of iodine to form indole-1-acetic acid.
Nucleophilic Aromatic Substitution (SNAr): Although rare without a catalyst, high temperatures can force the displacement of iodine by hydroxide ions, leading to oxindole formation (2-hydroxyindole tautomer).
Polymerization: Indoles are prone to oxidative dimerization; heat accelerates this.
Solution: Switch to LiOH (2-3 equiv) in THF:H₂O (3:1) at ambient temperature. LiOH is milder and less likely to cause cation-assisted side reactions compared to NaOH/KOH.
Q2: My reaction mixture turned from pale yellow to violet/pink. What happened?
Diagnosis:Iodine Liberation (Oxidation) or Photolysis.Mechanism: The violet color is characteristic of elemental iodine (
). This indicates the C–I bond has cleaved.
Cause A (Light): Aryl iodides are photosensitive. UV/Visible light excites the C–I bond, leading to homolytic cleavage and radical formation.
Cause B (Trace Metals): If your solvent or base contains trace transition metals (Cu, Pd, Fe), they can catalyze dehalogenation.
Corrective Action:
Add a reducing agent scavenger like sodium thiosulfate or sodium bisulfite during the workup to remove free iodine.
Wrap all future flasks in foil.
Use high-purity solvents (HPLC grade).
Q3: The ester is not hydrolyzing at Room Temperature. How can I push the reaction without losing the Iodine?
Strategy:Solvent Optimization over Thermal Activation.
Incomplete hydrolysis is often due to the poor solubility of the lipophilic ester in the aqueous base.
Do not heat. Instead, improve homogeneity.
Add Methanol: Change solvent system to THF:MeOH:H₂O (2:1:1) . Methanol helps solubilize the ester, bringing it into contact with the hydroxide ion.
Sonication: Briefly sonicate the mixture to disperse the solid ester before stirring.
Data Presentation: Stability Matrix
Condition
Base
Solvent
Temp
Stability Rating
Outcome
Mild Saponification
LiOH (2 eq)
THF/H₂O
20°C
High
Clean conversion to acid.
Standard Saponification
NaOH (1M)
MeOH/H₂O
20°C
Moderate
Good, but risk of minor deiodination if prolonged.
Aggressive Hydrolysis
KOH (10%)
Ethanol
Reflux (78°C)
Low
Significant deiodination; dark tar formation.
Photolytic Stress
Any
Any
Any
Critical Failure
Pink/Violet discoloration (I₂ release).
Optimized Experimental Protocol
Objective: Hydrolysis of methyl/ethyl 2-iodoindole-1-acetate to 2-iodoindole-1-acetic acid with C–I bond preservation.
Reagents
Substrate: Ethyl 2-iodoindole-1-acetate (
)
Base: Lithium Hydroxide Monohydrate (
, )
Solvent: THF (HPLC Grade) and Distilled Water.
Step-by-Step Methodology
Preparation (Darkness): Wrap a round-bottom flask in aluminum foil.
Dissolution: Dissolve the ester in THF (
concentration relative to substrate).
Base Addition: Dissolve LiOH in a minimal amount of water. Add this solution dropwise to the stirring THF solution at 0°C (ice bath) .
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature . Stir for 2–4 hours .
Monitoring: Check by TLC (Target: disappearance of non-polar ester spot).
Workup (Acidification):
Cool the mixture back to 0°C.
Carefully acidify to pH ~3-4 using 1M HCl or 10% Citric Acid . Do not use strong concentrated acids which might protonate C3 and induce polymerization.
Extraction: Extract immediately with Ethyl Acetate (
).
Washing: Wash combined organics with 5% Sodium Thiosulfate (to remove any trace
) followed by Brine.
Drying: Dry over
and concentrate in vacuo (bath temp ).
Mechanistic & Workflow Visualization
Figure 1: Reaction pathway analysis showing the safe hydrolysis route (Green) versus potential degradation pathways (Red) triggered by light or excessive heat.
References
Vertex AI Search. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. ACS Publications. 1[2]
Baldi, B. G., et al. (1986). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology (NIH). 3[2]
MDPI. (2016).[4] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. 5
Technical Support Center: Palladium Catalysis for Hindered Indole Substrates
Subject: Optimization & Troubleshooting Guide for Sterically Hindered Indole Iodides From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Teams / Medicinal Chemistry Groups Introduction Welcome to...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Optimization & Troubleshooting Guide for Sterically Hindered Indole Iodides
From: Dr. Aris Thorne, Senior Application Scientist
To: Chemical Development Teams / Medicinal Chemistry Groups
Introduction
Welcome to the Advanced Catalysis Support Center. You are likely here because standard "tetrakis" (
) or simple acetate systems have failed to convert your sterically hindered indole iodide, or you are seeing significant protodeiodination (reduction) instead of cross-coupling.
Indole iodides possess a unique reactivity profile: the C-I bond undergoes rapid oxidative addition, but the subsequent steps—transmetallation and reductive elimination—are frequently stalled by steric bulk at the C2/C3 positions or N-protecting groups. This guide moves beyond basic protocols to focus on Precatalyst architectures and Ligand sterics necessary to drive turnover in these crowded environments.
Module 1: Catalyst Selection & Architecture
Q: Why is my reaction stalling at 40-50% conversion despite using 5-10 mol% Pd(OAc)₂/PPh₃?
A: You are likely experiencing "Active Species Death" due to poor ligation.
In hindered systems, the equilibrium between the active monoligated species (
) and inactive aggregates (Pd-black) is precarious. Traditional protocols requiring in situ reduction of Pd(II) to Pd(0) often result in undefined Pd:Ligand ratios. If the ratio is too high, the unligated Pd precipitates. If too low, excess ligand inhibits the oxidative addition.
The Solution: Switch to G3/G4 Palladacycle Precatalysts.
Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4 or tBuXPhos Pd G3 ).[1] These reagents contain a pre-formed 1:1 Pd:Ligand ratio and an internal base for activation. This ensures that every atom of palladium entering the cycle is ligated and active, allowing you to drop loading to <1 mol% even for hindered substrates.
Key Recommendation:
For C2-Hindered Indoles: Use XPhos Pd G4 or SPhos Pd G3 . The dialkylbiaryl backbone creates a protective pocket that facilitates reductive elimination.
For Extremely Hindered (Tetra-ortho) Systems: Use Pd-PEPPSI-IPr .[2][3] The NHC ligand provides a "flexible steric bulk" that stabilizes the metal center better than phosphines in extreme environments.
Visualizing the Precatalyst Advantage
Caption: Figure 1. Activation pathway of G4 precatalysts ensures quantitative generation of active species, unlike traditional mixing which risks catalyst decomposition.
Module 2: Optimization Protocols
Q: How do I optimize the loading for a scale-up (Target <0.5 mol%)?
A: You must optimize the "Release Rate" of the active catalyst.
Simply reducing the amount of catalyst often fails because the concentration of active species drops below the threshold required to outcompete side reactions (like deiodination).
Protocol: High-Concentration/Slow-Addition (HCSA)
Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to maximize collision frequency.
Solvent: Switch to n-Butanol or t-Amyl alcohol (if using PEPPSI) or Toluene/Water (if using Buchwald).
Base: Use finely ground, anhydrous K₃PO₄ (tribasic potassium phosphate). The solubility profile of K₃PO₄ allows for a "slow release" of base, protecting the indole from base-mediated decomposition.
Experimental Data: Ligand Performance on 2-Methyl-3-iodoindole
Ligand / Catalyst
Loading (mol%)
Yield (%)
Time (h)
Notes
Pd(PPh₃)₄
5.0
35%
24
Significant deiodination observed.
Pd(dppf)Cl₂
3.0
52%
18
Slow conversion; catalyst death (black ppt).
XPhos Pd G4
0.5
94%
2
Complete conversion; clean profile.
Pd-PEPPSI-IPr
1.0
88%
4
Excellent stability; requires higher temp (80°C).
Module 3: Troubleshooting Common Failures
Q: I am seeing the "De-iodo" product (Indole-H) instead of the coupled product. Why?
A: This is Protodeiodination, driven by a stalled Transmetallation step.
In hindered systems, the Oxidative Addition (Step 1) is fast because the C-I bond is weak. However, the bulky nucleophile (boronic acid) struggles to approach the Pd center (Step 2). The stalled L-Pd(II)-Ar-I species then abstracts a hydride from the solvent or base.
Corrective Actions:
Remove Hydride Sources: Avoid primary/secondary alcoholic solvents (MeOH, EtOH, IPA) if possible. Use Dioxane , Toluene , or THF .[4][5]
Water Control: Suzuki coupling requires water for the boronate activation, but excess water promotes dehalogenation in indoles. Use a strict 4:1 Solvent:Water ratio.
Ligand Switch: If using XPhos, switch to SPhos or RuPhos . The specific "pocket" shape of SPhos often facilitates transmetallation better for ortho-substituted heteroaromatics.
Q: The reaction works for N-Methyl indole but fails for free N-H indole. Why?
A: The free N-H is acidic and poisons the cycle.
The indole N-H (pKa ~16) can be deprotonated by the base, forming an Indolyl-anion which coordinates to Palladium, shutting down the cycle (forming an off-cycle resting state).
Troubleshooting Workflow:
Protect the Nitrogen: Acetyl, Tosyl, or Boc groups are standard.
Magnesium Break: If protection is impossible, add 2.0 equiv of Mg(OtBu)₂ or use LiHMDS (for Buchwald-Hartwig) to sequester the nitrogen anion as a non-coordinating Mg/Li salt.
Visualizing the Failure Mode
Caption: Figure 2. The kinetic bottleneck at transmetallation leads to protodeiodination if specific bulky ligands are not employed to force the cycle forward.
Module 4: Purification & Scavenging
Q: How do I remove residual Palladium from the indole product? (Limit: <10 ppm)
A: Indoles are Lewis Basic and "hold on" to Palladium.
Standard silica filtration is often insufficient. You must use a chemisorptive scavenger.
Protocol: Thiol-Modified Silica Treatment
Dissolve crude mixture in THF or Ethyl Acetate (10 mL/g).
Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) at 20 wt% relative to the crude mass.
Heat to 50°C for 4 hours . (Heat is crucial to break the Pd-Indole coordination).
Filter through a 0.45 µm pad.
Note: Avoid charcoal (activated carbon) with indoles if possible, as the pi-stacking interactions can lead to significant yield loss of the product itself.
References
Buchwald, S. L., et al. (2013). "Precatalysts for the Rapid Generation of Active L1Pd(0) in Cross-Coupling." Journal of the American Chemical Society.
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling."[2][6][7] Chemistry - A European Journal.
Barder, T. E., & Buchwald, S. L. (2007). "Improved Catalysts for the Palladium-Catalyzed Synthesis of Indoles." Organic Letters.
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis.
Technical Support Center: Palladium Scavenging from Indole-1-Acetic Acid Derivatives
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult downstream purification challenges in drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult downstream purification challenges in drug development: removing residual palladium from indole-1-acetic acid derivatives following cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Standard purification techniques often fail for these substrates. This guide will explain the underlying causality of this failure, provide data-driven scavenger selection criteria, and offer self-validating troubleshooting protocols to ensure your Active Pharmaceutical Ingredient (API) meets the stringent <10 ppm regulatory threshold.
The Mechanistic Challenge: Why is Palladium Trapped?
Indole-1-acetic acid derivatives present a unique coordination environment. The combination of the indole nitrogen (a soft
-donor) and the acetic acid moiety (a hard oxygen-donor) allows the API itself to act as a bidentate ligand. This forms a highly stable, thermodynamically favored metallacycle with residual Palladium(II) species[1].
Because the API actively chelates the metal, standard physisorption methods like celite filtration or unfunctionalized silica gel chromatography will simply co-elute the Pd-API complex, often leaving >100 ppm of Pd trapped in the product matrix[1]. To break this chelation, you must introduce a scavenger with a superior thermodynamic affinity for Pd(II)—typically soft sulfur-donors like thiols or trimercaptotriazines (TMT)—to drive the equilibrium toward the scavenger-bound state[2].
Logical relationship of thermodynamic displacement of Pd(II) from indole-1-acetic acid by S-donors.
Scavenger Performance Data
Selecting the right scavenger requires balancing metal affinity with product recovery. The table below summarizes the quantitative performance of industry-standard scavengers when applied to highly coordinating API scaffolds.
Scavenger Type
Functional Group
Support Matrix
Typical Pd Reduction
Product Recovery
Application Notes
MP-TMT
Trimercaptotriazine
Macroporous Polystyrene
>98% (<10 ppm)
>95%
Highly effective in polar aprotic solvents (DMF, DMSO). Superior to carbon[3],[4].
SiliaMetS® Thiol
Thiol (-SH)
Silica Gel
90-95% (~20-50 ppm)
>90%
Excellent general-purpose scavenger with fast kinetics in toluene/THF[5].
TMT (Homogeneous)
Trimercaptotriazine
None (Precipitant)
>95% (650 to 20 ppm)
~85-90%
Highly effective for indole intermediates; requires filtration of Pd-TMT complex[6].
Activated Carbon
N/A (Physisorption)
Carbon
<50%
<70%
High product loss due to non-specific adsorption; consumes reactor space[4].
Frequently Asked Questions (FAQs)
Q: Why does standard silica gel chromatography fail to remove Pd from my indole-1-acetic acid derivative?A: Unfunctionalized silica relies on weak physisorption and hydrogen bonding. Because the indole-1-acetic acid tightly chelates Pd(II)[2], the entire Pd-API complex elutes together. You must use a chemisorption method (functionalized scavengers) to thermodynamically strip the metal from the API[3].
Q: How does solvent choice impact scavenging efficiency?A: Scavenging is a solid-liquid biphasic reaction. The solvent must fully dissolve the API to prevent co-precipitation, while also swelling the resin (if using polystyrene supports like MP-TMT). Polar aprotic solvents like DMF or DMAc are excellent for MP-TMT[3]. If using silica-based scavengers (SiliaMetS), toluene or THF/water mixtures often yield the best kinetics[5].
Root Cause: The thermodynamic affinity of the indole-1-acetic acid for Pd(II) is outcompeting the scavenger, or the Pd is locked in a colloidal state (Pd black) that cannot penetrate the scavenger pores.
Resolution:
Oxidation State Check: Scavengers target Pd(II). If colloidal Pd(0) is present, it must be removed via Celite filtration prior to adding the scavenger[2].
Increase Temperature: Agitate the mixture at 40–50 °C. Elevated temperatures increase the off-rate of the Pd-API complex, allowing the irreversible binding to the S-donor scavenger to take over[3].
Switch to a Multidentate Scavenger: If a simple thiol fails, upgrade to a dimercaptotriazine (DMT) or trimercaptotriazine (TMT) functionalized resin, which offers stronger multidentate chelation[2].
Issue 2: Significant Product Loss During Scavenging
Symptom: Yield drops by >20% after the scavenging step.
Root Cause: Non-specific adsorption of the indole-1-acetic acid onto the scavenger backbone (especially common with activated carbon or highly porous polystyrene)[2],[4].
Resolution:
Optimize Loading: Do not use excess scavenger. Calculate the theoretical Pd mass and use a defined equivalent (e.g., 5-10 equivalents of scavenger functional groups relative to Pd) rather than arbitrary weight percentages.
Solvent Wash: The API may be trapped in the resin pores. Wash the filtered resin cake thoroughly with a highly polar solvent (e.g., Methanol or EtOAc) to elute the product while leaving the chemisorbed Pd bound to the resin[4].
Avoid Carbon: Activated carbon can consume up to 30% of reactor space and causes severe yield losses due to non-specific
stacking with the indole ring[4]. Switch to silica-supported thiols.
Experimental Workflow Visualization
Step-by-step workflow for diagnosing and resolving high palladium retention in API process streams.
Self-Validating Experimental Protocols
Protocol A: Homogeneous Precipitation using TMT (2,4,6-trimercapto-s-triazine)
Causality: TMT forms a highly insoluble, polymeric complex with Pd(II). This method is highly effective for indole intermediates, reducing Pd from >600 ppm to ~20 ppm prior to final crystallization[6].
Dissolution: Dissolve the crude indole-1-acetic acid derivative in a suitable water-miscible solvent (e.g., THF or Ethanol) at a concentration of 10 mL/g.
TMT Addition: Prepare a 15% w/v aqueous solution of TMT trisodium salt. Add 1.1 to 1.5 molar equivalents of TMT relative to the known Pd content in the crude mixture.
Incubation: Stir the mixture vigorously at 40 °C for 2–4 hours. A dark precipitate (Pd-TMT complex) will form.
Filtration: Filter the suspension through a pad of Celite® to remove the Pd-TMT precipitate. Wash the filter cake with 2 bed volumes of the reaction solvent to ensure complete recovery of the API[2].
Validation: Concentrate the filtrate and submit a 10 mg sample for ICP-MS analysis. If Pd is <50 ppm, proceed to an antisolvent crystallization to achieve <1 ppm[6].
Protocol B: Heterogeneous Scavenging using Solid-Supported MP-TMT
Causality: Macroporous polystyrene-bound TMT (MP-TMT) provides the high affinity of TMT without the need to filter fine precipitates, preventing product contamination. It is highly effective in polar aprotic solvents where indoles are highly soluble[3].
Preparation: Dissolve the API in DMF or DMAc (10-15 volumes). Ensure complete dissolution to prevent API from being filtered out later.
Resin Loading: Add 0.20 wt equivalents of MP-TMT resin (or calculate 5-10 equivalents based on resin loading capacity, typically ~0.5 mmol/g)[3].
Agitation: Stir gently using an overhead stirrer (avoid magnetic stir bars which can crush the resin beads and create fines) at 35–50 °C for 12–18 hours[3].
Separation: Filter the resin using a sintered glass funnel. Wash the resin cake with 3 volumes of EtOAc or Methanol to recover any API trapped in the macropores[4].
Validation: Evaporate the solvent and assay via ICP-MS. The target is <10 ppm Pd[3].
References
Title: Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs)
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry
Source: ACS Publications
URL
Source: PMC (National Institutes of Health)
Title: Technical Support Center: Palladium Catalyst Removal in 5-Bromoindole Reactions
Source: Benchchem
URL
Title: SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS
Source: FUJIFILM Wako Chemicals
URL
Title: Metal Scavengers in Process Chemistry An Investigative Study
Source: Biotage
URL
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H NMR Analysis of 2-(2-Iodo-1H-indol-1-yl)acetic Acid
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with indole derivatives, a class of compounds renowned for the...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with indole derivatives, a class of compounds renowned for their diverse biological activities, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(2-Iodo-1H-indol-1-yl)acetic acid, a key intermediate in the synthesis of various pharmacologically active molecules. We will dissect the expected spectral features, compare them with related structures, and provide a robust experimental framework for its characterization, thereby offering a comprehensive resource for scientists in the field.
The Structural Significance of 2-(2-Iodo-1H-indol-1-yl)acetic acid
2-(2-Iodo-1H-indol-1-yl)acetic acid is a versatile building block. The indole core is a privileged scaffold in medicinal chemistry, while the iodine atom at the 2-position serves as a convenient handle for further functionalization through cross-coupling reactions.[1][2] The N-acetic acid moiety can influence solubility and pharmacokinetic properties, or act as a linker to other molecular fragments. Accurate spectroscopic analysis is crucial to confirm the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic steps.
Deconstructing the Expected ¹H NMR Spectrum
While an experimental spectrum for this specific molecule is not publicly available, we can predict its ¹H NMR features with a high degree of confidence by analyzing its structural components and referencing data for analogous compounds. The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the indole ring, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxyl group.
Molecular Structure and Proton Numbering
To facilitate our discussion, the protons of 2-(2-Iodo-1H-indol-1-yl)acetic acid are numbered as follows:
Figure 1. Structure of 2-(2-Iodo-1H-indol-1-yl)acetic acid with proton numbering.
Predicted Chemical Shifts and Coupling Patterns
The anticipated chemical shifts (in ppm, relative to TMS) in a common NMR solvent like DMSO-d₆ are summarized in the table below. These predictions are based on the known effects of substituents on the indole ring and data from similar structures.[3][4]
Proton(s)
Predicted Chemical Shift (ppm)
Multiplicity
Expected Coupling Constants (J, Hz)
Rationale for Prediction
H3
~6.5 - 6.8
Singlet (s)
N/A
The iodine at C2 removes the coupling partner for H3. The N-acetic acid group will influence this shift.
H4, H7
~7.5 - 7.8
Doublet (d) or Doublet of Doublets (dd)
~7-9
These protons are typically the most downfield of the benzene ring protons in N-substituted indoles.
H5, H6
~7.0 - 7.3
Triplet (t) or Triplet of Doublets (td)
~7-8
These protons are shielded relative to H4 and H7 and will show coupling to their neighbors.
N-CH₂
~5.0 - 5.3
Singlet (s)
N/A
The methylene protons are adjacent to the electron-withdrawing nitrogen and carboxyl group, leading to a downfield shift.
COOH
>10 (variable)
Broad Singlet (br s)
N/A
The acidic proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.
Table 1. Predicted ¹H NMR Spectral Data for 2-(2-Iodo-1H-indol-1-yl)acetic acid.
Comparative Spectral Analysis
To understand the spectral features of our target molecule, it is instructive to compare it with simpler, related compounds.
Indole:
The parent indole molecule exhibits a characteristic set of signals. The NH proton is typically observed as a broad singlet around 11 ppm in DMSO-d₆. The protons on the pyrrole ring (H2 and H3) are found at approximately 7.4 and 6.4 ppm, respectively. The benzene ring protons appear in the 7.0-7.6 ppm range.[5]
2-Iodoindole:
The introduction of an iodine atom at the C2 position significantly alters the spectrum. The signal for H2 is absent, and the H3 proton, now adjacent to the iodine, will experience a change in its chemical environment, though its chemical shift may not be drastically different from that in indole itself.[6]
2-(1H-Indol-1-yl)acetic acid:
In this N-substituted indole, the NH proton signal is replaced by signals for the N-CH₂-COOH group. The methylene protons (N-CH₂) typically appear as a singlet around 5.0 ppm, and the carboxylic acid proton is found at a very downfield position (>10 ppm). The substitution at the nitrogen atom also influences the chemical shifts of the indole ring protons, particularly H7.
By combining these observations, we can confidently predict the spectrum of 2-(2-Iodo-1H-indol-1-yl)acetic acid. The key differentiating features will be the absence of the H2 signal, the singlet nature of the H3 proton, and the presence of the N-CH₂-COOH signals.
Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical methods.
Technique
Information Provided
Comparison with ¹H NMR
¹³C NMR
Provides information about the carbon skeleton of the molecule.
Complementary to ¹H NMR, confirming the number and types of carbon atoms.
Mass Spectrometry (MS)
Determines the molecular weight and fragmentation pattern.
Confirms the molecular formula and provides structural clues, but does not give detailed connectivity information like NMR.
Infrared (IR) Spectroscopy
Identifies functional groups present in the molecule.
Useful for confirming the presence of the carboxylic acid (O-H and C=O stretches) and the indole N-H (if not substituted).
High-Performance Liquid Chromatography (HPLC)
Assesses the purity of the compound.
Does not provide structural information but is crucial for determining the sample's purity before spectroscopic analysis.
Table 2. Comparison of Analytical Techniques for the Characterization of 2-(2-Iodo-1H-indol-1-yl)acetic acid.
Experimental Protocol for ¹H NMR Analysis
For researchers aiming to acquire a ¹H NMR spectrum of 2-(2-Iodo-1H-indol-1-yl)acetic acid, the following protocol is recommended:
Workflow for ¹H NMR Sample Preparation and Data Acquisition
Figure 2. Standard workflow for ¹H NMR analysis.
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[7]
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and because the acidic proton of the carboxyl group will be readily observable.
Data Processing: Standard NMR processing software should be used to perform Fourier transformation, phase correction, baseline correction, and signal integration. Chemical shifts should be referenced to the residual solvent peak (e.g., DMSO at ~2.50 ppm).
Conclusion
The ¹H NMR spectrum of 2-(2-Iodo-1H-indol-1-yl)acetic acid, while not yet publicly documented, can be reliably predicted through a systematic analysis of its constituent parts and comparison with known compounds. This guide provides a comprehensive framework for understanding and predicting the spectral features of this important synthetic intermediate. By combining the predictive power of structure-based analysis with a robust experimental protocol and complementary analytical techniques, researchers can confidently characterize this and other novel indole derivatives, paving the way for advancements in medicinal chemistry and drug development.
References
ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... Retrieved from [Link]
The Royal Society of Chemistry. (2011). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]
The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
The Royal Society of Chemistry. (2012). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
Al-Zoubi, R. M., & Al-Jammal, M. K. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2949.
Walton, J. W., et al. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(23), 6046–6049.
An, S., et al. (2025, October 22). Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to. Journal of Medicinal Chemistry.
Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 359-363.
ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]
ResearchGate. (n.d.). (A) Sections of 1 H NMR spectra (500 MHz, acetic acid-d6/D 2 O = 1:1).... Retrieved from [Link]
Chen, J., et al. (2025, December 30). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters.
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0124970). Retrieved from [Link]
Aaron, J. J., et al. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a. CORE.
Bruker. (2012, April 4). 2 1H NMR 400 MHz Acetic Acid-d4. Retrieved from [Link]
Technical Guide: Mass Spectrometry Profiling of 2-Iodoindole Derivatives
Executive Summary: The "Silent" Halogen Challenge In drug discovery, 2-iodoindole derivatives serve as critical intermediates for cross-coupling reactions (Suzuki, Sonogashira) and as scaffolds for bioactive alkaloids. H...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Silent" Halogen Challenge
In drug discovery, 2-iodoindole derivatives serve as critical intermediates for cross-coupling reactions (Suzuki, Sonogashira) and as scaffolds for bioactive alkaloids. However, their mass spectrometric (MS) analysis presents a unique paradox compared to their chlorinated or brominated analogs. While chlorine and bromine offer distinct isotopic "fingerprints" (3:1 and 1:1 ratios, respectively), iodine (
I) is monoisotopic. It lacks a tell-tale isotopic pattern, making it a "silent" halogen in low-resolution MS.
Furthermore, the Carbon-Iodine (C–I) bond is significantly weaker than C–Br or C–Cl bonds. This lability leads to rapid fragmentation, often obliterating the molecular ion (
) in hard ionization techniques like Electron Ionization (EI). This guide provides a comparative technical analysis of 2-iodoindole fragmentation, offering optimized protocols to distinguish these derivatives from structural analogs and artifacts.
Comparative Analysis: Iodo- vs. Bromo- vs. Chloroindoles
To accurately identify 2-iodoindoles, one must understand how their behavior diverges from other haloindoles. The following table contrasts the physical and spectral properties that drive their fragmentation logic.
Table 1: Halogen-Specific Mass Spectrometry Characteristics
Feature
2-Chloroindole
2-Bromoindole
2-Iodoindole
Isotopic Pattern
Distinct M / M+2 (3:1 ratio)
Distinct M / M+2 (1:1 ratio)
Single Peak (Monoisotopic)
C–X Bond Energy
~96 kcal/mol (Strong)
~81 kcal/mol (Moderate)
~65 kcal/mol (Weak)
EI-MS Behavior
Stable ; [M-Cl] is minor.
Visible ; [M-Br] is moderate.
Weak/Absent ; [M-I] is often Base Peak.
Mass Defect
Negative (-0.03 u)
Negative (-0.08 u)
Negative (-0.09 u)
Key Diagnostic
Isotope cluster analysis.
Isotope cluster analysis.
Mass defect & Loss of 127 Da (I•).
The "Fragility" Factor
The critical differentiator is the C–I bond dissociation energy (BDE) . Under standard 70 eV Electron Ionization (EI), the internal energy imparted to the molecule often exceeds the C–I BDE.
Result: The iodine atom is ejected as a radical (I
) before the ion reaches the detector, leaving the de-iodinated indole cation ( 116 for the core scaffold) as the dominant species.
Implication: Researchers often mistake the [M-I]
fragment for the molecular ion of a non-halogenated impurity.
Deep Dive: Fragmentation Mechanisms[1]
The fragmentation of 2-iodoindole follows two competing pathways, dictated by the internal energy of the system.
Pathway A: Homolytic C–I Cleavage (Dominant)
This is the primary pathway in EI and high-energy Collision-Induced Dissociation (CID).
Ionization: Formation of the radical cation
.
Radical Elimination: Rapid loss of the iodine radical (I
, 127 Da).
Stabilization: Formation of the even-electron 2-indolyl cation (or rearranged quinolinium-like species).
Pathway B: Ring Disintegration (Secondary)
Once the iodine is lost, the remaining indole core fragments via the classic indole pathway:
HCN Loss: Expulsion of hydrogen cyanide (27 Da) from the pyrrole ring.
C2H2 Loss: Further fragmentation of the benzene ring.
Visualization: Fragmentation Topology
The following diagram maps the decay logic, highlighting the critical difference between "Soft" (ESI) and "Hard" (EI) ionization outcomes.
Figure 1: Decision tree for 2-iodoindole fragmentation. Note the rapid conversion of the radical cation to the de-iodinated species in EI modes.
Experimental Protocols
To ensure data integrity, use the following self-validating protocols. These are designed to prevent false negatives caused by the labile C–I bond.
Protocol A: Soft Ionization (LC-ESI-MS)
Recommended for initial confirmation of molecular weight.
Solvent System: Use Methanol/Water + 0.1% Formic Acid. Avoid Acetonitrile if possible, as it can suppress ionization of haloindoles.
Source Parameters:
Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation).
Cone Voltage: 15–20 V. Critical: Higher cone voltages (>30V) will induce "In-Source CID," stripping the iodine before the quadrupole selects the parent ion.
Validation Step:
Monitor the [M+H]
peak ( 244).
If only
117 (protonated indole) is seen, lower the cone voltage by 5V increments until the parent ion appears.
Protocol B: Hard Ionization (GC-EI-MS)
Recommended for structural fingerprinting.
Injection: Splitless mode at 250°C.
Temperature Ramp: Fast ramp (20°C/min) to minimize thermal degradation in the injector liner.
Data Interpretation:
Do not expect a base peak at
( 243).
Look for the Base Peak at
116 ([M-I]).
Confirmation: Check for a small, diagnostic peak at
127 (I). While iodine usually leaves as a radical, a small fraction may ionize positively, confirming the presence of iodine.
Diagnostic Checklist for Researchers
When analyzing an unknown indole derivative, use this logic flow to confirm 2-iodo substitution:
Check Isotope Pattern: Is there an M+2 peak?
Yes (1:1): Bromine.
Yes (3:1): Chlorine.
No: Possible Iodine or Fluorine.
Check Mass Defect:
Iodine has a mass of 126.90447. It introduces a significant negative mass defect.
High-Res MS (HRMS) should show a mass slightly lower than the nominal integer mass.
Check Neutral Loss:
Run MS/MS (CID).[1][2][3] Does the molecule lose exactly 126.9 Da (I•) or 127.9 Da (HI)?
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[5] University Science Books. (Standard reference for haloarene fragmentation rules and radical loss mechanisms).
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodobutane and fragmentation patterns. Retrieved from [Link] (Comparative data on C-I bond lability and iodine radical loss).
Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Retrieved from [Link] (Specifics on HCN loss and indole ring cleavage).
A Comparative Guide to the Receptor Binding Affinity of 2-Substituted vs. 3-Substituted Indole-3-Acetic Acids
For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Indole-3-Acetic Acid in Plant Biology and Beyond Indole-3-acetic acid (IAA) is the most abundant and physiologically impor...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Indole-3-Acetic Acid in Plant Biology and Beyond
Indole-3-acetic acid (IAA) is the most abundant and physiologically important auxin, a class of plant hormones that orchestrates a vast array of developmental processes, from cell elongation and division to organogenesis and tropic responses.[1][2] The biological activity of IAA is mediated through its binding to specific receptor proteins, primarily the Transport Inhibitor Response 1/Auxin-Signaling F-box (TIR1/AFB) family of proteins.[3] In this canonical signaling pathway, IAA acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, which targets the latter for degradation and subsequently activates auxin-responsive genes.[4][5]
The precise molecular recognition of IAA by its receptors is highly sensitive to the structural features of the IAA molecule. The indole ring and the carboxymethyl substituent at the 3-position are key determinants of binding affinity and biological activity. This guide provides an in-depth comparison of the binding affinities of IAA analogs substituted at the 2-position of the indole ring versus the native, unsubstituted 3-acetic acid side chain, which represents the optimal configuration for high-affinity binding. Understanding these structure-activity relationships is crucial for the rational design of novel synthetic auxins, herbicides, and other chemical probes to modulate plant growth and for potential therapeutic applications.[6]
The Unsubstituted 3-Acetic Acid Side Chain: The Gold Standard for Auxin Activity
The defining feature of IAA is the carboxymethyl group attached to the C3 position of the indole ring. This specific arrangement is paramount for high-affinity binding to the TIR1/AFB co-receptor complex. The carboxyl group forms critical electrostatic interactions within the binding pocket of TIR1, while the indole ring engages in hydrophobic and stacking interactions. Any alteration to this side chain is generally detrimental to binding affinity. For the purpose of this guide, "3-substituted" will refer to the native, unsubstituted acetic acid side chain at the C3 position of the indole, which is the benchmark for optimal auxin activity.
The Impact of 2-Position Substitution on Receptor Binding Affinity
In contrast to the essential nature of the unsubstituted 3-acetic acid side chain, substitutions at the 2-position of the indole ring have been shown to significantly impact auxin activity.
Reduced Binding Affinity and Biological Activity
Studies on 2-alkyl-substituted IAAs, such as 2-methyl-IAA (2-Me-IAA) and 2-ethyl-IAA (2-Et-IAA), have demonstrated that these compounds are generally weaker auxins compared to the parent IAA molecule.[7] Bioassays, such as the Avena coleoptile straight-growth test, have shown that while 2-alkyl-IAAs can elicit an auxin-like response, they require significantly higher concentrations to achieve the half-optimal response compared to IAA.[7] This suggests a lower binding affinity for the auxin receptors. One study noted that bulky substituents at the 2-position can obstruct binding to proteins.
The Causal Mechanism: Steric Hindrance and Conformational Effects
The reduced activity of 2-alkyl-IAAs is not attributed to major changes in the electronic properties of the indole ring but rather to conformational effects.[8] Quantum-chemical calculations and molecular dynamics simulations suggest that the presence of an alkyl group at the 2-position introduces steric hindrance that alters the preferred conformation of the 3-acetic acid side chain.[7]
For optimal binding, the carboxymethyl side chain of IAA is thought to adopt a conformation that is largely coplanar with the indole ring. However, in 2-alkyl-IAAs, the side chain is forced into a tilted conformation relative to the ring system.[7] This altered geometry likely prevents the molecule from fitting optimally into the confined binding pocket of the TIR1 receptor, thereby reducing the strength of the molecular interactions necessary for stable binding.
The following diagram illustrates the proposed conformational difference between IAA and a 2-alkyl-IAA.
Caption: Conformational differences between IAA and 2-alkyl-IAA affecting receptor binding.
Experimental Protocols for Assessing Binding Affinity
To quantitatively compare the binding affinities of different IAA analogs, two primary biophysical techniques are widely employed: Surface Plasmon Resonance (SPR) and Radioligand Binding Assays.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful label-free technique for real-time monitoring of molecular interactions.[6] It allows for the determination of both association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.
Experimental Workflow:
Caption: Workflow for a Surface Plasmon Resonance (SPR) binding assay.
Step-by-Step Protocol:
Protein and Peptide Preparation: Express and purify the TIR1 F-box protein and synthesize a biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7).[6]
Sensor Chip Immobilization: Immobilize the biotinylated Aux/IAA peptide onto a streptavidin-coated SPR sensor chip.
Kinetic Analysis:
Prepare a series of concentrations of the test compound (e.g., 2-Me-IAA) and the reference compound (IAA).
For each cycle, inject a mixture of a fixed concentration of TIR1 and a specific concentration of the auxin analog over the sensor surface to measure association.
Follow with an injection of running buffer alone to measure dissociation.
Regenerate the sensor surface between cycles if necessary.
Data Processing: Subtract the reference cell signal from the active cell signal to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_D.
Radioligand Binding Assay for Equilibrium Analysis
Radioligand binding assays are a classic and highly sensitive method for determining binding affinity at equilibrium. These assays typically involve competing a non-radiolabeled test compound against a radiolabeled ligand (e.g., [³H]-IAA) for binding to the receptor.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
Reagent Preparation: Prepare purified TIR1 protein and the full-length Aux/IAA protein (e.g., IAA7). Prepare a stock solution of radiolabeled IAA (e.g., [³H]-IAA) and a dilution series of the unlabeled competitor compounds (IAA and 2-substituted IAAs).
Binding Reaction: In a multi-well plate, combine the TIR1 and Aux/IAA proteins to form the co-receptor complex. Add the fixed concentration of [³H]-IAA and the varying concentrations of the competitor. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled IAA).
Equilibrium Incubation: Incubate the plate for a sufficient time at a controlled temperature to allow the binding to reach equilibrium.
Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter, which traps the protein-ligand complexes.
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
Counting: Measure the radioactivity on the filters using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The available evidence strongly indicates that the unsubstituted 3-acetic acid side chain of indole-3-acetic acid is critical for high-affinity binding to the TIR1/AFB family of auxin receptors. Substitutions at the 2-position of the indole ring, particularly with alkyl groups, lead to a significant reduction in biological activity, which is attributed to unfavorable conformational changes that impede optimal fitting into the receptor's binding pocket.
While direct comparative binding data for a wide range of 2- and 3-substituted (on the side chain) analogs are still needed, the established structure-activity relationships provide a clear rationale for the observed differences. Future research employing systematic synthesis of novel analogs, coupled with high-resolution structural studies of the receptor-ligand complexes, will further illuminate the precise molecular interactions that govern auxin perception and signaling. This knowledge will be invaluable for the development of next-generation agrochemicals and potential therapeutic agents that target auxin signaling pathways with high specificity and efficacy.
References
Correlation of structural and physico-chemical parameters with the bioactivity of alkylated derivatives of indole-3-acetic acid, a phytohormone (auxin). PubMed. [Link]
Auxin activity and molecular structure of 2-alkylindole-3-acetic acids. ResearchGate. [Link]
A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. PMC. [Link]
Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology. [Link]
Differences in auxin-dependent TIR1/AFB–Aux/IAA interaction are not... ResearchGate. [Link]
To Bind or Not to Bind? A Comprehensive Characterization of TIR1 and Auxins Using Consensus In Silico Approaches. MDPI. [Link]
A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti. MDPI. [Link]
Process of producing indole-3-acetic acids.
To Bind or Not to Bind? A Comprehensive Characterization of TIR1 and Auxins Using Consensus in Silico Approaches. Preprints.org. [Link]
Synthesis of Indole-3-acetic Acids and 2-Carboxyindole-3-acetic Acids with Substituents in the Benzene Ring1. Journal of the American Chemical Society. [Link]
Auxin Structure and Activity. Semantic Scholar. [Link]
Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. MDPI. [Link]
Regulation of indole‐3‐acetic acid biosynthesis and consequences of auxin production deficiency in Serratia plymuthica. PMC. [Link]
Indol-3-yl-tetramethylcyclopropyl ketones: effects of indole ring substitution on CB2 cannabinoid receptor activity. PubMed. [Link]
Quantitative Structure-activity Relationship (QSAR) Modelling of Indomethacin Derivatives using Regression Analysis. PubMed. [Link]
Aux/IAA proteins determine the affinity of the co-receptor complex for... ResearchGate. [Link]
Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents. PMC. [Link]
TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers. [Link]
C-H functionalization of indoles and oxindoles through CDC reactions. Royal Society of Chemistry. [Link]
Fluorescent Auxin Analogs Report Two Auxin Binding Sites with Different Subcellular Distribution and Affinities: A Cue for Non-Transcriptional Auxin Signaling. MDPI. [Link]
Transport of the Two Natural Auxins, Indole-3-Butyric Acid and Indole-3-Acetic Acid, in Arabidopsis. PMC. [Link]
BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. MDPI. [Link]
Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. MDPI. [Link]
Technical Comparison Guide: 2-(2-Iodo-1H-indol-1-yl)acetic Acid vs. Ramatroban
The following guide provides an in-depth technical comparison between Ramatroban (a clinical-grade dual antagonist) and 2-(2-Iodo-1H-indol-1-yl)acetic acid (a specialized synthetic scaffold). This analysis focuses on the...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison between Ramatroban (a clinical-grade dual antagonist) and 2-(2-Iodo-1H-indol-1-yl)acetic acid (a specialized synthetic scaffold).
This analysis focuses on their structural divergence, functional pharmacological roles, and the experimental utility of the iodo-indole scaffold in developing next-generation CRTH2/TP antagonists.
Executive Summary
Ramatroban (BAY u 3405): A potent, clinically validated dual antagonist of the Thromboxane A2 receptor (TP) and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2). It features a tetrahydrocarbazole core with a propanoic acid side chain.[1]
2-(2-Iodo-1H-indol-1-yl)acetic Acid (IIAA): A synthetic scaffold and chemical building block. It represents a "stripped-down" indole core often used in Structure-Activity Relationship (SAR) studies to access 2-substituted indole antagonists. It lacks the bulk and sulfonamide pharmacophore required for nanomolar potency but serves as a critical functionalization handle (via the C2-iodine) for synthesizing Ramatroban-like or Indomethacin-like analogs.
Key Distinction: Ramatroban is the final drug ; IIAA is the reactive template used to explore or synthesize the drug's pharmacophore space.
Structural & Physicochemical Analysis[2]
The primary difference lies in the core rigidity and the side-chain length (Acetic vs. Propanoic), which dictates receptor subtype selectivity (TP vs. CRTH2).
Ramatroban: The cyclohexane ring fused to the indole (forming the carbazole) forces the molecule into a specific non-planar conformation, essential for fitting into the hydrophobic pocket of the TP receptor. The propanoic acid tail is critical for ionic interaction with Arg295 in the TP receptor.
IIAA: The iodine atom at position 2 is large and lipophilic but primarily serves as a "placeholder" or "leaving group." In medicinal chemistry, this iodine is replaced via Palladium-catalyzed cross-coupling (Suzuki/Sonogashira) to install aryl or sulfonamide groups that mimic Ramatroban's tail.
Pharmacological Performance & Mechanism
Ramatroban: The Dual Antagonist
Ramatroban exhibits a unique dual-action profile, making it a benchmark in allergic rhinitis and asthma research.
TP Receptor: Blocks Thromboxane A2-induced bronchoconstriction and platelet aggregation (
Mechanism: Competitive antagonism.[4] The sulfonamide group forms a critical hydrogen bond network, while the carboxylic acid anchors the molecule to the receptor surface.
IIAA: The Synthetic Probe
IIAA itself is not a potent antagonist. However, it is a structural parent to the "Indole-Acetic Acid" class of CRTH2 antagonists (e.g., AZD1981 derivatives).
Fragment Activity: Low affinity (
) due to the lack of the sulfonamide "tail."
SAR Utility: Researchers use IIAA to test the importance of the "2-position" substituent.
Experiment: Replacing the Iodine with a phenyl-sulfonyl group dramatically increases CRTH2 affinity, demonstrating that the indole core is a viable scaffold if properly substituted.
Comparative Pathway Diagram (DOT)
Caption: Functional relationship showing Ramatroban's dual receptor engagement versus IIAA's role as a chemical precursor/scaffold.
Experimental Protocols
Protocol: Transforming IIAA into a Bioactive Analog (Suzuki Coupling)
Use this protocol to convert the inactive IIAA scaffold into a 2-aryl indole (mimicking the hydrophobic bulk of Ramatroban).
Dissolution: Dissolve IIAA and boronic acid in degassed Dioxane/Water.
Activation: Add Base and Catalyst under Nitrogen atmosphere.
Reflux: Heat to 90°C for 4–6 hours. Monitor by TLC (Disappearance of the Iodine starting material).
Workup: Acidify to pH 3 (to preserve the acetic acid group), extract with Ethyl Acetate.
Result: Formation of 2-(2-(4-fluorophenyl)-1H-indol-1-yl)acetic acid, a compound with significantly enhanced CRTH2 affinity compared to the iodo-precursor.
To validate the performance gap between Ramatroban and IIAA.
Cell Line: HEK293 cells stably expressing human CRTH2.
Radioligand:
(1 nM).
Competitors:
Ramatroban (Serial dilution:
to M).
IIAA (Serial dilution:
to M).
Incubation: 60 min at 4°C (to prevent receptor internalization).
Filtration: Harvest on GF/C filters pre-soaked in PEI.
Data Analysis: Plot % Specific Binding vs. Log[Concentration].
Expected Result: Ramatroban displays a sigmoidal curve with
. IIAA will likely show a flat line or displacement only at very high concentrations (), confirming it is a scaffold, not a drug.
Synthesis & Structural Evolution Diagram
This diagram illustrates how the Iodo-Indole scaffold sits within the synthetic logic of creating high-potency antagonists like Ramatroban (or its indole analogs).
Caption: The evolutionary path from the IIAA scaffold to potent antagonists. IIAA serves as the divergence point for functionalization.
References
Ulven, T., & Kostenis, E. (2010). Minor structural modifications convert the dual TP/CRTH2 antagonist ramatroban into a highly selective and potent CRTH2 antagonist. Journal of Medicinal Chemistry.
Sugimoto, H., et al. (2003). Ramatroban (BAY u 3405): A novel dual antagonist of TXA2 receptor and CRTH2. Journal of Pharmacology and Experimental Therapeutics.
Pettipher, R., et al. (2007). Antagonists of the prostaglandin D2 receptor CRTH2.[3] Drug News & Perspectives.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123879, Ramatroban. PubChem.
Spectroscopic Characterization and Synthesis of 2-Iodoindole-1-Acetic Acid Intermediates: A Comparative Guide
Executive Summary In the development of complex marine alkaloids (e.g., flustramines)[1] and non-steroidal anti-inflammatory drugs (NSAIDs) like Etodolac[2], the functionalization of the indole core is a critical bottlen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of complex marine alkaloids (e.g., flustramines)[1] and non-steroidal anti-inflammatory drugs (NSAIDs) like Etodolac[2], the functionalization of the indole core is a critical bottleneck. Specifically, the C2-position is notoriously difficult to functionalize selectively due to the inherent nucleophilicity of the C3-position.
2-Iodoindole-1-acetic acid serves as a highly versatile intermediate, allowing for downstream cross-coupling (Suzuki, Sonogashira, or Ullmann) at the C2 position. This guide objectively compares the traditional lithiation synthetic routes against modern halide-exchange methods, providing a self-validating spectroscopic framework (NMR, IR) to ensure high-fidelity characterization during scale-up.
Comparative Synthetic Strategies: Causality in Reaction Design
Historically, C2-iodination of indoles relied on LDA-mediated lithiation followed by electrophilic trapping with iodine. This method is severely limited by poor scalability, cryogenic requirements (-78 °C), and low yields due to competitive side reactions[3].
The Superior Alternative: Finkelstein-Type Halide Exchange
Recent advancements favor a transition-metal-free, aromatic Finkelstein-type halide exchange that converts readily available C2-chloroindoles to C2-iodoindoles under mild acidic conditions[3].
Causality in Solvent Selection: Unlike typical SNAr reactions that require polar aprotic solvents (e.g., DMF) to dissolve ionic reagents, this specific Finkelstein exchange performs optimally in halogenated solvents like dichloromethane (DCM)[3].
Mechanistic Insight: The addition of Trifluoroacetic acid (TFA) protonates the indole, drastically increasing its electrophilicity. DCM stabilizes the resulting ion-pair without overly solvating the iodide nucleophile (KI), driving the reaction to completion in under 2 hours[3].
Spectroscopic Data Presentation (The Self-Validating System)
To establish a trustworthy, self-validating protocol, the transition from 2-iodoindole to 2-iodoindole-1-acetic acid must be tracked via distinct spectroscopic markers. The table below summarizes the quantitative data used to validate each intermediate stage.
Table 1: Comparative Spectroscopic Profiles of Indole Intermediates
Compound / Intermediate
Synthetic Method
¹H NMR Key Shifts (δ, ppm)*
IR Key Bands (cm⁻¹)
Expected Purity
2-Iodoindole
Finkelstein Exchange
8.15 (br s, N-H), 6.65 (d, C3-H)
3400 (N-H), 1432, 752 (C-I)
>95%
Indole-1-acetic acid
N-Alkylation
4.85 (s, N-CH₂), 11.5 (br, COOH)
1710 (C=O), 1460
>90%
2-Iodoindole-1-acetic acid
Sequential Synthesis
4.92 (s, N-CH₂), 6.70 (s, C3-H)
1715 (C=O), 750 (C-I)
>85%
*Recorded in CDCl₃ or DMSO-d₆ at 400 MHz.
Spectroscopic Causality:
Why does the N-CH₂ group appear as a distinct singlet at δ 4.85–4.92 ppm[4]? The electron-withdrawing nature of the adjacent carboxyl group, combined with the strong anisotropic deshielding effect of the aromatic indole ring, pushes these aliphatic protons significantly downfield compared to standard alkyl chains. Furthermore, the heavy-atom effect of the C2-iodine causes a distinct chemical shift of the C3-H proton, distinguishing it from unhalogenated variants.
Experimental Methodologies & Analytical Workflows
The following step-by-step protocols are designed as self-validating systems. Do not proceed to the next step unless the analytical checkpoints are met.
Step 1: Finkelstein Halide Exchange (Synthesis of 2-Iodoindole)
Preparation: Dissolve C2-chloroindole (1.0 equiv) in anhydrous DCM to achieve a concentration of 0.5 M.
Activation: Add KI (4.0 equiv) and TFA (6.0 equiv) at 0 °C under an inert argon atmosphere.
Reaction: Warm the mixture to 25 °C and stir vigorously for 2 hours[3].
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and wash the organic layer with 10% Na₂S₂O₃ to remove residual iodine.
Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the isotopic cluster for chlorine (M / M+2 ratio of 3:1) is entirely replaced by the singular iodine mass peak. In ¹H NMR, the C3-H proton will appear near 6.65 ppm.
Step 2: N-Alkylation to Ethyl 2-iodoindole-1-acetate
Deprotonation: Suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C. Slowly add a solution of 2-iodoindole (1.0 equiv) in DMF. Stir for 30 minutes.
Alkylation: Dropwise add ethyl bromoacetate (1.1 equiv). Stir at room temperature for 4 hours.
Workup: Quench carefully with cold water, extract with Ethyl Acetate (EtOAc), and dry over MgSO₄.
Validation Checkpoint: The IR spectrum must show the complete disappearance of the N-H stretching band at ~3400 cm⁻¹. A new strong absorption band will appear at ~1735 cm⁻¹, validating the presence of the ester carbonyl.
Step 3: Saponification to 2-Iodoindole-1-acetic acid
Hydrolysis: Dissolve the ester intermediate in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 12 hours.
Isolation: Evaporate the THF in vacuo. Acidify the remaining aqueous layer with 1M HCl to pH 2. Extract the precipitated product with EtOAc.
Validation Checkpoint: ¹H NMR validation is critical. The ethyl ester quartet/triplet signals must disappear. The N-CH₂ protons will shift slightly downfield to a sharp singlet at δ 4.92 ppm. The IR spectrum will show a shift in the C=O stretch from ~1735 cm⁻¹ to ~1715 cm⁻¹ due to carboxylic acid hydrogen bonding.
Mechanistic & Analytical Workflow Diagram
The logical progression of synthesis and corresponding spectroscopic validation is visualized below.
Figure 1: Synthetic and spectroscopic workflow for 2-iodoindole-1-acetic acid.
References
Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions
Source: Organic Letters (ACS Publications)
URL:[Link]
Investigation of Secondary Metabolites of North Sea Bacteria: Fermentation, Isolation, Structure Elucidation and Bioactivity
Source: eDiss (Georg-August-Universität Göttingen)
URL:[Link]
Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations
Source: PubMed Central (NIH)
URL:[Link]
Total synthesis of (–)-flustramine B via one-pot intramolecular Ullmann coupling and claisen rearrangement
Source: Heterocycles (CLOCKSS Archive)
URL:[Link]
A Senior Application Scientist's Guide to Establishing Reference Standards for 2-(2-Iodo-1H-indol-1-yl)acetic acid Quality Control
Introduction: The Imperative for Rigorous Quality Control This guide provides an in-depth, technically-grounded framework for establishing and verifying a reference standard for 2-(2-Iodo-1H-indol-1-yl)acetic acid. We wi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Rigorous Quality Control
This guide provides an in-depth, technically-grounded framework for establishing and verifying a reference standard for 2-(2-Iodo-1H-indol-1-yl)acetic acid. We will move beyond simple protocol recitation to explore the scientific rationale behind method selection, compare the utility of orthogonal analytical techniques, and provide actionable, step-by-step workflows for implementation in a modern analytical laboratory.
Physicochemical Profile of the Reference Standard
A reference standard is a highly characterized material intended for use in specific analytical tests. Its quality attributes form the baseline against which all subsequent batches of material are compared. The foundational data for 2-(2-Iodo-1H-indol-1-yl)acetic acid is summarized below.
A multi-pronged, or orthogonal, approach to analytical characterization is essential for building a complete and trustworthy profile of a reference standard. Relying on a single technique can lead to a false sense of security, as different methods have distinct strengths and blind spots. The primary QC assays for 2-(2-Iodo-1H-indol-1-yl)acetic acid are High-Performance Liquid Chromatography (HPLC) for purity, Mass Spectrometry (MS) for identity, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation.
Figure 1: General workflow for the qualification of a chemical reference standard.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
Expertise & Rationale: HPLC is the gold standard for determining the purity of small organic molecules. For indole-containing compounds, reverse-phase HPLC (RP-HPLC) is exceptionally effective. The nonpolar stationary phase (typically C8 or C18) interacts with the hydrophobic indole ring system, while a polar mobile phase elutes the compounds. By running a gradient—systematically increasing the organic solvent content in the mobile phase—we can effectively separate the main compound from earlier-eluting polar impurities and later-eluting nonpolar impurities. UV detection is ideal, as the indole ring possesses a strong chromophore.[3][4]
Trustworthiness through Self-Validation: A robust HPLC method includes system suitability checks. Before analyzing any samples, the system's performance is verified by multiple injections of a standard. Key parameters like peak retention time, tailing factor, and peak area reproducibility must fall within narrow, predefined limits (e.g., RSD < 2.0%). This ensures that any observed variability is due to the sample, not the instrument.
Instrumentation & Column:
HPLC or UPLC system with a UV/Photodiode Array (PDA) detector.
Reverse-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
Mobile Phase Preparation:
Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water. The acidic modifier is critical for protonating the carboxylic acid group, ensuring sharp, symmetrical peak shapes.
Mobile Phase B: Acetonitrile.
Sample Preparation:
Accurately weigh approximately 1 mg of the 2-(2-Iodo-1H-indol-1-yl)acetic acid reference material.
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B (or a suitable solvent like methanol) to create a 1 mg/mL stock solution.
Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
Chromatographic Conditions:
Parameter
Condition
Rationale
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Injection Volume
10 µL
Balances sensitivity with the risk of column overload.
Column Temperature
30 °C
Ensures retention time stability.
Detection Wavelength
220 nm and 280 nm
Indole rings have characteristic absorbances around these wavelengths.[4] A PDA detector allows for full spectrum analysis to check for co-eluting impurities.
Gradient Elution
See table below
Provides broad screening capability for impurities with varying polarities.
Sample Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
20.0
5
95
25.0
5
95
25.1
95
5
30.0
95
5
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate purity using the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
The limit of quantification (LOQ) for impurities is typically established at a signal-to-noise ratio of 10:1. Any peak below this threshold is generally not included in the purity calculation but should be noted.
Do not dispose of this compound down the drain.
2-(2-Iodo-1H-indol-1-yl)acetic acid is a halogenated organic compound.[1] It requires strict segregation from non-halogenated solvents and general trash to prevent the release of toxic iodine vapors during incineration and to comply with EPA/RCRA regulations for halogenated waste.
"Halogenated Solvent Waste" (List all solvents, e.g., DMSO, MeOH)
Contaminated Sharps/Glass
Sharps Container
"Sharps - Chemically Contaminated"
Trace Contaminated PPE
Solid Hazardous Waste (Bagged)
"Contaminated Debris: Halogenated"
Technical Profile & Hazard Assessment
As a Senior Application Scientist, it is critical to understand why we segregate this specific molecule. It is not merely "organic waste"; it is an iodine-bearing indole derivative.
Chemical Structure: The molecule features an iodine atom at the C2 position of the indole ring and a carboxylic acid tail at the N1 position.
Thermal Instability: Upon thermal decomposition (e.g., uncontrolled incineration), the iodine substituent can liberate iodine gas (
) or hydrogen iodide (), both of which are corrosive and toxic.
Acidity: The carboxylic acid moiety (
) makes it reactive toward strong bases.
Biological Activity: As an aldose reductase inhibitor and PPAR
ligand, it has specific biological activity that necessitates preventing environmental release to avoid endocrine or enzymatic disruption in aquatic ecosystems.
Correct classification is the primary self-validating system in laboratory safety. If you misclassify halogenated waste as non-halogenated, you disrupt the downstream incineration process, potentially damaging scrubber systems designed to capture acid gases like HI.
Decision Logic Diagram
Figure 1: Waste stream classification logic. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the iodinated solute mandates disposal in the Halogenated Waste stream.
Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers, as acidic iodides can corrode metals over time.
Labeling: Affix a hazardous waste tag immediately.
Constituents: "2-(2-Iodo-1H-indol-1-yl)acetic acid" (Do not use abbreviations like "Indole-I").[3]
Secondary Containment: Place the sealed jar into a clear polyethylene bag (Zip-lock style) before placing it in the satellite accumulation area. This prevents cross-contamination if the jar exterior has residue.
Applicability: Reaction mixtures, HPLC waste streams containing the compound.
pH Check: If the solution is highly acidic (e.g., from a reaction workup), neutralize it to pH 5–9 using Sodium Bicarbonate (
) or a dilute base before adding it to the waste drum. This prevents the liberation of gas or heat generation in the drum.
Segregation: Pour into the Halogenated Solvent Waste carboy.
Scientific Rationale: Although the solvent might be Ethanol or DMSO, the iodine atom on the indole ring classifies the entire mixture as halogenated for incineration purposes.
Logging: Record the approximate volume and concentration on the waste log. High concentrations of iodine can require special handling by the waste contractor.
Gross Contamination: If a tip or glove has visible solid residue, treat it as Solid Hazardous Waste (Protocol A).
Trace Contamination: If the items are merely "potentially" contaminated, they may often be disposed of in "Chemically Contaminated Debris" boxes (often lined cardboard or plastic drums), depending on local institutional policy.
Never dispose of these in the regular trash or biohazard bags.
Spill Response Workflow
In the event of a powder spill outside of a containment device (fume hood):
Isolate: Evacuate the immediate area and post a "Do Not Enter" sign.
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If the powder is fine and airborne, use an N95 or P100 particulate respirator.
Neutralize/Dampen: Cover the spill with a paper towel dampened with Sodium Thiosulfate solution (5%).
Mechanism:[6] Thiosulfate reduces any free iodine (
) that may form to colorless, water-soluble iodide (), reducing vapor hazard.
Collect: Scoop up the damp material using a plastic spatula. Place in a hazardous waste bag.
Clean: Wipe the surface with water and detergent.
Regulatory & Compliance Context
EPA RCRA Status: While this specific CAS is not a "P-listed" or "U-listed" waste by default, it falls under the characteristic of Toxic if it exhibits toxicity, and generally defaults to Halogenated Organic Waste codes (e.g., F001/F002 equivalents depending on solvents used) in mixed streams.
Incineration Requirement: Halogenated organics must be incinerated at higher temperatures (
) with specific scrubbers to capture acid gases (HCl, HI). Mislabeling this as "Non-halogenated" can lead to illegal emissions of iodine vapor from the facility's stack.
References
University of Illinois Urbana-Champaign (UIUC). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. Retrieved from [Link]
National Institutes of Health (NIH). (2014). [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand.[7] PubMed. Retrieved from [Link]
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
A Researcher's Guide to the Safe Handling of 2-(2-Iodo-1H-indol-1-yl)acetic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(2-Iodo-1H-indol-1-yl)acetic acid. The following protocols are designed to en...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(2-Iodo-1H-indol-1-yl)acetic acid. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established laboratory safety principles and data from analogous chemical structures.
Core Principles of Safe Handling
The primary principle when handling any chemical with unknown or limited toxicological data is to treat it as hazardous. This involves a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment. This guide will focus on the latter two, providing actionable steps for laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount to minimizing exposure to 2-(2-Iodo-1H-indol-1-yl)acetic acid. The following table outlines the recommended PPE for various laboratory operations involving this compound.
Operation
Minimum Required PPE
Recommended PPE for Increased Protection
Weighing and preparing solutions
- Nitrile gloves- Laboratory coat- Safety glasses with side shields
- Double gloving (nitrile)- Chemical-resistant apron over lab coat- Chemical splash goggles
Conducting reactions and transfers
- Nitrile gloves- Laboratory coat- Safety glasses with side shields
- Double gloving (nitrile)- Chemical-resistant apron over lab coat- Chemical splash goggles and a face shield
Work-up and purification
- Nitrile gloves- Laboratory coat- Safety glasses with side shields
- Double gloving (nitrile)- Chemical-resistant apron over lab coat- Chemical splash goggles and a face shield
Waste disposal
- Nitrile gloves- Laboratory coat- Safety glasses with side shields
- Heavy-duty nitrile or neoprene gloves- Chemical-resistant apron over lab coat- Chemical splash goggles
Justification for PPE Selection:
Gloves: Nitrile gloves are recommended for handling organic solvents and are a standard for chemical protection in a laboratory setting.[5] Given the potential for skin irritation and burns, as seen with iodoacetic acid, gloves are a critical barrier.[1][2][3][4] For procedures with a higher risk of splashing, double gloving provides an additional layer of protection.
Eye and Face Protection: Safety glasses with side shields are the minimum requirement for any laboratory work.[5] However, due to the corrosive nature of similar acetic acid compounds, chemical splash goggles are strongly recommended, especially when handling larger quantities or during procedures with a risk of splashing.[5][6] A face shield should be used in conjunction with goggles when there is a significant splash hazard.[5]
Protective Clothing: A laboratory coat is mandatory to protect against incidental contact and small splashes.[7] For procedures involving larger volumes or a higher risk of spills, a chemical-resistant apron provides an additional layer of protection for the torso.[6][7]
Respiratory Protection: While not typically required for small-scale operations conducted in a certified chemical fume hood, respiratory protection may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.[7] If respiratory protection is deemed necessary, a risk assessment should be conducted by environmental health and safety personnel to determine the appropriate type of respirator.[7]
Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is essential for minimizing the risk of exposure. The following workflow outlines the critical stages of handling 2-(2-Iodo-1H-indol-1-yl)acetic acid, from preparation to disposal.
Caption: Workflow for the safe handling of 2-(2-Iodo-1H-indol-1-yl)acetic acid.
Detailed Protocol:
Preparation:
Don Appropriate PPE: Before entering the laboratory, don a lab coat, safety glasses, and long pants with closed-toe shoes. Inside the lab, put on the appropriate gloves for the task.
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height. All handling of the solid compound and its solutions should be performed within a certified chemical fume hood.
Gather Materials: Assemble all necessary equipment and reagents before starting the experiment to minimize movement in and out of the fume hood.
Handling:
Weighing: Carefully weigh the solid 2-(2-Iodo-1H-indol-1-yl)acetic acid in the fume hood. Use a disposable weigh boat to avoid contamination of balances.
Dissolving and Reactions: Add solvents and reagents slowly to the compound within the fume hood. Be mindful of any potential exothermic reactions.
Transfers: When transferring solutions, use appropriate techniques to avoid splashes and spills.
Cleanup and Disposal:
Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound. Use an appropriate solvent and cleaning agent.
Waste Segregation: All solid and liquid waste containing 2-(2-Iodo-1H-indol-1-yl)acetic acid must be collected in a designated, labeled hazardous waste container.[1][8] Do not dispose of this chemical down the drain.[1]
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, apron, goggles, and finally the lab coat.
Hand Washing: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[6]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][3] Remove contaminated clothing while flushing. Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting.[2][3] Rinse mouth with water. Seek immediate medical attention.
Spill: For small spills within a fume hood, use an appropriate absorbent material to clean the area. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste materials, including the compound itself, any solutions, and contaminated consumables (e.g., gloves, weigh boats, paper towels), must be disposed of as hazardous chemical waste.[1][8] Follow your institution's specific guidelines for hazardous waste disposal. Ensure waste containers are properly labeled with the full chemical name and associated hazards.
Conclusion
By adhering to these guidelines, researchers can safely handle 2-(2-Iodo-1H-indol-1-yl)acetic acid, minimizing the risk of personal exposure and environmental contamination. The principles of cautious handling, appropriate PPE, and proper disposal are fundamental to a safe and productive research environment.
References
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
Personal Protective Equipment Selection Guide. (2015, July 22).
Sigma-Aldrich. (2025, December 28). SAFETY DATA SHEET.
Chemos GmbH&Co.KG. Safety Data Sheet: iodoacetic acid.
Fisher Scientific. (2010, June 4). SAFETY DATA SHEET.
ChemScene. 2-(2-Iodo-1H-indol-1-yl)acetic acid.
Thermo Fisher Scientific. (2011, December 15). SAFETY DATA SHEET.
Cayman Chemical. (2025, August 22). Safety Data Sheet.
Thermo Fisher Scientific. (2010, June 4). SAFETY DATA SHEET.
HPE Support. Safety Guidelines for Handling Chemicals.
Fisher Scientific. 2-(1H-indol-3-yl) acetic acid - SAFETY DATA SHEET.